molecular formula C5H9N3S B178158 4-(2-Aminoethyl)-1,3-thiazol-2-amine CAS No. 124458-10-2

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Cat. No.: B178158
CAS No.: 124458-10-2
M. Wt: 143.21 g/mol
InChI Key: AWGAMNRCCCIYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAMNRCCCIYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449967
Record name 4-(2-aminoethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-10-2
Record name 4-(2-aminoethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS No. 124458-10-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 2-aminothiazole derivatives. The guide covers the physicochemical properties, a detailed synthetic protocol based on the Hantzsch thiazole synthesis, and a summary of the known biological activities of the 2-aminothiazole scaffold. Due to the limited availability of experimental data for this specific molecule, spectral data predictions and a generalized biological context are provided.

Chemical Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole core with a 2-aminoethyl substituent at the 4-position. The presence of two primary amine groups and the thiazole ring system imparts this molecule with unique chemical characteristics and potential for diverse biological activities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 124458-10-2[1]
Molecular Formula C₅H₉N₃S[1]
Molecular Weight 143.21 g/mol [1]
Appearance Not specified (likely a solid)-
Hazard Irritant[1]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone with a protected amino group on the side chain would be reacted with thiourea.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible synthetic route for this compound is outlined below. This involves the reaction of a protected 4-halo-1-aminobutan-2-one with thiourea, followed by deprotection.

Hantzsch_Synthesis reagent1 Protected 4-halo-1-aminobutan-2-one intermediate Protected this compound reagent1->intermediate Ethanol, Reflux reagent2 Thiourea reagent2->intermediate product This compound intermediate->product Deprotection (e.g., acid hydrolysis)

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

Materials:

  • N-(4-chloro-3-oxobutyl)acetamide (or other suitably protected 4-halo-1-aminobutan-2-one)

  • Thiourea

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-(4-(2-amino-1,3-thiazol-4-yl)ethyl)acetamide (Protected Intermediate):

    • To a solution of N-(4-chloro-3-oxobutyl)acetamide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection to yield this compound:

    • Dissolve the purified protected intermediate in a solution of 6M hydrochloric acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0°C and basify with a concentrated solution of sodium hydroxide to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~6.51H, s, H-5 (thiazole ring)
~4.52H, br s, -NH₂ (on thiazole)
~2.92H, t, -CH₂- (adjacent to thiazole)
~2.72H, t, -CH₂- (adjacent to amine)
~1.52H, br s, -NH₂ (on ethyl chain)

Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary amines (-NH₂)
3100-3000C-H stretchAromatic C-H (thiazole ring)
2960-2850C-H stretchAliphatic C-H (-CH₂-)
1650-1580N-H bend (scissoring)Primary amines (-NH₂)
1550-1450C=C and C=N stretchThiazole ring
1335-1250C-N stretchAromatic amine
1250-1020C-N stretchAliphatic amine
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve:

  • Loss of the aminoethyl side chain: Cleavage of the bond between the thiazole ring and the ethyl group.

  • Alpha-cleavage: Fragmentation adjacent to the amine groups.

  • Fragmentation of the thiazole ring: Characteristic breakdown of the heterocyclic system.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4][5]

General Biological Activities of 2-Aminothiazoles

Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:

  • Anticancer: Inhibition of various kinases, tubulin polymerization, and induction of apoptosis.[6]

  • Antimicrobial: Activity against a broad spectrum of bacteria and fungi.

  • Anti-inflammatory: Modulation of inflammatory pathways.

  • Antiviral: Including activity against HIV.[3]

  • Neuroprotective: Potential therapeutic agents for neurodegenerative diseases.

Potential Signaling Pathways

Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is plausible that this compound could interact with various protein kinases involved in cellular signaling pathways. A hypothetical model of such an interaction is depicted below.

Signaling_Pathway cluster_kinase Kinase Activity molecule This compound target Protein Kinase (e.g., CDK, Aurora Kinase) molecule->target Inhibition phosphorylated_substrate Phosphorylated Substrate Protein target->phosphorylated_substrate Phosphorylation atp ATP atp->target substrate Substrate Protein substrate->target downstream_effect Downstream Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis) phosphorylated_substrate->downstream_effect

Caption: Hypothetical inhibition of a protein kinase by this compound.

It is crucial to note that this represents a generalized mechanism, and the actual biological targets and signaling pathways for this specific compound would need to be determined through rigorous experimental investigation.

Conclusion

This compound is a molecule of interest due to its 2-aminothiazole core, a scaffold known for its diverse and significant biological activities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral data. While specific experimental data for this compound is limited, the information presented herein, based on the well-documented chemistry and biology of the 2-aminothiazole class, serves as a valuable resource for researchers and drug development professionals. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full therapeutic potential.

References

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a member of the 2-aminothiazole class of compounds. This class is of significant interest to researchers in medicinal chemistry and drug development due to the broad range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines the nomenclature, physicochemical properties, a representative synthetic protocol, and a general workflow for the investigation of this class of compounds.

Nomenclature

  • IUPAC Name: this compound

  • CAS Number: 124458-10-2[6]

  • Synonyms: At present, there are no widely recognized synonyms for this specific compound. The parent structure, 2-aminothiazole, is also known as 1,3-thiazol-2-amine.[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers involved in its synthesis, formulation, and biological evaluation.

PropertyValueSource
Molecular Formula C5H9N3S[6]
Molecular Weight 143.21 g/mol [6]
MDL Number MFCD08059799[6]
Hazard Irritant[6]

Note: Further experimental validation of properties such as melting point, boiling point, and solubility is recommended.

Experimental Protocols: Synthesis

A common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of a thiourea with an α-haloketone or α-haloaldehyde. The following is a representative protocol adapted for the potential synthesis of 2-aminothiazole derivatives.

General Synthesis of 4-substituted-2-aminothiazoles:

  • Reaction Setup: A solution of a substituted thiourea (1.0 equivalent) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Addition of Reagents: To this solution, an appropriate α-bromoketone (1.1 equivalents) and a base, such as triethylamine (2.0 equivalents), are added successively.

  • Reaction Conditions: The reaction mixture is heated, typically between 70°C and reflux temperature, for a period of 2 to 4 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.[8]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-aminothiazole derivatives, a process central to drug discovery and development.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase thiourea Substituted Thiourea hantzsch Hantzsch Thiazole Synthesis thiourea->hantzsch haloketone α-Haloketone haloketone->hantzsch purification Purification & Characterization hantzsch->purification aminothiazole 2-Aminothiazole Derivative purification->aminothiazole in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) aminothiazole->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->thiourea lead_optimization->haloketone

Caption: Workflow for the synthesis and evaluation of 2-aminothiazole derivatives.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The methodologies and workflows described are based on established practices in the synthesis and evaluation of the broader 2-aminothiazole class of compounds, which continue to be a promising area of research for new therapeutic agents.

References

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" CAS 124458-10-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS 124458-10-2)

This technical guide provides a comprehensive overview of the chemical compound this compound, with the CAS number 124458-10-2. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the available physicochemical data, potential synthetic pathways, and prospective biological activities based on the broader class of 2-aminothiazoles.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 124458-10-2[1]
Molecular Formula C₅H₉N₃S[1]
Molecular Weight 143.21 g/mol [1]
Appearance Not specified (often available as a salt, e.g., dihydrochloride)
Hazard Identification Irritant[1]

Synthesis and Manufacturing

Based on this established methodology, a plausible synthetic route for this compound would involve the reaction of a suitably protected 4-halo-1-aminobutan-2-one derivative with thiourea. The choice of protecting group for the aminoethyl side chain would be crucial to prevent unwanted side reactions and would need to be removed in a subsequent step to yield the final product.

A potential synthetic workflow is outlined in the diagram below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Final Product A Protected 4-halo-1-aminobutan-2-one C Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->C B Thiourea B->C D Protected this compound C->D E Deprotection D->E F This compound E->F

Caption: Plausible synthetic workflow for this compound.

It is important to note that this compound is referenced as a reactant in the synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine, as mentioned in literature associated with a Pfizer Inc. patent. This suggests its utility as a building block in the creation of more complex molecules.

Biological Activity and Potential Applications

Direct and specific biological activity data, such as IC₅₀ or MIC values, for this compound are not extensively documented in publicly accessible literature. However, the 2-aminothiazole scaffold is a well-recognized privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[3][4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity: The 2-aminothiazole moiety is present in several antimicrobial agents.[2]

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent antiproliferative effects.[4][5]

  • Anti-inflammatory Activity: The structural motif is also found in compounds with anti-inflammatory properties.

Given the prevalence of the 2-aminothiazole core in pharmacologically active molecules, it is plausible that this compound could serve as a valuable starting point or intermediate for the development of novel therapeutics in these areas.

Experimental Protocols

Detailed experimental protocols for biological assays specifically utilizing this compound are not available in the reviewed literature. However, for researchers interested in evaluating the potential biological activities of this compound, standard assays relevant to the 2-aminothiazole class can be employed.

General Protocol for In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

  • Cell Culture: Plate human cancer cell lines (e.g., SGC-7901, A549, HT-1080) in 96-well plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The logical workflow for such an experiment is depicted below.

G A Cancer Cell Line Seeding B Compound Dilution & Treatment A->B C 72h Incubation B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Calculation F->G

References

In-Depth Technical Guide: Structure Elucidation of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characterization, and potential biological significance of this molecule. All quantitative data is presented in structured tables, and experimental protocols are described to facilitate replication and further investigation. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern of this compound suggests its potential interaction with biological targets that recognize primary amines and the thiazole heterocycle. This guide aims to provide a thorough technical foundation for researchers working with this and related compounds.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 124458-10-2[1]
Molecular Formula C₅H₉N₃S[1]
Molecular Weight 143.21 g/mol [1]
Canonical SMILES C1=C(SC(=N1)N)CCN
InChI Key LZHGBLUAJMICBZ-UHFFFAOYSA-N
Appearance Not specified (likely solid)
Hazard Irritant[1]

A dihydrochloride salt of this compound is also commercially available with the CAS number 89364-16-9.[2]

Synthesis and Structural Elucidation

The primary route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, a key intermediate is a halogenated derivative of 4-aminobutan-2-one, where the primary amino group is appropriately protected.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway involves the protection of the amino group of 4-aminobutan-2-one, followed by α-halogenation, and subsequent cyclization with thiourea.

Synthetic Pathway A 4-Aminobutan-2-one B N-Protected 4-aminobutan-2-one A->B Protection (e.g., Boc, Cbz) C N-Protected 4-amino-3-halobutan-2-one B->C α-Halogenation (e.g., NBS, NCS) D N-Protected this compound C->D Hantzsch Synthesis (Thiourea) E This compound D->E Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminobutan-2-one (Hypothetical)

  • Dissolve 4-aminobutan-2-one hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the protected ketone.

Protocol 2: α-Bromination of N-Boc-4-aminobutan-2-one (Hypothetical)

  • Dissolve N-Boc-4-aminobutan-2-one in an appropriate solvent (e.g., tetrahydrofuran).

  • Add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography.

Protocol 3: Hantzsch Thiazole Synthesis and Deprotection (General Procedure)

  • Dissolve the α-bromoketone from the previous step in ethanol.

  • Add an equimolar amount of thiourea.

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the N-protected product and purify if necessary.

  • Deprotect the Boc group using an acidic solution (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Spectroscopic Data for Structure Confirmation

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks / Signals
¹H NMR - Signal for the thiazole proton (C5-H) around 6.0-7.0 ppm. - Triplets for the two methylene groups (-CH₂-CH₂-) of the ethyl side chain. - Broad singlet for the primary amine protons (-NH₂) of the side chain. - Broad singlet for the 2-amino group protons on the thiazole ring.
¹³C NMR - Signal for the C2 carbon of the thiazole (attached to two nitrogens) significantly downfield (>160 ppm). - Signals for the C4 and C5 carbons of the thiazole ring. - Signals for the two methylene carbons of the ethyl side chain.
FTIR (cm⁻¹) - N-H stretching vibrations for the two amino groups in the 3100-3500 cm⁻¹ region. - C=N and C=C stretching vibrations of the thiazole ring around 1500-1650 cm⁻¹. - C-N stretching vibrations. - C-H stretching and bending vibrations.
Mass Spec. - Molecular ion peak (M⁺) at m/z = 143. - Fragmentation pattern corresponding to the loss of the aminoethyl side chain or parts of the thiazole ring.

Potential Biological Activity and Signaling Pathways

The structural similarity of this compound to histamine suggests its potential interaction with histamine receptors. Specifically, the 2-aminothiazole moiety has been explored as a scaffold for histamine H3 receptor (H3R) ligands.[3][4] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have shown therapeutic potential in various neurological and cognitive disorders.

Proposed Signaling Pathway Interaction

Histamine H3 Receptor Signaling cluster_presynaptic Presynaptic Neuron cluster_ligand Ligand Interaction H3R Histamine H3 Receptor AC Adenylate Cyclase H3R->AC Gi/o protein cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel NT_release Neurotransmitter Release (e.g., Histamine, Acetylcholine, Dopamine) Ca_channel->NT_release Ca²⁺ influx Ligand This compound (Potential H3R Antagonist) Ligand->H3R Binding

Caption: Potential interaction with the histamine H3 receptor signaling pathway.

As a potential H3R antagonist, this compound would bind to the receptor and block the inhibitory effect of histamine on neurotransmitter release. This would lead to an increase in the release of various neurotransmitters, which is the basis for the therapeutic effects of H3R antagonists.

Conclusion

The structure of this compound can be confidently elucidated through a combination of systematic synthesis and comprehensive spectroscopic analysis. The Hantzsch thiazole synthesis provides a reliable method for its preparation. While experimental data for this specific molecule is sparse, predictions based on analogous compounds provide a solid framework for its characterization. Its structural features strongly suggest potential activity as a histamine H3 receptor ligand, warranting further investigation into its pharmacological profile and therapeutic potential. This guide provides the necessary foundational information for researchers to pursue further studies on this promising compound.

References

Mechanism of Action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine (Amthamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a compound widely known in scientific literature as Amthamine. Amthamine is a potent and highly selective histamine H₂ receptor agonist.[1] Its primary mechanism involves the activation of the H₂ receptor, a G-protein coupled receptor (GPCR), which initiates a canonical signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway culminates in the activation of Protein Kinase A (PKA) and the phosphorylation of downstream effector proteins, mediating a range of physiological responses. This guide details the molecular interactions, signaling pathways, quantitative pharmacology, and established experimental protocols relevant to the study of Amthamine.

Core Mechanism of Action: Histamine H₂ Receptor Agonism

The principal mechanism of action of Amthamine is its function as a full and selective agonist at the histamine H₂ receptor.[2] The H₂ receptor is an integral membrane protein belonging to the rhodopsin-like family of GPCRs.[3]

The H₂ Receptor Signaling Cascade

Upon binding of Amthamine to the H₂ receptor, the receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cAMP.[3][4][5]

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets on serine and threonine residues, thereby modulating their activity and eliciting specific cellular responses.[3][4] Key physiological outcomes of this pathway include the stimulation of gastric acid secretion, smooth muscle relaxation, and modulation of immune cell function.[3]

H2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amthamine Amthamine H2R Histamine H₂ Receptor (GPCR) Amthamine->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Targets Downstream Proteins PKA_active->Targets Phosphorylates Response Cellular Response (e.g., Gastric Acid Secretion) Targets->Response

Caption: Canonical Gs-coupled signaling pathway of the Histamine H₂ receptor activated by Amthamine.

Pharmacological Profile

Amthamine is characterized by its high selectivity and potency as an H₂ receptor agonist, making it a valuable tool for pharmacological research.

Selectivity

Amthamine exhibits marked specificity for the H₂ receptor. Studies have consistently shown that it has no significant activity at H₁ receptors and functions only as a weak antagonist at H₃ receptors.[6] This selectivity is crucial for isolating and studying H₂ receptor-mediated effects without the confounding influence of other histamine receptor subtypes.

Potency and Efficacy

Amthamine is a full agonist, demonstrating efficacy comparable to or slightly greater than histamine in various experimental models.[2][6] Its potency has been quantified in several in vitro and in vivo systems.

Table 1: In Vitro Potency and Affinity of Amthamine

Parameter Species/System Value Reference
pD₂ Guinea Pig Right Atrium 6.21 [6]
pKᵢ Recombinant Human H₂ Receptor 5.2
EC₅₀ Rat Isolated Gastric Fundus 18.9 µmol/L [2]

| pEC₅₀ | H₂-transfected CHO cells | Dependent on H₂R expression level |[7][8] |

Table 2: In Vivo Efficacy of Amthamine on Gastric Acid Secretion

Model Parameter Value Reference
Conscious Cats (gastric fistula) ED₅₀ 0.069 µmol/kg/h [2]

| Anesthetized Rats (lumen-perfused) | ED₅₀ | 11.69 µmol/kg (i.v.) |[2] |

Key Physiological and Cellular Effects

Activation of H₂ receptors by Amthamine elicits several well-documented physiological responses.

  • Stimulation of Gastric Acid Secretion: This is the most prominent and widely studied effect. Amthamine is a potent secretagogue, inducing a dose-dependent increase in gastric acid production in both in vivo and in vitro models.[2][9]

  • Cardiovascular Effects: Amthamine induces a positive inotropic effect on the heart, as demonstrated in isolated human atrial muscle.[10] It also causes vasodilation of cerebral arteries. At doses higher than those required for H₂ activation, Amthamine can interact with the adrenergic system, causing a modest increase in blood pressure and tachycardia, likely through a tyramine-like action and direct activation of alpha-2 adrenoceptors.[11]

  • Smooth Muscle Relaxation: H₂ receptor activation leads to smooth muscle relaxation, contributing to vasodilation.[3]

  • Immune Modulation: The H₂ receptor is involved in regulating immune responses. Its activation can inhibit antibody synthesis, T-cell proliferation, and cytokine production.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Amthamine.

Protocol: In Vitro cAMP Accumulation Assay

This assay directly measures the functional consequence of H₂ receptor activation by quantifying the production of the second messenger cAMP.

Objective: To determine the dose-dependent effect of Amthamine on intracellular cAMP levels in cells expressing the histamine H₂ receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human histamine H₂ receptor.

  • Cell Culture Medium: Standard medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) solution (e.g., 1 mM in assay buffer).

  • Amthamine stock solution.

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, TR-FRET, or ELISA-based).[8]

Procedure:

  • Cell Seeding: Plate the H₂ receptor-expressing cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Pre-incubation with PDE Inhibitor: Aspirate the medium and add the assay buffer containing the PDE inhibitor (e.g., 1 mM IBMX). Incubate for 15-30 minutes at 37°C.[7][12] This step prevents the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Add varying concentrations of Amthamine to the wells. Include a vehicle control (for basal level) and a positive control (e.g., histamine or forskolin). Incubate for 10-30 minutes at 37°C.[12][13]

  • Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit (HTRF, TR-FRET, or ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the Amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed H₂R-expressing cells in multi-well plate A2 Incubate overnight A1->A2 A3 Serum starve cells (2-4 hours) A2->A3 B1 Add PDE inhibitor (IBMX) Incubate (15-30 min) A3->B1 B2 Add Amthamine dilutions Incubate (10-30 min) B1->B2 B3 Lyse cells B2->B3 C1 Quantify cAMP levels (HTRF, ELISA, etc.) B3->C1 C2 Plot dose-response curve C1->C2 C3 Calculate EC₅₀ and Eₘₐₓ C2->C3

Caption: Experimental workflow for a cell-based cAMP accumulation assay.

Protocol: Isolated Tissue Bath for Myocardial Contractility

Objective: To assess the direct inotropic effects of Amthamine on cardiac tissue.

Materials:

  • Tissue Source: Human atrial appendages from patients undergoing heart surgery or right atria from guinea pigs.[6][10]

  • Organ Bath System: Equipped with temperature control (37°C), aeration (95% O₂, 5% CO₂), and an isometric force transducer.

  • Physiological Salt Solution: Krebs-Henseleit solution.

  • Amthamine stock solution.

  • Electrical stimulator.

Procedure:

  • Tissue Preparation: Dissect pectinate muscle segments (for human tissue) or the right atrium (for guinea pig) and mount them in the organ bath chamber under a resting tension.[10]

  • Equilibration: Allow the tissue to equilibrate in the oxygenated Krebs-Henseleit solution at 37°C for at least 60 minutes. Pace the tissue electrically at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record the baseline contractile force.

  • Cumulative Dosing: Add Amthamine to the bath in a cumulative, stepwise manner, allowing the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the isometric contractile force throughout the experiment.

  • Data Analysis: Express the change in contractile force as a percentage of the baseline. Plot the response against the logarithm of the Amthamine concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ. To confirm H₂ receptor mediation, the experiment can be repeated in the presence of a selective H₂ antagonist like famotidine.[10]

Selectivity_Diagram cluster_receptors Histamine Receptor Subtypes Amthamine Amthamine H2 H₂ Receptor Amthamine->H2 Potent Full Agonist H3 H₃ Receptor Amthamine->H3 Weak Antagonist H1 H₁ Receptor Amthamine->H1 No Activity

Caption: Pharmacological selectivity profile of Amthamine at histamine receptors.

References

The Biological Activity of 2-Amino-4-(2-aminoethyl)thiazole: A Histamine H2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-amino-4-(2-aminoethyl)thiazole and its closely related analog, Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole). The primary pharmacological action of this structural class is potent and selective agonism at the histamine H2 receptor. This document details the quantitative pharmacology, underlying signaling pathways, and detailed experimental protocols for the assessment of these compounds. The information presented is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry engaged in the study of histamine receptors and the development of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. While extensive research has explored substitutions at various positions of the thiazole ring, the focus of this guide is the specific substitution of a 2-aminoethyl group at the 4-position. Although literature on the exact molecule 2-amino-4-(2-aminoethyl)thiazole is sparse, its close analog, Amthamine, has been well-characterized as a potent and selective histamine H2 receptor agonist. This guide will leverage the extensive data on Amthamine to infer the biological activity of the core 2-amino-4-(2-aminoethyl)thiazole structure.

The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of gastric acid secretion and also plays roles in smooth muscle relaxation and immune responses.[1] Agonism at this receptor has been a critical area of study for understanding physiological processes and for the development of therapeutic agents.

Quantitative Pharmacological Data

The biological activity of 2-amino-4-(2-aminoethyl)thiazole analogs is best understood through their quantitative pharmacological parameters. The following tables summarize the binding affinities and functional potencies of Amthamine and other key reference compounds at the histamine H2 receptor.

Table 1: Histamine H2 Receptor Binding Affinities (Ki)

CompoundSpeciesRadioligandPreparationKi (nM)Reference
AmthamineHuman[125I]iodoaminopotentidineCHO cells6310[2]
AmthamineRat[125I]iodoaminopotentidineCHO cells11480 (Kd)[2]
TiotidineGuinea Pig[3H]TiotidineLung Parenchyma8.5 (Kd)[3]
TiotidineRat[3H]TiotidineNeonatal Astrocytes4.7 (Kd)[3]
ClonidineGuinea PigNot SpecifiedHEK cells>10000[4]

Table 2: Histamine H2 Receptor Functional Potency

CompoundAssaySpecies/TissueParameterValueReference
AmthamineGastric Acid SecretionConscious CatsED500.069 µmol/kg/h[5]
AmthamineGastric Acid SecretionAnesthetized RatsED5011.69 µmol/kg (i.v.)[5]
AmthamineGastric Fundus ContractionRatEC5018.9 µmol/L[5]
AmthamineGuinea Pig Right AtriumGuinea PigpD26.21[6]
AmthaminePositive Inotropic ActivityHuman Atrial AppendagesEC50~10 µM[7]
HistamineGuinea Pig Right AtriumGuinea PigpD2~6.0[6]
DimapritGuinea Pig Right AtriumGuinea PigpD2~5.5[6]

Signaling Pathways

Activation of the histamine H2 receptor by an agonist such as 2-amino-4-(2-aminoethyl)thiazole initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

In addition to the canonical Gs-cAMP pathway, evidence suggests that the histamine H2 receptor can also signal through alternative pathways, including the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[10][11] This biased agonism, where a ligand can preferentially activate one signaling pathway over another, is an area of active research.

Histamine_H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-Amino-4-(2-aminoethyl)thiazole H2R Histamine H2 Receptor Agonist->H2R Gs Gs Protein (αβγ) H2R->Gs Activation Ras Ras H2R->Ras Alternative Pathway AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Histamine H2 Receptor Signaling Pathways. (Max Width: 760px)

Experimental Protocols

Synthesis of 2-Amino-4-(2-aminoethyl)thiazole Analogs

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[2][12] This method involves the condensation of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea thiourea->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration aminothiazole 2-Aminothiazole Derivative dehydration->aminothiazole

Caption: Hantzsch Thiazole Synthesis Workflow. (Max Width: 760px)

A general procedure is as follows:

  • Preparation of the α-haloketone: The appropriate ketone is halogenated, typically with bromine, to yield the α-haloketone. For the synthesis of a 2-amino-4-(2-aminoethyl)thiazole precursor, a protected β-aminoketone would be required.

  • Condensation with Thiourea: The α-haloketone is reacted with thiourea in a suitable solvent, such as ethanol.

  • Cyclization and Dehydration: The reaction mixture is typically heated to promote intramolecular cyclization and subsequent dehydration to form the thiazole ring.

  • Purification: The final product is purified by standard methods such as recrystallization or column chromatography.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the histamine H2 receptor using [3H]-tiotidine, a potent H2 receptor antagonist, as the radioligand.[3][13][14]

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from cells expressing H2R) incubation 2. Incubation - Membranes - [3H]-Tiotidine (Radioligand) - Test Compound (Competitor) prep->incubation separation 3. Separation of Bound/Free (Rapid Filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis 5. Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Radioligand Binding Assay Workflow. (Max Width: 760px)

Materials:

  • Cell membranes expressing the histamine H2 receptor

  • [3H]-Tiotidine

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled tiotidine (for determination of non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from a cell line stably or transiently expressing the human or other species' histamine H2 receptor. This typically involves cell lysis, homogenization, and differential centrifugation.[3]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, [3H]-tiotidine, and membrane preparation.

    • Non-specific Binding: Unlabeled tiotidine (e.g., 10 µM), [3H]-tiotidine, and membrane preparation.

    • Competition: Serial dilutions of the test compound, [3H]-tiotidine, and membrane preparation.

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Right Atrium

This ex vivo assay measures the functional potency of histamine H2 receptor agonists by assessing their chronotropic effect on the spontaneously beating guinea pig right atrium.[6][15]

Materials:

  • Guinea pig

  • Krebs-Henseleit solution

  • Organ bath with temperature control and aeration

  • Force transducer and data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the heart. Isolate the right atrium and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

  • Agonist Addition: Add cumulative concentrations of the test compound to the organ bath and record the increase in heart rate.

  • Data Analysis: Plot the change in heart rate against the log concentration of the agonist to generate a concentration-response curve and determine the EC50 or pD2 value.

Conclusion

The 2-amino-4-(2-aminoethyl)thiazole scaffold represents a potent and selective class of histamine H2 receptor agonists. The extensive pharmacological data available for its analog, Amthamine, provides a strong foundation for understanding its biological activity. This technical guide has summarized the key quantitative data, detailed the relevant signaling pathways, and provided comprehensive experimental protocols for the characterization of these compounds. This information is intended to facilitate further research into this important class of molecules and their potential therapeutic applications.

References

An In-depth Technical Guide to 4-(2-Aminoethyl)-1,3-thiazol-2-amine as a Histamine H2-Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-1,3-thiazol-2-amine as a potential histamine H2-receptor agonist. Due to the limited publicly available data on this specific compound, this paper leverages information on the closely related and well-characterized analog, amthamine [2-amino-5-(2-aminoethyl)-4-methylthiazole], to infer its potential pharmacological profile and experimental characterization. This document covers the presumed chemical properties, plausible synthesis, expected pharmacological activity, and the canonical and alternative signaling pathways of histamine H2-receptor activation. Detailed experimental protocols for the characterization of such a compound are also provided.

Introduction: The Histamine H2 Receptor

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological processes, most notably the stimulation of gastric acid secretion.[1] Activation of the H2 receptor by its endogenous ligand, histamine, initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1] For decades, H2 receptor antagonists have been a cornerstone in the treatment of acid-related gastrointestinal disorders.[2] However, the study of H2 receptor agonists is crucial for understanding receptor function, elucidating downstream signaling pathways, and exploring potential therapeutic applications in other areas, such as cardiovascular and immune modulation.[3]

2-aminothiazole derivatives have emerged as a promising class of histamine H2 receptor agonists.[4] This guide focuses on the potential of this compound within this chemical class.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₉N₃S

  • Molecular Weight: 143.21 g/mol

Synthesis:

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This method generally involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of the target compound, a protected β-amino-α-haloketone derivative would be reacted with thiourea, followed by deprotection.

General Synthetic Scheme:

  • Protection of the amine: The amino group of a suitable starting material, such as 4-aminobutan-2-one, is protected with a protecting group (e.g., Boc, Cbz).

  • Halogenation: The protected aminoketone is halogenated at the α-position, typically using bromine or chlorine.

  • Hantzsch Thiazole Synthesis: The resulting α-halo-β-aminoketone is condensed with thiourea in a suitable solvent, such as ethanol, often with heating, to form the thiazole ring.

  • Deprotection: The protecting group on the aminoethyl side chain is removed under appropriate conditions to yield the final product, this compound.

Pharmacological Data

Table 1: Pharmacological Data for the H2-Receptor Agonist Amthamine (Analog of this compound)

CompoundAssay SystemParameterValueReference
AmthamineGuinea pig right atriumpD₂6.21[4]
AmthamineRat isolated gastric fundusEC₅₀18.9 µmol/L[5]
AmthamineConscious cats (gastric fistula)ED₅₀ (acid secretion)0.069 µmol/kg/h[5]
AmthamineAnesthetized rats (lumen-perfused stomach)ED₅₀ (acid secretion)11.69 µmol/kg (i.v.)[5]

Disclaimer: The data presented above is for amthamine, a close structural analog of this compound. This data is provided for illustrative purposes to suggest the potential potency and efficacy of the target compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of a putative H2-receptor agonist like this compound.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the histamine H2 receptor using a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H2 receptor.

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Non-specific Ligand: High concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM Tiotidine).

  • Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • 96-well plates.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of binding buffer.

    • Non-specific Binding: 25 µL of 10 µM Tiotidine.

    • Test Compound: 25 µL of serially diluted this compound.

  • Add 25 µL of [³H]-Tiotidine at a concentration near its Kₐ to all wells.

  • Add 150 µL of the membrane preparation (20-50 µg of protein) to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human histamine H2 receptor.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test Compound: this compound.

  • Reference Agonist: Histamine or Amthamine.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the buffer containing the phosphodiesterase inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound or the reference agonist to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

Activation of the histamine H2 receptor primarily initiates the canonical Gs-protein signaling cascade. However, evidence for alternative signaling pathways also exists.

Canonical Gs-cAMP Signaling Pathway

The binding of an agonist like this compound to the H2 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[1]

Gs_cAMP_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound H2R H2 Receptor Agonist->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Canonical H2 Receptor Signaling Pathway.

Alternative MAPK/ERK Signaling Pathway

Some studies suggest that H2 receptors can also signal through G-protein independent or alternative pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through mechanisms involving Gβγ subunits or other scaffolding proteins.

MAPK_ERK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist H2R H2 Receptor Agonist->H2R Gbg Gβγ H2R->Gbg Activates Src Src Kinase Gbg->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Gene Transcription, Cell Proliferation ERK->Response

Caption: Potential H2R-Mediated MAPK/ERK Pathway.

Conclusion

This compound represents a potentially valuable chemical entity for the study of histamine H2 receptor pharmacology. Based on the data from its close analog, amthamine, it is expected to be a potent and selective H2-receptor agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for its synthesis, characterization, and the elucidation of its mechanism of action. Further research is warranted to isolate and characterize this compound to confirm its pharmacological profile and explore its full therapeutic potential.

References

The Aminothiazole Core: A Technical Guide to its Discovery, History, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic motif that has firmly established itself as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of aminothiazole compounds, detailing their synthesis, mechanisms of action, and quantitative structure-activity relationships. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

A Journey Through Time: The History of Aminothiazole Compounds

The story of aminothiazole compounds is one of continuous discovery and innovation. Initially recognized for its utility as a building block in the synthesis of sulfur drugs and dyes, the 2-aminothiazole core soon revealed its vast therapeutic potential.[1]

Early Discoveries and Broad-Spectrum Activity:

Early investigations into aminothiazole derivatives unveiled a remarkable breadth of biological activities. These compounds were found to exhibit antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[2] This wide range of effects sparked significant interest in the medicinal chemistry community, leading to the synthesis and evaluation of a multitude of analogs. The versatility of the aminothiazole scaffold became evident as researchers successfully modulated its biological activity through substitutions at various positions of the thiazole ring.

Emergence as a Privileged Scaffold in Drug Discovery:

The 2-aminothiazole functionality's capacity to target a wide range of proteins with high affinity and selectivity solidified its status as a privileged scaffold in drug discovery.[3][4] This has led to the successful development and clinical application of several aminothiazole-containing drugs. Notable examples include:

  • Dasatinib: A potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6]

  • Famotidine: A histamine H2 receptor antagonist that decreases stomach acid production, widely used to treat peptic ulcer disease and gastroesophageal reflux disease.

  • Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.

  • Abafungin: An antifungal agent.[7]

  • Aztreonam: A monobactam antibiotic.[7]

The journey of aminothiazole compounds from simple synthetic intermediates to key components of life-saving medicines highlights the enduring importance of this heterocyclic core in the ongoing quest for novel and effective therapies.

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of aminothiazole derivatives stems from their ability to modulate critical signaling pathways implicated in various diseases. Two prominent examples are the inhibition of tyrosine kinases by Dasatinib and the inhibition of cyclin-dependent kinases (CDKs) by a class of anticancer aminothiazoles.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[3] Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, effectively blocking its downstream signaling.[6] Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anticancer activity.[3][6] The inhibition of these kinases disrupts multiple pro-survival and proliferative signaling cascades, ultimately leading to apoptosis of malignant cells.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases BCR-ABL BCR-ABL Receptor Tyrosine Kinases->BCR-ABL SRC Family Kinases SRC Family Kinases Receptor Tyrosine Kinases->SRC Family Kinases Downstream Signaling Proteins Downstream Signaling Proteins BCR-ABL->Downstream Signaling Proteins SRC Family Kinases->Downstream Signaling Proteins Proliferation Proliferation Downstream Signaling Proteins->Proliferation Survival Survival Downstream Signaling Proteins->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC Family Kinases Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Dasatinib Signaling Pathway
Aminothiazole-Based CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Aminothiazole-based compounds have been developed as potent inhibitors of CDK2. These inhibitors typically act as ATP-competitive ligands, binding to the ATP pocket of the CDK2/cyclin A complex. This binding event prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby inducing cell cycle arrest at the G1/S transition and promoting apoptosis.

cdk2_pathway G1 Phase G1 Phase CDK2/Cyclin A CDK2/Cyclin A G1 Phase->CDK2/Cyclin A S Phase S Phase Rb Rb CDK2/Cyclin A->Rb phosphorylates Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin A->Cell Cycle Arrest pRb pRb Rb->pRb E2F E2F pRb->E2F releases E2F->S Phase promotes Aminothiazole Inhibitor Aminothiazole Inhibitor Aminothiazole Inhibitor->CDK2/Cyclin A Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

CDK2 Inhibition Pathway

Quantitative Data on Anticancer Activity

The anticancer potency of aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of selected aminothiazole compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8[1]
A549 (Lung Cancer)Strong antiproliferative activity[1]
Compound 20H1299 (Lung Cancer)4.89[1]
SHG-44 (Glioma)4.03[1]
Compound 28A549 (Lung Cancer)8.64[1]
HeLa (Cervical Cancer)6.05[1]
HT29 (Colon Cancer)0.63[1]
Karpas299 (Lymphoma)13.87[1]
Compound S3cA2780 (Ovarian Cancer)15.57[8]
A2780CISR (Cisplatin-Resistant Ovarian Cancer)11.52[8]
Compound S5bA2780 (Ovarian Cancer)45.21 ± 2.10[8]
A2780CISR (Cisplatin-Resistant Ovarian Cancer)28.65 ± 1.45[8]
Compound S6cA2780 (Ovarian Cancer)67.34 ± 3.42[8]
A2780CISR (Cisplatin-Resistant Ovarian Cancer)43.19 ± 2.20[8]

Table 2: In Vitro Kinase Inhibitory Activity of Selected Aminothiazole-Based CDK Inhibitors

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)
Roscovitine700650>100,000160-
AZD5438616>10,0006920
PHA-7938878>50>505>50

Experimental Protocols

Reproducible and detailed experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for the synthesis of a representative aminothiazole compound and for key biological assays.

Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes the classic Hantzsch synthesis for the preparation of 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide

  • Diethyl ether

  • 500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer

  • Separatory funnel

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 cc. of water in a 500-cc. flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Start the stirrer and add 92.5 g (80 cc., 1 mole) of chloroacetone dropwise over thirty minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide with cooling.

  • Separate the upper, oily layer in a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 cc. of diethyl ether.

  • Combine the dark red oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the 2-amino-4-methylthiazole fraction at 117–120°C/8 mm or 130–133°C/18 mm.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

  • Recombinant CDK2/Cyclin A2 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit

  • Test Inhibitor dissolved in DMSO

  • Substrate (e.g., Histone H1)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well low volume plate

  • Luminometer

Procedure:

  • Dilute the enzyme, substrate, ATP, and inhibitors in Kinase Buffer.

  • In a 384-well low volume plate, add 1 µl of the test inhibitor or 5% DMSO (control).

  • Add 2 µl of the enzyme solution.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[5][7]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium with fetal bovine serum and antibiotics

  • 96-well plates

  • Test compounds (aminothiazole derivatives)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value from the dose-response curve.

Conclusion

The 2-aminothiazole scaffold continues to be a cornerstone of modern medicinal chemistry. Its rich history of discovery and development, coupled with its proven therapeutic versatility, ensures its continued relevance in the search for novel drugs. This technical guide has provided a comprehensive overview of the key aspects of aminothiazole chemistry and biology, from its historical origins to its intricate mechanisms of action and the experimental methodologies used for its evaluation. As our understanding of disease pathways deepens, the rational design and synthesis of new aminothiazole derivatives hold immense promise for addressing unmet medical needs and improving human health.

References

Spectroscopic and Analytical Profile of 4-(2-Aminoethyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the compound 4-(2-Aminoethyl)-1,3-thiazol-2-amine. Due to the absence of experimentally derived public data, this document presents a predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide includes tabulated summaries of predicted spectroscopic data, detailed general experimental protocols for acquiring such data, and a workflow for the spectroscopic analysis of a novel chemical entity. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of thiazole-containing compounds in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core functionalized with an aminoethyl side chain. The 2-aminothiazole moiety is a recognized pharmacophore present in numerous biologically active molecules. A thorough understanding of the spectroscopic characteristics of this compound is essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a predictive yet comprehensive spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: a 2-aminothiazole ring and a primary aminoethyl group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Thiazole-H~6.5 - 7.0s1H
-CH₂- (thiazole side chain)~2.8 - 3.2t2H
-CH₂- (amino side chain)~2.6 - 3.0t2H
-NH₂ (thiazole ring)~7.0 - 7.5s (broad)2H
-NH₂ (side chain)~2.0 - 3.0s (broad)2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the amine proton signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)
C2 (Thiazole, C-NH₂)~168 - 172
C4 (Thiazole, C-CH₂)~145 - 150
C5 (Thiazole, C-H)~105 - 110
-CH₂- (thiazole side chain)~35 - 40
-CH₂- (amino side chain)~40 - 45

Note: The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the thiazole ring.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
N-H Stretch (primary amine)3400 - 3250Medium (two bands)Asymmetric and symmetric stretching of the two NH₂ groups.[1]
C-H Stretch (aromatic)~3100MediumThiazole C-H stretch.
C-H Stretch (aliphatic)2950 - 2850MediumCH₂ stretching vibrations.
N-H Bend (primary amine)1650 - 1580Medium-StrongScissoring vibration of the NH₂ groups.[1]
C=N Stretch (thiazole ring)~1620Medium-StrongImine stretching within the thiazole ring.
C=C Stretch (thiazole ring)~1550MediumAromatic-like ring stretching.
C-N Stretch (aromatic amine)1335 - 1250StrongStretch of the C-NH₂ bond on the thiazole ring.[1]
C-N Stretch (aliphatic amine)1250 - 1020MediumStretch of the C-NH₂ bond in the ethyl side chain.[1]
N-H Wag (primary amine)910 - 665Broad, StrongOut-of-plane bending of the NH₂ groups.[1]
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

m/zPredicted Fragment IonDescription
143[C₅H₉N₃S]⁺Molecular ion (M⁺).
126[C₅H₆N₂S]⁺Loss of NH₃ from the side chain.
113[C₄H₅N₂S]⁺Alpha-cleavage with loss of the ethylamine side chain.
99[C₃H₃N₂S]⁺Fragmentation of the thiazole ring.
44[C₂H₆N]⁺Fragment corresponding to the ethylamine side chain.
30[CH₄N]⁺Common fragment from primary amines resulting from alpha-cleavage.[2][3]

Note: The fragmentation pattern in mass spectrometry is highly dependent on the ionization method and energy.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

    • The final solution height in the NMR tube should be around 4-5 cm.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire a single scan to check the signal-to-noise ratio. If necessary, increase the number of scans.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • Set the appropriate spectral width and acquisition time for each type of spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[8]

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a solid sample, direct insertion probe analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization (Electron Ionization - EI) :

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) is directed at the vaporized sample molecules.[9][10]

    • This causes the molecules to ionize, typically by losing an electron to form a radical cation (the molecular ion), and to fragment into smaller charged species.[9][10]

  • Mass Analysis and Detection :

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

Since no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation cluster_final Final Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR FT-IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Compound Characterized Compound Purity_Assessment->Final_Compound

Caption: Workflow for the spectroscopic analysis of a novel chemical compound.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The tabulated data and detailed experimental protocols offer a valuable starting point for researchers working with this and structurally related compounds. The presented workflow for spectroscopic analysis further serves as a general framework for the characterization of novel chemical entities. It is anticipated that as research on this compound progresses, experimentally derived data will become available to validate and refine the predictions outlined in this guide.

References

A Technical Guide to the Physicochemical Characteristics of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] A thorough understanding of the physicochemical characteristics of these derivatives is paramount for successful drug design, lead optimization, and formulation development. This technical guide provides an in-depth overview of the core physicochemical properties of 2-aminothiazole derivatives, detailed experimental protocols for their determination, and visualizations of relevant synthetic and biological evaluation workflows.

Core Physicochemical Properties

The physicochemical properties of 2-aminothiazole derivatives, such as their acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Table 1: Physicochemical Properties of 2-Aminothiazole and Select Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Strongest Basic)logP
2-AminothiazoleC₃H₄N₂S100.1486-93[8]Soluble in water, alcohols, and diethyl ether.[8] 100 g/L in water at 20°C.[8]8.67 (Predicted)[9]-0.29 to 0.49 (Predicted)[9]
SulfathiazoleC₉H₉N₃O₂S₂255.32200-204Slightly soluble in water8.5 (amine), 2.1 (sulfonamide)0.06
MeloxicamC₁₄H₁₃N₃O₄S₂351.4254 (decomposes)Practically insoluble in water4.08 (enol), 1.1 (amide)2.85
PramipexoleC₁₀H₁₇N₃S211.33~128 (dihydrochloride salt)Freely soluble in water9.51.8
DasatinibC₂₂H₂₆ClN₇O₂S488.01275-286 (decomposes)Very slightly soluble in water7.4 (piperazine), 3.1 (thiazole)3.16

Note: The data presented is a compilation from various sources and may vary depending on the experimental conditions. Predicted values are indicated where experimental data was not available.

The solubility of 2-aminothiazole derivatives can be significantly influenced by pH due to the presence of the amino group.[10] In acidic conditions, the amine group can be protonated, which may lead to an increase in aqueous solubility.[10][11]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial in drug development. The following sections detail standard experimental protocols for key parameters.

Determination of Ionization Constant (pKa)

The pKa is a measure of the strength of an acid or base and is critical for understanding the ionization state of a compound at different physiological pHs.[12][13][14]

Methodology: UV-Visible Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a compound have different UV-visible absorption spectra.

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 1.0 to 13.0).[15]

  • Sample Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO).

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer in a 96-well microtiter plate.[15]

    • Measure the UV-visible spectrum of each solution using a spectrophotometer.

  • Data Analysis:

    • Identify a wavelength where the absorbance of the ionized and unionized species differs significantly.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[16]

Determination of Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key indicator of a drug's ability to cross cell membranes.[17]

Methodology: Shake-Flask Method

This is the "gold standard" method for experimental logP determination.[18]

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH, typically 7.4 for logD) with n-octanol.[15]

  • Partitioning:

    • Dissolve a known amount of the 2-aminothiazole derivative in one of the pre-saturated phases.

    • Add an equal volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 24-72 hours) to allow for equilibrium to be reached.[19]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Calculation: Calculate the logP or logD using the following formula: logP (or logD) = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability.[19] Poor solubility is a common challenge for 2-aminothiazole derivatives.[10]

Methodology: Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium.

  • Sample Preparation: Add an excess amount of the solid 2-aminothiazole derivative to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[19]

  • Equilibration: Shake or stir the vial at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using an analytical method like HPLC-UV or LC-MS.[19]

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Methodology: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery.

  • Sample Preparation: Prepare a high-concentration stock solution of the 2-aminothiazole derivative in DMSO.[21]

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a 96-well plate, creating a series of dilutions.[21]

  • Precipitation Detection: Observe the formation of a precipitate. This can be done visually or by measuring the turbidity of the solutions using a nephelometer.[22]

  • Solubility Value: The kinetic solubility is the concentration at which the compound begins to precipitate.[21]

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.[23]

Methodology: Capillary Method

This is the standard technique for melting point determination.[24]

  • Sample Preparation: Finely powder the crystalline 2-aminothiazole derivative.[24] Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[25]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus).

  • Heating:

    • Heat the sample rapidly to a temperature about 20°C below the expected melting point.[25]

    • Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[25]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears.[25]

    • Record the temperature at which the entire sample has completely melted.[25]

    • The melting point is reported as a range between these two temperatures.

Synthesis and Evaluation Workflows

The following diagrams illustrate common workflows for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Hantzsch_Synthesis alpha_haloketone α-Haloketone reaction_mixture Reaction Mixture alpha_haloketone->reaction_mixture thiourea Thiourea Derivative thiourea->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture heating Heating/Reflux reaction_mixture->heating workup Work-up (Cooling, Neutralization) heating->workup isolation Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/ Column Chromatography) isolation->purification product 2-Aminothiazole Derivative purification->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Antimicrobial_Evaluation cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement inoculum Standardized Bacterial Inoculum Preparation plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum->plate_inoculation compound_prep 2-Aminothiazole Derivative Solution Preparation disk_impregnation Impregnate Sterile Disks with Compound Solution compound_prep->disk_impregnation disk_placement Place Disks on Inoculated Plate plate_inoculation->disk_placement disk_impregnation->disk_placement incubation Incubate at 37°C for 24 hours disk_placement->incubation measurement Measure Zone of Inhibition Diameter incubation->measurement result Antimicrobial Activity Assessment measurement->result

Caption: Kirby-Bauer Disk Diffusion Workflow.

Signaling Pathways

While specific signaling pathways are highly dependent on the nature and substitution pattern of the 2-aminothiazole derivative, many bioactive molecules, including this class of compounds, exert their effects by modulating key cellular signaling pathways.[26] For instance, certain 2-aminothiazole derivatives with anticancer activity have been shown to inhibit protein kinases, such as ALK kinase, thereby suppressing downstream signaling pathways involved in cell proliferation and survival.[2] The development of a specific signaling pathway diagram requires detailed knowledge of the molecular target and its downstream effectors for a particular derivative.

Conclusion

The physicochemical properties of 2-aminothiazole derivatives are fundamental to their behavior as potential therapeutic agents. A systematic approach to determining these characteristics, utilizing standardized experimental protocols, is essential for the rational design and development of new drug candidates. The workflows for synthesis and preliminary biological evaluation provided herein offer a foundational framework for researchers in this field. As the understanding of the specific molecular targets of novel 2-aminothiazole derivatives grows, so too will the ability to map their precise interactions with cellular signaling pathways, further guiding the development of this versatile and promising class of compounds.

References

In Silico Modeling of "4-(2-Aminoethyl)-1,3-thiazol-2-amine" Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical document provides researchers, scientists, and drug development professionals with a detailed framework for conducting an in silico analysis of the binding of "4-(2-Aminoethyl)-1,3-thiazol-2-amine" to a protein target. The methodologies described herein are standard practices in computational drug discovery and can be adapted to other potential targets.

Hypothetical Target Selection: Tubulin

Derivatives of the 2-aminothiazole core have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making it a key target in cancer therapy.[3] Some N,4-diaryl-1,3-thiazole-2-amines have been shown to bind to the colchicine-binding site of tubulin, leading to microtubule destabilization and cell cycle arrest.[3] Given these precedents, tubulin is a rational hypothetical target for an initial in silico investigation of "this compound."

Experimental Protocols: In Silico Modeling Workflow

A typical in silico workflow to predict and analyze the binding of a small molecule to a protein target involves several key steps, from data preparation to simulation and analysis.

Protein Preparation

The initial step involves preparing the 3D structure of the target protein for docking studies.

  • Objective: To obtain a clean, structurally sound, and appropriately protonated model of the target protein.

  • Methodology:

    • Structure Retrieval: Obtain the crystal structure of the target protein, in this case, tubulin, from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand in the colchicine binding site (e.g., PDB ID: 1SA0).

    • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for binding. The co-crystallized ligand should be retained temporarily to define the binding site.

    • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are distant from the binding site, they can often be ignored. If they are close to or part of the binding site, they must be modeled using tools like MODELLER or the loop modeling tools within Schrödinger's Maestro or Discovery Studio.

    • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This can be accomplished using tools like H++ or the Protein Preparation Wizard in Maestro.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The backbone atoms are often constrained to preserve the overall fold, while side chains are allowed to move.

Ligand Preparation

The small molecule ("this compound") must also be prepared for docking.

  • Objective: To generate a low-energy, 3D conformation of the ligand with correct protonation states and charges.

  • Methodology:

    • 2D to 3D Conversion: Draw the 2D structure of "this compound" using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D structure.

    • Protonation State Determination: Determine the likely protonation state of the molecule at physiological pH. For "this compound," the primary amines will likely be protonated. Tools like LigPrep (Schrödinger) or Marvin (ChemAxon) can be used for this.

    • Tautomer and Stereoisomer Generation: Generate possible tautomers and stereoisomers if any are relevant. For this molecule, tautomers of the 2-aminothiazole ring should be considered.

    • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

  • Objective: To identify the most likely binding pose of "this compound" within the colchicine-binding site of tubulin and to estimate the binding affinity.

  • Methodology:

    • Binding Site Definition: Define the binding site on the tubulin structure. This is typically done by creating a grid box centered on the co-crystallized ligand from the original PDB file.

    • Docking Algorithm Selection: Choose a suitable docking program. Popular choices include AutoDock, Glide (Schrödinger), GOLD, or MOE-Dock. These programs use different search algorithms (e.g., genetic algorithms, Monte Carlo) and scoring functions.

    • Execution of Docking: Dock the prepared ligand into the defined binding site of the prepared protein. It is advisable to perform multiple docking runs to ensure the convergence of the results.

    • Pose Analysis and Scoring: Analyze the resulting binding poses. The docking program will provide a score for each pose, which is an estimate of the binding affinity. The top-ranked poses should be visually inspected to assess their interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular Dynamics (MD) Simulation

MD simulations can be used to assess the stability of the docked ligand-protein complex and to refine the binding pose.

  • Objective: To evaluate the dynamic stability of the predicted binding pose and to calculate a more accurate binding free energy.

  • Methodology:

    • System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax.

    • Production Run: A long MD simulation (e.g., 100 ns or more) is run to sample the conformational space of the complex.

    • Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand's position (using Root Mean Square Deviation - RMSD), the flexibility of the protein (using Root Mean Square Fluctuation - RMSF), and the persistence of key interactions over time.

    • Binding Free Energy Calculation: More advanced calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be performed on the MD trajectory to obtain a more accurate estimate of the binding free energy.

Data Presentation

Quantitative data from in silico modeling should be summarized for clear comparison. The following tables are templates for presenting hypothetical results.

Table 1: Hypothetical Molecular Docking Results for "this compound" with Tubulin

Docking ProgramBinding SiteDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Glide (SP)Colchicine Site-8.5150Cys241, Leu248, Ala316, Val318, Lys352
AutoDock VinaColchicine Site-7.9350Cys241, Leu255, Ala250, Asn258, Thr314
GOLD (ChemScore)Colchicine Site45.2 (dimensionless)N/ACys241, Leu248, Ala316, Val318, Asn349

Table 2: Hypothetical Binding Free Energy from MD Simulations

MethodΔG_bind (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Polar Solvation (kcal/mol)Non-polar Solvation (kcal/mol)
MM/PBSA-25.5 ± 2.1-35.2-15.8+28.5-3.0

Visualizations

Diagrams are essential for illustrating workflows and biological pathways.

In_Silico_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_sim Simulation Stage PDB Protein Structure Retrieval (e.g., PDB) Prot_Prep Protein Preparation (Cleaning, Protonation, Minimization) PDB->Prot_Prep Ligand_2D Ligand 2D Structure Lig_Prep Ligand Preparation (3D Conversion, Protonation, Minimization) Ligand_2D->Lig_Prep Docking Molecular Docking (Grid Generation, Docking, Scoring) Prot_Prep->Docking Lig_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation (System Setup, Equilibration, Production) Pose_Analysis->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Trajectory_Analysis Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA) Trajectory_Analysis->Free_Energy

Caption: In Silico Modeling Workflow.

Tubulin_Signaling_Pathway cluster_pathway Hypothetical Pathway of Tubulin Inhibition Ligand This compound Tubulin αβ-Tubulin Dimers Ligand->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Ligand->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

Conclusion

This guide provides a comprehensive framework for the in silico modeling of "this compound" binding, using tubulin as a hypothetical target. While specific experimental data for this molecule is currently lacking, the methodologies outlined here represent a robust approach to predicting its binding mode, affinity, and potential biological effects. The successful application of these computational techniques can provide valuable insights to guide further experimental validation and support the rational design of novel therapeutics based on the 2-aminothiazole scaffold.

References

Methodological & Application

Synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine , a valuable building block in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a primary aminoethyl side chain at the 4-position offers a key site for further derivatization, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics.

Application Notes

The title compound serves as a crucial intermediate for the synthesis of a wide range of pharmaceutical agents. The primary amine on the ethyl side chain allows for the introduction of various functionalities through reactions such as acylation, alkylation, and sulfonylation. This versatility makes it an attractive starting material for the development of inhibitors for enzymes like kinases and for the preparation of receptor agonists or antagonists. The 2-aminothiazole core itself is known to interact with various biological targets, and modifications at the C4-position can significantly influence potency and selectivity.

The synthetic strategy outlined below follows a robust and well-established multi-step pathway. It begins with the protection of a commercially available amino alcohol, followed by the construction of the thiazole ring via the classical Hantzsch thiazole synthesis, and concludes with a deprotection step to yield the final product. This approach ensures high purity and good overall yield.

Experimental Protocols

The synthesis of this compound is accomplished through a three-stage process, as depicted in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Thiazole Formation cluster_2 Stage 3: Deprotection A 3-Amino-1-propanol B tert-Butyl (3-hydroxypropyl)carbamate A->B Boc Anhydride, Et3N C tert-Butyl (3-oxopropyl)carbamate B->C Dess-Martin Periodinane D tert-Butyl (4-bromo-3-oxobutyl)carbamate C->D N-Bromosuccinimide E tert-Butyl (2-(2-aminothiazol-4-yl)ethyl)carbamate D->E Thiourea, Ethanol F This compound E->F Trifluoroacetic Acid

Caption: Overall synthetic workflow.

Stage 1: Synthesis of tert-Butyl (4-bromo-3-oxobutyl)carbamate (Precursor)

1.1: Protection of 3-Amino-1-propanol

  • Protocol: To a solution of 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, triethylamine (1.2 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford tert-butyl (3-hydroxypropyl)carbamate.

1.2: Oxidation to Aldehyde

  • Protocol: To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) in DCM (0.2 M), Dess-Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude tert-butyl (3-oxopropyl)carbamate, which is used in the next step without further purification.

1.3: α-Bromination of the Aldehyde

  • Protocol: The crude tert-butyl (3-oxopropyl)carbamate (1.0 eq) is dissolved in a mixture of chloroform and ethyl acetate (1:1, 0.3 M). N-Bromosuccinimide (NBS, 1.1 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography (Ethyl acetate/Hexane gradient) to give tert-butyl (4-bromo-3-oxobutyl)carbamate.

Stage 2: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Hantzsch Thiazole Synthesis cluster_0 reagents Thiourea product tert-Butyl (2-(2-aminothiazol-4-yl)ethyl)carbamate reagents->product haloketone tert-Butyl (4-bromo-3-oxobutyl)carbamate haloketone->product Ethanol, Reflux

Caption: Formation of the 2-aminothiazole ring.

  • Protocol: A mixture of tert-butyl (4-bromo-3-oxobutyl)carbamate (1.0 eq) and thiourea (1.2 eq) in ethanol (0.4 M) is heated to reflux for 6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (DCM/Methanol gradient) to afford tert-butyl (2-(2-aminothiazol-4-yl)ethyl)carbamate.

Stage 3: Deprotection of the Boc Group
  • Protocol: tert-Butyl (2-(2-aminothiazol-4-yl)ethyl)carbamate (1.0 eq) is dissolved in DCM (0.2 M), and trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of methanol and precipitated by the addition of diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a trifluoroacetate salt. For the free base, the salt is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) before extraction with an organic solvent.

Data Presentation

The following table summarizes the expected yields and key analytical data for the intermediates and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)1H NMR (δ, ppm) Highlights
tert-Butyl (3-hydroxypropyl)carbamateC₈H₁₇NO₃175.2285-95~3.5 (t, -CH₂OH), ~3.1 (q, -CH₂NH-), ~1.4 (s, -C(CH₃)₃)
tert-Butyl (3-oxopropyl)carbamateC₈H₁₅NO₃173.2190-98 (crude)~9.7 (t, -CHO), ~3.3 (q, -CH₂NH-), ~1.4 (s, -C(CH₃)₃)
tert-Butyl (4-bromo-3-oxobutyl)carbamateC₉H₁₆BrNO₃282.1360-70~4.0 (s, -COCH₂Br), ~3.2 (q, -CH₂NH-), ~2.8 (t, -CH₂CO-), ~1.4 (s, -C(CH₃)₃)
tert-Butyl (2-(2-aminothiazol-4-yl)ethyl)carbamateC₁₀H₁₇N₃O₂S243.3270-80~6.2 (s, thiazole-H), ~4.9 (br s, -NH₂), ~3.2 (q, -CH₂NH-), ~2.6 (t, -CH₂-thiazole), ~1.4 (s, -C(CH₃)₃)
This compound (TFA salt)C₅H₉N₃S · xCF₃COOH143.21 (free base)90-98~6.5 (s, thiazole-H), ~7.9 (br s, -NH₃⁺), ~3.3 (t, -CH₂NH₃⁺), ~3.0 (t, -CH₂-thiazole)

Application Notes and Protocols for Hantzsch Thiazole Synthesis of Aminoethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a reliable and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a multitude of biologically active compounds and approved pharmaceuticals, making their synthesis a critical aspect of drug discovery and development. This document provides detailed protocols for the synthesis of thiazole derivatives bearing a 2-aminoethyl substituent, a common pharmacophore that can modulate the physicochemical and pharmacological properties of a molecule.

Due to the reactive nature of the primary amine on the aminoethyl side chain, a protection strategy is necessary. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions. The overall synthetic strategy involves three key stages:

  • Protection: Synthesis of an N-Boc protected aminoethyl thioamide from N-Boc-ethylenediamine.

  • Cyclization: The Hantzsch reaction of the protected thioamide with an α-haloketone to form the thiazole ring.

  • Deprotection: Removal of the Boc group to yield the final 2-(2-aminoethyl)thiazole derivative.

Data Presentation

The following tables summarize typical yields and characterization data for representative 2-(2-aminoethyl)thiazole derivatives synthesized via the Hantzsch reaction.

Table 1: Reaction Yields for the Synthesis of 2-(2-Aminoethyl)thiazole Derivatives

α-Haloketone PrecursorThioamide PrecursorProtected Thiazole DerivativeYield (%)Deprotected Thiazole DerivativeYield (%)
2-BromoacetophenoneN-Boc-2-aminoethylthioamidetert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate85-952-(4-Phenylthiazol-2-yl)ethan-1-amine>95
2-Bromo-1-(4-chlorophenyl)ethanoneN-Boc-2-aminoethylthioamidetert-butyl (2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)carbamate80-902-(4-(4-Chlorophenyl)thiazol-2-yl)ethan-1-amine>95
2-Bromo-1-(4-methoxyphenyl)ethanoneN-Boc-2-aminoethylthioamidetert-butyl (2-(4-(4-methoxyphenyl)thiazol-2-yl)ethyl)carbamate82-922-(4-(4-Methoxyphenyl)thiazol-2-yl)ethan-1-amine>95

Table 2: Characterization Data for 2-(2-Aminoethyl)thiazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate C₁₆H₂₀N₂O₂S304.41110-115(DMSO-d₆): 7.95 (d, 2H), 7.55 (s, 1H), 7.40 (t, 2H), 7.30 (t, 1H), 6.90 (t, 1H, NH), 3.35 (q, 2H), 3.05 (t, 2H), 1.40 (s, 9H)(DMSO-d₆): 168.0, 156.0, 150.5, 134.5, 129.0, 128.0, 126.0, 110.0, 78.0, 42.0, 35.0, 28.5
2-(4-Phenylthiazol-2-yl)ethan-1-amine hydrochloride C₁₁H₁₃ClN₂S240.75215-220 (dec.)(D₂O): 7.70 (d, 2H), 7.50 (m, 3H), 7.40 (s, 1H), 3.50 (t, 2H), 3.30 (t, 2H)(D₂O): 166.0, 152.0, 133.0, 129.5, 129.0, 126.5, 112.0, 40.0, 33.0

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-aminoethylthioamide

This protocol outlines the synthesis of the protected thioamide starting from commercially available N-Boc-ethylenediamine.

Materials:

  • N-Boc-ethylenediamine

  • O-ethyl thioformate (or another thionating agent like Lawesson's reagent)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add O-ethyl thioformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-2-aminoethylthioamide.

Protocol 2: Hantzsch Synthesis of tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate

This protocol describes the cyclization reaction to form the protected thiazole derivative.

Materials:

  • N-Boc-2-aminoethylthioamide

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve N-Boc-2-aminoethylthioamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will often precipitate out of the solution. If not, concentrate the mixture under reduced pressure and extract with ethyl acetate.

  • Collect the solid product by filtration and wash with cold ethanol or water.

  • Dry the product under vacuum to obtain tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate.

Protocol 3: Deprotection of the Boc Group

This protocol details the final step to obtain the free aminoethyl thiazole derivative.

Materials:

  • tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate

  • 4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected thiazole derivative in a minimal amount of dichloromethane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-(4-phenylthiazol-2-yl)ethan-1-amine hydrochloride.[1]

Mandatory Visualization

Hantzsch_Workflow cluster_protection Step 1: Protection cluster_cyclization Step 2: Hantzsch Cyclization cluster_deprotection Step 3: Deprotection A N-Boc-ethylenediamine C N-Boc-2-aminoethylthioamide A->C B Thionating Agent (e.g., O-ethyl thioformate) B->C E Protected Thiazole (tert-butyl (2-(thiazol-2-yl)ethyl)carbamate) C->E D α-Haloketone (e.g., 2-Bromoacetophenone) D->E G Final Product (2-(Thiazol-2-yl)ethan-1-amine) E->G F Acid (e.g., HCl in Dioxane) F->G

Caption: Experimental workflow for the synthesis of 2-(2-aminoethyl)thiazole derivatives.

Hantzsch_Mechanism Thioamide N-Boc-2-aminoethylthioamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Protected Thiazole (Aromatic Ring) Intermediate2->Product Dehydration

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for the Synthesis and Evaluation of Histamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis, purification, characterization, and pharmacological evaluation of key histamine agonists. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The development of selective agonists for these receptors is instrumental in elucidating their specific roles in health and disease, and for the identification of novel therapeutic targets. This guide outlines the synthesis of representative histamine agonists and the subsequent experimental procedures for their comprehensive pharmacological characterization.

Data Presentation: Quantitative Agonist Properties

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of various histamine agonists at the four human histamine receptor subtypes. These values are essential for comparing the selectivity and efficacy of the compounds.

Table 1: Histamine H₁ Receptor Agonist Activity

AgonistKᵢ (nM)EC₅₀ (nM)
Histamine158.4924,000[1]
2-Methylhistamine--
Nα-Methylhistamine-31,000[1]
2-Thiazolylethylamine-91,000[1]

Table 2: Histamine H₂ Receptor Agonist Activity

AgonistKᵢ (nM)EC₅₀ (nM)
Histamine5,000 - 50,118[2]-
Dimaprit--
Amthamine--
4-Methylhistamine-589[3]
2-Pyridylethylamine--
Nα-Methylhistamine--
(R)-α-Methylhistamine--
(S)-α-Methylhistamine--

Table 3: Histamine H₃ Receptor Agonist Activity

AgonistKᵢ (nM)EC₅₀ (nM)
Histamine8[4]-
Imetit0.32[4]3.2[5]
(R)-α-Methylhistamine-48[5]
Nα-Methylhistamine--
Dimethyl-impentamine25[4]-
Immepip--

Table 4: Histamine H₄ Receptor Agonist Activity

AgonistKᵢ (nM)EC₅₀ (nM)
Histamine14.45-
4-Methylhistamine7.0 - 50100
VUF 8430--
JNJ 28610244~50[6]100[6]
Imetit2.725[7]
Clobenpropit5 - 42-

Signaling Pathways of Histamine Receptors

The activation of each histamine receptor subtype initiates a distinct downstream signaling cascade, leading to varied cellular responses.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 Histamine Agonist H1R H1R H1->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC H2 Histamine Agonist H2R H2R H2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA H34 Histamine Agonist H34R H3R / H4R H34->H34R Gi_o Gi/o H34R->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Pharmacological Testing cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, Mass Spec) Purification->Characterization Binding Receptor Binding Assays (Determine Ki) Characterization->Binding Functional Functional Assays (cAMP, Ca²⁺) (Determine EC₅₀) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity Analysis Data Analysis & Interpretation Selectivity->Analysis

References

Application Notes and Protocols for the Purification of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(2-Aminoethyl)-1,3-thiazol-2-amine is a heterocyclic amine containing a thiazole core, a structural motif found in numerous biologically active compounds.[1][2] As with many synthetic small molecules, achieving high purity is crucial for its use in research and development, particularly for applications in medicinal chemistry and drug discovery where impurities can significantly impact biological data and safety profiles. These application notes provide a detailed overview of common purification techniques applicable to this compound and related 2-aminothiazole derivatives, based on established laboratory practices. The protocols described herein are intended as a general guide and may require optimization for specific sample matrices and impurity profiles.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. The presence of both a basic aminoethyl side chain and an aminothiazole core suggests that the compound's solubility will be pH-dependent.

General Solubility Characteristics of 2-Aminothiazoles:

  • Polar Solvents: Generally more soluble in polar solvents like water, alcohols (e.g., methanol, ethanol), and DMF.[3]

  • Non-Polar Solvents: Less soluble in non-polar solvents.

  • pH-Dependence: The amine groups can be protonated in acidic conditions, which typically increases aqueous solubility.[3] Conversely, in a basic medium, the compound will be in its free-base form, which may be more amenable to extraction into organic solvents.

  • Temperature: Solubility generally increases with higher temperatures, a principle leveraged in recrystallization.[3]

Purification Techniques

The primary methods for purifying 2-aminothiazole derivatives are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Column Chromatography

Column chromatography is a versatile technique for separating the target compound from reaction byproducts and unreacted starting materials. For amine-containing compounds, special considerations are often necessary to prevent poor peak shape and irreversible adsorption to the stationary phase.

Experimental Protocol: Flash Column Chromatography (Normal Phase)

This protocol is a general guideline for the purification of a crude reaction mixture containing this compound.

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide

  • Crude this compound

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pack the column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for amine compounds is a gradient of methanol in dichloromethane.

    • To improve peak shape and prevent streaking, it is often beneficial to add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonium hydroxide.[4] This neutralizes the acidic silanol groups on the silica surface.[4]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Analysis: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Purification of 2-Aminothiazole Derivatives by Column Chromatography

Compound TypeStationary PhaseEluent SystemReference
N-aryl-4-aryl-1,3-thiazol-2-aminesSilica gel20% Ethyl Acetate in Hexane[5]
N-aryl-4-aryl-1,3-thiazol-2-aminesSilica gel3% Acetone in Dichloromethane[5]
N-pyridyl-4-pyridyl-1,3-thiazol-2-amineSilica gel2.5% Methanol in Dichloromethane[5]

Note: These are examples from related compounds and should be used as a starting point for optimization.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree, assuming a suitable solvent or solvent system can be found.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent(s) (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminothiazole derivatives, ethanol/water mixtures are often effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Cooling further in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove residual solvent.

Table 2: Example Recrystallization Conditions for 2-Aminothiazole Derivatives

CompoundRecrystallization SolventReference
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-oneEthanol/Water (3:1)[6]
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amineAcetone[7]
Ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]-acetateMethanol[8]

Workflow and Diagrams

The following diagrams illustrate the general workflows for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-(2-Aminoethyl)- 1,3-thiazol-2-amine Primary_Purification Primary Purification (e.g., Column Chromatography) Crude_Product->Primary_Purification Initial Cleanup Secondary_Purification Secondary Purification (e.g., Recrystallization) Primary_Purification->Secondary_Purification High Purity Polish Pure_Product Pure Product Secondary_Purification->Pure_Product Final Product ColumnChromatographyWorkflow Start Crude Product Prep Prepare Silica Slurry & Pack Column Start->Prep Load Load Sample (Wet or Dry Loading) Prep->Load Elute Elute with Solvent Gradient (e.g., MeOH in DCM +/- TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End RecrystallizationWorkflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter_Hot Hot Filtration (Optional, remove insolubles) Dissolve->Filter_Hot Cool Cool Slowly to Induce Crystallization Filter_Hot->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Under Vacuum) Wash->Dry End Pure Crystalline Product Dry->End

References

HPLC method for "4-(2-Aminoethyl)-1,3-thiazol-2-amine" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and quantification.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This document provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC with UV detection, based on established methodologies for similar aminothiazole derivatives.[1][2]

Physicochemical Properties

  • Molecular Formula: C5H9N3S[3]

  • Molecular Weight: 143.21 g/mol [3]

  • Structure:

NH2
|
N---C
//   \
S      C--CH2--CH2--NH2
\    /
C---H

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a quaternary pump, autosampler, and UV detector (e.g., Waters Alliance e2695)[1]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., Empower 3)[1]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): 10 mM ammonium formate in water, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
ParameterValue
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 10 mM Ammonium Formate, pH 3.5 (Formic Acid)B: Acetonitrile
Gradient0-2 min: 5% B2-10 min: 5% to 95% B10-12 min: 95% B12-12.1 min: 95% to 5% B12.1-15 min: 5% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength260 nm
Run Time15 minutes

Data Presentation

The performance of the HPLC method is summarized in the table below. These values are representative and may vary slightly between different systems and laboratories.

ParameterExpected Value
Retention Time (approx.)4.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample and standard preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (1-100 µg/mL) inject_standard Inject Standard Solutions prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases (A and B) hplc_system Set Up HPLC System (Method Parameters) prep_mobile->hplc_system hplc_system->inject_standard hplc_system->inject_sample calibration Generate Calibration Curve inject_standard->calibration quantification Quantify Analyte in Sample inject_sample->quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

While a specific signaling pathway involving this compound is not extensively documented in publicly available literature, its structural motif is common in compounds targeting various biological pathways. The 2-aminothiazole core is a well-known pharmacophore present in numerous therapeutic agents.[2][4] The logical relationship in its application in drug development follows a standard progression from synthesis to biological evaluation.

DrugDev_Logic synthesis Chemical Synthesis purification Purification synthesis->purification analysis HPLC Analysis (Purity & Identity) purification->analysis bio_screening Biological Screening analysis->bio_screening If Pure lead_opt Lead Optimization bio_screening->lead_opt

Caption: Logical progression in the early-stage drug development process.

References

Application Note: Quantitative Analysis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminoethyl)-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring, a primary amine, and an aminoethyl side chain. Its structural motifs are present in various biologically active molecules.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic, metabolism, and toxicology studies in drug discovery and development. This application note presents a detailed protocol for the analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Predicted Mass Spectral Fragmentation

While specific experimental data for this compound is not extensively published, its fragmentation pattern under electrospray ionization (ESI) can be predicted based on the general principles of mass spectrometry and the known behavior of related structures such as aminothiazoles and aliphatic amines.[2][3][4]

The molecule has a molecular weight of 143.21 g/mol .[5] In positive ion mode ESI, the compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 144.2. The primary fragmentation is anticipated to occur via cleavage of the C-C bond alpha to the primary amine on the ethyl side chain, which is a dominant fragmentation pathway for aliphatic amines.[2][4]

Predicted Key Mass Spectral Peaks:

Predicted m/zProposed Fragment IonNotes
144.2[M+H]⁺Protonated molecular ion.
127.2[M+H - NH₃]⁺Loss of ammonia from the protonated primary amine.
114.1[M+H - CH₂NH₂]⁺Cleavage of the ethylamine side chain (loss of 30 Da).
97.1[C₄H₅N₂S]⁺Further fragmentation of the thiazole ring structure.

Experimental Protocols

This section details a generalized yet robust protocol for the quantitative analysis of this compound in a biological matrix such as rat plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

  • Reagents:

    • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

    • Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound or a related molecule with similar chromatographic behavior).

  • Procedure:

    • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of cold ACN with 0.1% FA to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reverse-phase C18 column is suitable for retaining and separating this polar compound from endogenous interferences.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 144.2 127.2 (Quantifier) 15
    This compound 144.2 114.1 (Qualifier) 20

    | Internal Standard (IS) | User-defined | User-defined | User-defined |

Data Presentation: Quantitative Method Performance (Hypothetical)

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
LLOQ (1 ng/mL)Precision: < 20% CV; Accuracy: 80-120%
QC Low (3 ng/mL)Precision: < 15% CV; Accuracy: 85-115%
QC Mid (100 ng/mL)Precision: < 15% CV; Accuracy: 85-115%
QC High (800 ng/mL)Precision: < 15% CV; Accuracy: 85-115%
Sensitivity
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Matrix Effect & Recovery
Matrix Effect85-115%
Recovery> 80%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Elution Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: NMR Characterization of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the small molecule "4-(2-Aminoethyl)-1,3-thiazol-2-amine". While experimental data for this specific molecule is not publicly available, this note presents predicted ¹H and ¹³C NMR data and established protocols for sample preparation and spectral acquisition. These guidelines are intended to assist researchers in the structural elucidation and purity assessment of this and structurally related compounds.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired NMR spectra for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and spectral databases of analogous structures. These values serve as a guide for researchers in interpreting experimentally obtained spectra.

Structure:

Chemical structure of this compound

Image Source: Matrix Scientific[1]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 7.0br s2H-NH₂ (thiazole)
~6.2s1HH-5 (thiazole)
~3.0t2H-CH₂-N
~2.8t2H-CH₂-C
~1.5 - 2.0br s2H-NH₂ (ethyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C-2 (thiazole, C=N)
~145C-4 (thiazole)
~105C-5 (thiazole)
~40-CH₂-N
~35-CH₂-C

Experimental Protocols

The following protocols provide a standardized procedure for the preparation and NMR analysis of small organic molecules like this compound.[2][3]

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5][6]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][6]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)[2][3]

  • High-quality 5 mm NMR tubes and caps[3][4]

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton wool plug)[5]

Procedure:

  • Weigh the desired amount of the compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a spectrum to be acquired in a reasonable time.[2]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5] The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not easily solubilized, gentle warming or sonication may be applied.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent interference with shimming.[5]

  • Carefully transfer the solution into a clean, unscratched NMR tube to a height of about 4-5 cm.[5]

  • Securely cap the NMR tube and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific instrument and sample concentration.

Table 3: Recommended ¹H NMR Acquisition Parameters [7][8]

ParameterRecommended ValuePurpose
Pulse Angle30-45°To ensure good signal intensity while minimizing relaxation delays.[7]
Acquisition Time (at)2-4 sTo achieve adequate digital resolution.[7]
Relaxation Delay (d1)1-2 sTo allow for sufficient relaxation of protons between scans.
Number of Scans (ns)8-16To improve signal-to-noise ratio.
Spectral Width (sw)~12-16 ppmTo encompass all expected proton resonances.

Table 4: Recommended ¹³C NMR Acquisition Parameters [7][9]

ParameterRecommended ValuePurpose
Pulse Angle30°For semi-quantitative spectra of small molecules.[7]
Acquisition Time (at)1-2 sTo achieve adequate digital resolution.[9]
Relaxation Delay (d1)2 sTo allow for sufficient relaxation, especially for quaternary carbons.[10]
Number of Scans (ns)1024 or moreTo overcome the low natural abundance and sensitivity of ¹³C.
Spectral Width (sw)~200-250 ppmTo encompass all expected carbon resonances.
DecouplingProton decoupledTo simplify the spectrum to singlets for each carbon.[9]

Data Processing and Reporting

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for ¹H NMR to determine the relative number of protons.

  • Reporting: Report the chemical shifts (δ) in ppm, the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), the coupling constants (J) in Hertz (Hz), and the integration values.

Visualizations

The following diagrams illustrate the general workflow for NMR characterization and a conceptual signaling pathway where a 2-aminothiazole derivative might be involved, given their known biological activities.[11]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer shim Insert & Shim transfer->shim setup Setup Parameters (¹H or ¹³C) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking, Integration & Analysis reference->analyze

Caption: Experimental workflow for NMR characterization.

signaling_pathway compound 2-Aminothiazole Derivative target Protein Target (e.g., Kinase, Tubulin) compound->target Binding/ Inhibition pathway Downstream Signaling Cascade target->pathway Modulation response Cellular Response (e.g., Apoptosis, Cycle Arrest) pathway->response

Caption: Conceptual signaling pathway for a 2-aminothiazole derivative.

References

Application Notes: In Vitro Assay for Histamine H2-Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The histamine H2-receptor (H2R) is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes, most notably the stimulation of gastric acid secretion.[1][2] It is a primary target for drugs used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] In vitro assays for H2-receptor activation are essential tools for drug discovery and pharmacological research, enabling the identification and characterization of novel agonists, antagonists, and inverse agonists. These assays provide quantitative data on the potency and efficacy of compounds, facilitating the selection of promising drug candidates.

Principle of the Assay

The histamine H2-receptor is canonically coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G-protein.[1][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[1][5] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a physiological response.[1][4]

Therefore, the most common in vitro functional assay for H2-receptor activation measures the intracellular accumulation of cAMP.[6] This is typically a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[5][7] The signal generated is inversely proportional to the amount of cAMP produced by the cells. Various detection technologies can be employed, including Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][8][9]

Histamine H2-Receptor Signaling Pathway

The activation of the H2-receptor initiates a well-defined signaling cascade. The binding of an agonist, such as histamine, triggers the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][4][5] This pathway is central to the physiological functions mediated by the H2-receptor.

H2R_Signaling_Pathway cluster_membrane Plasma Membrane H2R Histamine H2 Receptor Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine (Agonist) Histamine->H2R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response Leads to

Caption: Histamine H2-Receptor Gs signaling pathway.

Experimental Workflow: TR-FRET cAMP Assay

The following diagram outlines the general workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay for H2-receptor activation. This competitive immunoassay format is widely used for high-throughput screening.

TR_FRET_Workflow start Start cell_prep Prepare cells expressing H2-receptor start->cell_prep compound_prep Prepare serial dilutions of test compounds start->compound_prep dispense_cells Dispense cell suspension to assay plate cell_prep->dispense_cells dispense_compounds Dispense compounds to assay plate compound_prep->dispense_compounds dispense_compounds->dispense_cells incubation Incubate to allow compound binding dispense_cells->incubation agonist_addition Add agonist (for antagonist assay) or buffer (for agonist assay) incubation->agonist_addition stimulation Incubate for cell stimulation (cAMP production) agonist_addition->stimulation lysis_detection Add lysis buffer containing TR-FRET reagents (Eu-cAMP & Ab-acceptor) stimulation->lysis_detection final_incubation Incubate for signal development lysis_detection->final_incubation read_plate Read plate on TR-FRET reader final_incubation->read_plate data_analysis Analyze data and calculate EC50/IC50 read_plate->data_analysis end End data_analysis->end Assay_Selection start Start: Characterize a new compound question Does the compound activate the H2-receptor? start->question agonist_assay Perform Agonist Assay: Measure cAMP production in response to a dose-range of the compound. question->agonist_assay Yes antagonist_assay Perform Antagonist Assay: Measure the ability of a dose-range of the compound to inhibit histamine-induced cAMP production. question->antagonist_assay No analyze_agonist Analyze data for EC50 and maximal efficacy. agonist_assay->analyze_agonist analyze_antagonist Analyze data for IC50. antagonist_assay->analyze_antagonist end End: Compound characterization complete analyze_agonist->end analyze_antagonist->end

References

Application Notes for 4-(2-Aminoethyl)-1,3-thiazol-2-amine in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core structure. This scaffold is of significant interest in medicinal chemistry and is considered a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs. While this compound itself is primarily utilized as a versatile synthetic intermediate, its core structure is the foundation for derivatives exhibiting a broad spectrum of pharmacological activities. These activities include, but are not limited to, kinase inhibition, anticancer properties, and antagonism of G-protein coupled receptors like the histamine H3 receptor.

The 2-aminothiazole moiety offers several advantages for drug design, including its ability to form key hydrogen bond interactions with biological targets and its amenability to chemical modification at multiple positions. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. These application notes will explore the pharmacological potential of the this compound scaffold by highlighting the activities of its derivatives and providing protocols for their evaluation.

Pharmacological Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a cornerstone in the development of various therapeutic agents. Its derivatives have been extensively investigated and have shown potent activities in several key areas of pharmacological research:

  • Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore in numerous kinase inhibitors.[1] Dasatinib, a potent inhibitor of multiple tyrosine kinases used in cancer therapy, notably contains a 2-aminothiazole core.[1] Derivatives of this scaffold have been shown to inhibit a range of kinases involved in cancer progression, such as Src family kinases, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK).[1] The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.

  • Anticancer Activity: Beyond kinase inhibition, 2-aminothiazole derivatives have demonstrated broad anticancer potential through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1] Studies have shown that these compounds can be effective against a wide range of human cancer cell lines, including leukemia, lung, colon, and breast cancer.[2] Their ability to induce apoptosis is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[1]

  • Histamine H3 Receptor Antagonism: The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of several neurotransmitters.[3] Antagonists of the H3 receptor are being investigated for their potential in treating cognitive and sleep disorders. The 2-aminothiazole scaffold has been successfully employed in the design of potent and selective histamine H3 receptor antagonists.

  • Antimicrobial and Anti-inflammatory Activity: Various derivatives of 2-aminothiazole have been reported to possess significant antibacterial, antifungal, and anti-inflammatory properties, highlighting the versatility of this chemical scaffold.

Data Presentation: Pharmacological Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro activity of various 2-aminothiazole derivatives, illustrating the therapeutic potential of the core structure found in this compound.

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole/L-tryptophan hybridCervical (HeLa)18.25[2]
Thiazole/N-Boc L-phenylalanine hybridLung (A549)15.72[2]
Thiazole/N-Boc L-phenylalanine hybridCervical (HeLa)8.98[2]
Thiazole/N-Boc L-phenylalanine hybridBreast (MCF-7)8.07[2]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivativeCervical (HeLa)1.6 ± 0.8[4]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivativeLung (A549)4.5 ± 0.6[4]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivativeBreast (MCF-7)25.3 ± 2.1[4]

Table 2: Kinase Inhibitory Activity of Representative 2-Aminothiazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Dasatinib (contains a 2-aminothiazole core)Pan-Src<1[5]
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamidePan-SrcNanomolar[5]

Table 3: Histamine H3 Receptor Binding Affinity of a Representative Antagonist

AssayReceptorKᵢ (nM)Reference
Radioligand Competition Binding AssayHuman H30.77[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacological activity of compounds derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method to assess the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (2-aminothiazole derivative)

  • Positive control inhibitor (e.g., Dasatinib for Src kinase)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.[6]

  • Add the diluted test compound or positive control to the respective wells. Include a no-inhibitor control (vehicle).[6]

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.[6]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (2-aminothiazole derivative)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator.[7]

  • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or controls. Include a vehicle-only control.[7]

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.[7]

Protocol 3: Histamine H3 Receptor Binding Assay

This protocol determines the affinity of a test compound for the H3 receptor using a competitive binding assay.

Materials:

  • Cell membranes from cells expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[8]

  • Radioligand (e.g., [³H]-Nα-methylhistamine).[3]

  • Test compound at various concentrations.[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).[8]

  • Wash buffer (cold assay buffer).[8]

  • Non-specific binding control (e.g., 10 µM unlabeled histamine).[9]

  • Glass fiber filters

  • Rapid filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • In a reaction tube, incubate the cell membranes with the radioligand at a concentration close to its Kd and varying concentrations of the test compound.[3]

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled H3 receptor ligand.

  • Allow the binding to reach equilibrium by incubating for a defined period (e.g., 2 hours at 25°C).[9]

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[3]

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) value from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Cell Proliferation, Survival, Angiogenesis 2-Aminothiazole Derivative 2-Aminothiazole Derivative Kinase ATP-binding pocket Kinase ATP-binding pocket 2-Aminothiazole Derivative->Kinase ATP-binding pocket Inhibition

Caption: Inhibition of a representative kinase signaling pathway.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Mechanism of Action Studies Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Treatment (2-Aminothiazole Derivatives) Compound Treatment (2-Aminothiazole Derivatives) Cell Seeding (96-well plate)->Compound Treatment (2-Aminothiazole Derivatives) Incubation (48-72h) Incubation (48-72h) Compound Treatment (2-Aminothiazole Derivatives)->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Absorbance Measurement Absorbance Measurement MTT Assay->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Calculation->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis IC50 Calculation->Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis End End Cell Cycle Analysis->End Start Start Start->Cell Seeding (96-well plate)

Caption: General experimental workflow for anticancer evaluation.

H3R_pathway Histamine Histamine H3 Receptor (Presynaptic) H3 Receptor (Presynaptic) Histamine->H3 Receptor (Presynaptic) Gi/o Protein Gi/o Protein H3 Receptor (Presynaptic)->Gi/o Protein Increased Neurotransmitter Release Increased Neurotransmitter Release H3 Receptor (Presynaptic)->Increased Neurotransmitter Release Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Reduced Neurotransmitter Release (e.g., Histamine, ACh, NE) Reduced Neurotransmitter Release (e.g., Histamine, ACh, NE) cAMP->Reduced Neurotransmitter Release (e.g., Histamine, ACh, NE) H3R Antagonist (2-Aminothiazole Derivative) H3R Antagonist (2-Aminothiazole Derivative) H3R Antagonist (2-Aminothiazole Derivative)->H3 Receptor (Presynaptic) Blocks

Caption: Signaling pathway of the Histamine H3 receptor.

References

Application Notes and Protocols for Cell-based Assays of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of 2-aminothiazole have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases.[3][4][5] This document provides detailed protocols for key cell-based assays to characterize the efficacy and mechanism of action of novel 2-aminothiazole compounds.

Data Presentation: Antiproliferative Activity

The initial assessment of novel 2-aminothiazole derivatives typically involves evaluating their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell proliferation.

Compound/DerivativeCell LineIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (6a)HeLa (Cervical Cancer)1.6 ± 0.8[6]
A549 (Lung Cancer)4.5 ± 0.6[6]
MCF-7 (Breast Cancer)25.3 ± 2.1[6]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (5a)HeLa (Cervical Cancer)8.5 ± 1.2[6]
A549 (Lung Cancer)10.2 ± 1.5[6]
MCF-7 (Breast Cancer)> 50[6]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (5c)HeLa (Cervical Cancer)7.2 ± 0.9[6]
A549 (Lung Cancer)9.8 ± 1.1[6]
MCF-7 (Breast Cancer)> 50[6]
Aminothiazonaphthalimide (47)A549 (Lung Cancer)0.0008[4]
P388 (Leukemia)0.005[4]
2-aminothiazole derivative (28)A549 (Lung Cancer)8.64[4]
HeLa (Cervical Cancer)6.05[4]
HT29 (Colon Cancer)0.63[4]
Karpas299 (Lymphoma)13.87[4]
2-aminothiazole derivative (20)H1299 (Lung Cancer)4.89[4]
SHG-44 (Glioma)4.03[4]
TH-39 (15)K562 (Leukemia)0.78[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][7] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8]

Workflow:

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubation (2-4h) D->E F Solubilize Formazan (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Data Analysis (% Viability, IC50) G->H

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 2-aminothiazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][8]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[7]

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6][7]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[8][9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][7]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[11][12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect exposed PS.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12][13]

Signaling Pathway:

Apoptosis_Pathway cluster_cell Cancer Cell Compound 2-Aminothiazole Compound Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Compound->Bcl2 Mito Mitochondrion Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Protocol:

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the 2-aminothiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[6]

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the floating cells.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12][15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).[14]

    • Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

2-aminothiazole derivatives can induce cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cell proliferation.[3] Flow cytometry analysis using propidium iodide (PI) staining is a common method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[16]

Logical Relationship:

Cell_Cycle_Arrest Compound 2-Aminothiazole Compound G0G1_Arrest G0/G1 Arrest Compound->G0G1_Arrest G2M_Arrest G2/M Arrest Compound->G2M_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 G0G1_Arrest->G1 G2M_Arrest->G2

Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.

Detailed Protocol:

Materials:

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold[17][18]

  • RNase A solution (100 µg/mL in PBS)[17]

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)[17]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.[6]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17]

    • Fix the cells for at least 30 minutes on ice or overnight at -20°C.[6][17]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[17]

    • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[6] To ensure only DNA is stained, you can first treat the cell pellet with RNase A solution before adding the PI solution.[17]

    • Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the preclinical evaluation of 2-aminothiazole compounds as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain valuable insights into the mechanism of action of these promising derivatives and guide further drug development efforts.

References

Application Notes and Protocols for Receptor Binding Studies of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)-1,3-thiazol-2-amine is a heterocyclic amine containing a 2-aminothiazole core structure. This structural motif is present in numerous biologically active compounds and approved drugs, suggesting its potential as a pharmacophore. Due to its structural similarity to histamine, particularly the ethylamine side chain, this compound is a putative ligand for histamine receptors. The primary target of interest for this class of compounds is the histamine H2 receptor, a G-protein coupled receptor (GPCR) predominantly involved in the regulation of gastric acid secretion.

This document provides detailed application notes and experimental protocols for the characterization of the binding of this compound to its putative receptor targets, with a focus on the histamine H2 receptor. While specific binding data for this compound is not extensively available in public literature, we provide data for the closely related and well-studied compound, Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole) , a potent and selective histamine H2 receptor agonist. These notes will guide researchers in determining the binding affinity and functional activity of this compound.

Data Presentation: Receptor Binding Profile of a Close Analog

Quantitative receptor binding and functional activity data for the structurally similar histamine H2 receptor agonist, Amthamine, are presented below. These values serve as a reference for the expected activity of this compound.

LigandReceptorAssay TypePreparationpD2Affinity (Ki)EfficacyReference
AmthamineHistamine H2FunctionalGuinea Pig Right Atrium6.21-Full Agonist[1]
AmthamineHistamine H1Binding--No Affinity-[1]
AmthamineHistamine H3Functional-4.70-Weak Agonist[1]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Signaling Pathway

The histamine H2 receptor is a classic example of a Gs-coupled GPCR. Upon agonist binding, it activates a well-defined signaling cascade.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_Protein Gs Protein (α, β, γ) H2R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand 4-(2-Aminoethyl) -1,3-thiazol-2-amine (Agonist) Ligand->H2R Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the histamine H2 receptor using a radiolabeled antagonist.

Workflow Diagram:

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (e.g., from HEK293 cells expressing H2R) start->mem_prep assay_setup Assay Plate Setup (Total, Non-specific, Competition) mem_prep->assay_setup incubation Incubation (Membranes, Radioligand, Test Compound) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Tiotidine (a potent H2 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 µM Tiotidine or Ranitidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and vials.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane aliquots on ice.

    • Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 20-40 µ g/well .

    • Homogenize gently by pipetting up and down.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Tiotidine (at a concentration near its Kd, e.g., 1-5 nM) + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL non-specific binding control + 50 µL [³H]-Tiotidine + 100 µL membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) + 50 µL [³H]-Tiotidine + 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Assay - cAMP Measurement

This protocol determines the functional activity of this compound by measuring its ability to stimulate the production of cyclic AMP (cAMP) in cells expressing the histamine H2 receptor.

Workflow Diagram:

cAMP_Assay_Workflow start Start cell_seeding Seed H2R-expressing cells in a 96-well plate start->cell_seeding cell_culture Culture cells overnight cell_seeding->cell_culture compound_addition Add varying concentrations of This compound cell_culture->compound_addition incubation Incubate for a defined period (e.g., 30 minutes at 37°C) compound_addition->incubation cell_lysis Lyse cells to release cAMP incubation->cell_lysis cAMP_detection Detect cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analysis Data Analysis (Generate dose-response curve and determine EC50) cAMP_detection->analysis end End analysis->end

Caption: cAMP Functional Assay Workflow.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H2 receptor.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).

  • Test Compound: this compound.

  • Positive Control: A known H2 receptor agonist (e.g., Histamine or Amthamine).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • 96-well cell culture plates.

  • CO₂ incubator.

Procedure:

  • Cell Seeding:

    • Seed the H2R-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control in assay buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor.

  • Assay:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the different concentrations of the test compound and positive control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Follow the kit's protocol to measure the amount of cAMP produced in each well.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal curve to the data and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • The potency of the compound can be expressed as the pD2 (-log EC50).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the characterization of this compound at the histamine H2 receptor. By employing these methodologies, researchers can determine the binding affinity and functional activity of this compound, thereby elucidating its pharmacological profile and potential as a therapeutic agent. The data for the close analog, Amthamine, suggests that this compound is likely to be a potent and selective histamine H2 receptor agonist. However, empirical validation through the described experimental procedures is essential.

References

Application Notes and Protocols for the Derivatization of 4-(2-Aminoethyl)-1,3-thiazol-2-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the strategic derivatization of "4-(2-Aminoethyl)-1,3-thiazol-2-amine," a versatile scaffold for structure-activity relationship (SAR) studies. The presence of two distinct primary amino groups—an exocyclic aromatic amine at the 2-position and a primary aliphatic amine on the 4-position's ethyl sidechain—necessitates a chemo- and regioselective approach to modification. These protocols outline methods for selective protection, acylation, and alkylation to generate a diverse library of analogs for screening and lead optimization.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Many of these compounds exert their effects through the inhibition of protein kinases, such as Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4][5][6] The compound this compound presents a valuable starting point for the development of novel therapeutics due to its dual functionality, allowing for extensive chemical modification to probe the chemical space around a target of interest.

The key to unlocking the potential of this scaffold lies in the selective derivatization of its two primary amino groups. The ethylamine side chain (pKa ≈ 10.8) is significantly more basic and nucleophilic than the 2-amino group on the electron-deficient thiazole ring (pKa ≈ 5.36).[7][8][9] This inherent difference in reactivity forms the basis for the selective derivatization strategies outlined herein.

General Derivatization Strategy

A logical workflow for the derivatization of this compound involves the initial protection of the more reactive aliphatic amine, followed by modification of the less reactive 2-amino group, and concluding with either deprotection or further modification of the side-chain amine.

Derivatization_Workflow A This compound B Selective Protection of Side-Chain Amine (e.g., Boc, Fmoc) A->B Step 1 C Protected Intermediate B->C D Derivatization of 2-Amino Group (Acylation, Alkylation) C->D Step 2 E Diversified Intermediate D->E F Deprotection of Side-Chain Amine E->F Step 3a H Further Derivatization of Side-Chain Amine E->H Step 3b G Final Analog Library 1 F->G I Final Analog Library 2 H->I

Caption: General workflow for the selective derivatization of this compound.

Experimental Protocols

Protocol 1: Selective Protection of the 4-(2-Aminoethyl) Group

Objective: To selectively protect the more nucleophilic primary aliphatic amine of the ethyl side chain.

Method 1.1: Boc Protection

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 1.2: Fmoc Protection

  • Materials: this compound, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution.

    • Cool the mixture to 0 °C.

    • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, add water to the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Protocol 2: Derivatization of the 2-Amino Group

Objective: To introduce diversity at the 2-amino position of the protected intermediate.

Method 2.1: N-Acylation

  • Materials: Boc- or Fmoc-protected this compound, Acyl chloride or carboxylic acid, Pyridine or a coupling agent (e.g., HATU, HOBt), Diisopropylethylamine (DIPEA), DCM or DMF.

  • Procedure (with Acyl Chloride):

    • Dissolve the protected starting material (1.0 eq) in dry DCM and add pyridine (1.2 eq).

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the product by column chromatography.

Method 2.2: N-Alkylation (Reductive Amination)

  • Materials: Boc- or Fmoc-protected intermediate, Aldehyde or ketone, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or Methanol (MeOH).

  • Procedure:

    • Dissolve the protected aminothiazole (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE.

    • Add sodium triacetoxyborohydride (1.5 eq) in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with DCM.

    • Dry the combined organic layers and concentrate.

    • Purify by column chromatography.

Protocol 3: Deprotection of the Side-Chain Amine

Objective: To remove the protecting group from the ethylamine side chain to yield the final derivatized compound or for further modification.

Method 3.1: Boc Deprotection

  • Materials: Boc-protected derivative, Trifluoroacetic acid (TFA) or 4M HCl in dioxane, DCM.

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Monitor deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its salt.

    • Collect the solid by filtration.

Method 3.2: Fmoc Deprotection

  • Materials: Fmoc-protected derivative, Piperidine, DMF.

  • Procedure:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30 minutes to 2 hours.

    • Monitor by TLC.

    • Concentrate the reaction mixture under high vacuum.

    • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize hypothetical SAR data for derivatives of this compound against a representative kinase target (e.g., Aurora Kinase A).

Table 1: SAR of N-Acyl Derivatives at the 2-Amino Position

Derivative IDR Group (Acyl)Aurora Kinase A IC₅₀ (nM)
1a Acetyl520
1b Benzoyl150
1c 4-Chlorobenzoyl75
1d 4-Methoxybenzoyl210
1e Cyclohexylcarbonyl350

Table 2: SAR of N-Alkyl Derivatives at the 2-Amino Position

Derivative IDR Group (Alkyl)Aurora Kinase A IC₅₀ (nM)
2a Methyl850
2b Benzyl320
2c 4-Chlorobenzyl180
2d (Furan-2-yl)methyl410

Table 3: SAR of Derivatives at the 4-(2-Aminoethyl) Position

Derivative IDR' Group (on side-chain N)Aurora Kinase A IC₅₀ (nM)
3a (Deprotected)-H95
3b Acetyl250
3c Methyl120
3d Benzyl190

Note: The data presented in these tables are for illustrative purposes to guide SAR studies and are not based on actual experimental results for this specific scaffold.

Signaling Pathway

Derivatives of 2-aminothiazole have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process utilizing the Hantzsch thiazole synthesis. This involves:

  • Hantzsch Reaction: Cyclocondensation of an N-protected 4-halo-1-aminobutan-2-one derivative with thiourea to form the protected 2-aminothiazole intermediate. The most commonly used protecting group for the aminoethyl side chain is the tert-butoxycarbonyl (Boc) group.

  • Deprotection: Removal of the protecting group (e.g., Boc) under acidic conditions to yield the final product, typically as a salt (e.g., dihydrochloride or bis(trifluoroacetate)).

Q2: Why is it necessary to protect the amino group on the ethyl side chain?

A2: The primary amino group on the (2-aminoethyl) side chain is nucleophilic and can interfere with the Hantzsch thiazole synthesis. It could potentially react with the α-haloketone starting material or the product itself, leading to a mixture of undesired byproducts and low yields of the target compound. Protecting this amine as a carbamate (e.g., N-Boc) ensures that it is unreactive during the thiazole ring formation.

Q3: I am observing a byproduct with the same mass as my desired product in the Hantzsch reaction step. What could it be?

A3: A common byproduct in the Hantzsch synthesis, especially under acidic conditions, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] This occurs due to a change in the regioselectivity of the cyclization. While the desired 2-aminothiazole is typically favored under neutral or slightly basic conditions, acidic environments can promote the formation of the imino isomer.

Q4: During the Boc-deprotection step with TFA, I'm seeing impurities with a mass 56 Da higher than my product. What are these?

A4: These are likely tert-butylation byproducts. The trifluoroacetic acid (TFA) used for Boc deprotection cleaves the Boc group to generate a reactive tert-butyl cation. This cation can then act as an alkylating agent, adding a tert-butyl group to nucleophilic sites on your target molecule, such as the primary amino group on the side chain or the 2-amino group of the thiazole ring.

Q5: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?

A5: To favor the formation of the desired 2-aminothiazole, it is crucial to control the pH of the Hantzsch reaction. Conducting the reaction under neutral to slightly basic conditions is recommended. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.

Troubleshooting Guides

Problem 1: Low Yield in Hantzsch Cyclization Step
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete reaction - Monitor the reaction closely using TLC or LC-MS. - Ensure the reaction temperature is optimal (typically reflux in ethanol). - Extend the reaction time if starting material is still present.Increased conversion to the desired protected intermediate.
Side reaction of unprotected amine - Verify that the amino group of the starting 4-halo-1-aminobutan-2-one is fully protected (e.g., as N-Boc).A cleaner reaction profile with fewer byproducts and a higher yield of the target intermediate.
Incorrect stoichiometry - Use a slight excess (1.1-1.2 equivalents) of thiourea to ensure complete consumption of the α-haloketone.Drive the reaction to completion and maximize the yield of the desired product.
Degradation of starting material - Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be unstable.Improved reaction efficiency and yield.
Problem 2: Presence of Isomeric Impurity (2-Imino-2,3-dihydrothiazole)
Potential Cause Troubleshooting Steps Expected Outcome
Acidic reaction conditions - Ensure the reaction is not run under acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like sodium bicarbonate. - Use a neutral solvent like ethanol or isopropanol.Preferential formation of the 2-aminothiazole isomer over the 2-imino isomer.
Difficulty in separation - The two isomers can be difficult to separate by standard column chromatography. - Consider converting the product to a salt (e.g., hydrochloride) which may have different crystallization properties, potentially allowing for selective crystallization.Isolation of the pure 2-aminothiazole isomer.
Problem 3: Byproduct Formation During Boc-Deprotection
Potential Cause Troubleshooting Steps Expected Outcome
tert-Butylation of the product - Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection mixture. These scavengers will trap the tert-butyl cation as it forms.A significant reduction or elimination of tert-butylated byproducts.
Incomplete deprotection - Increase the reaction time or the amount of acid (TFA or HCl in dioxane). - Monitor the reaction by LC-MS to ensure the complete disappearance of the Boc-protected starting material.Full conversion to the deprotected product.
Product degradation - Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize degradation of the thiazole ring or other sensitive functional groups. - Use the minimum amount of acid and reaction time necessary for complete deprotection.Minimized formation of degradation products and a cleaner final product.

Experimental Protocols

Key Experiment 1: Synthesis of tert-butyl (2-(2-amino-1,3-thiazol-4-yl)ethyl)carbamate (Boc-protected intermediate)

Methodology:

  • To a solution of tert-butyl (4-bromo-3-oxobutyl)carbamate (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the title compound.

Key Experiment 2: Deprotection of Boc-protected Intermediate to yield this compound dihydrochloride

Methodology:

  • Dissolve the tert-butyl (2-(2-amino-1,3-thiazol-4-yl)ethyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in dioxane (e.g., 4 M solution, 3-5 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the dihydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizations

Hantzsch_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final Final Product Boc-protected α-haloketone Boc-protected α-haloketone Cyclocondensation Cyclocondensation Boc-protected α-haloketone->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Boc-protected Aminothiazole Boc-protected Aminothiazole Cyclocondensation->Boc-protected Aminothiazole Acid (TFA or HCl) Acid (TFA or HCl) Boc-protected Aminothiazole->Acid (TFA or HCl) This compound This compound Acid (TFA or HCl)->this compound Removal of Boc group

Caption: Synthetic pathway for this compound.

Byproduct_Formation Hantzsch Reaction Hantzsch Reaction Desired Product (2-Aminothiazole) Desired Product (2-Aminothiazole) Hantzsch Reaction->Desired Product (2-Aminothiazole) Neutral/Basic pH Imino Isomer Byproduct Imino Isomer Byproduct Hantzsch Reaction->Imino Isomer Byproduct Acidic pH Boc Deprotection Boc Deprotection Final Product Final Product Boc Deprotection->Final Product tert-Butylated Byproduct tert-Butylated Byproduct Boc Deprotection->tert-Butylated Byproduct No Scavenger Incomplete Deprotection Incomplete Deprotection Boc Deprotection->Incomplete Deprotection Insufficient Time/Acid

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions to improve reaction outcomes.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: α-haloketones can decompose over time, and impurities in thioamides can lead to side reactions.[1][2]- Ensure the α-haloketone is fresh or properly stored.[1] - Verify the purity of the thioamide.[1]
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or form side products at excessively high temperatures.[1]- If the reaction is sluggish, gradually increase the temperature while monitoring with Thin Layer Chromatography (TLC).[1] - If side products are observed, consider lowering the reaction temperature.
Inappropriate solvent: The solvent choice significantly impacts reaction rate and yield.[1]- Ethanol and methanol are common solvents.[2][3] - For three-component reactions, a mixture of ethanol and water can be effective.[3][4]
Incomplete reaction: The reaction may not have proceeded to completion.[2]- Monitor the reaction progress using TLC to ensure the disappearance of starting materials.[2] - Consider extending the reaction time or moderately increasing the temperature.
Multiple Spots on TLC / Impure Product Unreacted starting materials: Incomplete reaction can leave starting materials in the product mixture.[2]- Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by washing the solid product.[1] - Unreacted α-haloketone can typically be removed by recrystallization or chromatography.[1]
Formation of side products: Competing reactions can lead to byproducts.[2]- Contamination of thioamide with the corresponding amide can form an oxazole byproduct.[2] - Dimerization or polymerization of reactants can occur; optimizing reagent addition order may help.[1][2]
Formation of isomeric thiazoles: With N-monosubstituted thioureas, different isomers can form depending on reaction conditions.[5]- Neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively.[5][6] - Acidic conditions can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5][6]
Product is Difficult to Purify Product solubility: The product may not precipitate easily from the reaction mixture.- If no precipitate forms upon cooling, the solvent can be removed under reduced pressure.[2] - The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or column chromatography.[2][7]
Incorrect workup procedure: Improper pH control during neutralization can lead to product hydrolysis.[1]- Carefully control the pH during the workup to avoid degradation of the desired product.[1]

Quantitative Data on Reaction Optimization

The selection of solvent and catalyst can significantly influence the yield of the Hantzsch thiazole synthesis. The following tables summarize the effects of these parameters in a one-pot, three-component synthesis model.

Table 1: Effect of Solvent on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water1003.570
2Ethanol80375
3Methanol65468
41-Butanol1172.580
52-Propanol82378
6Ethanol/Water (1:1)652.585

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[3]

Table 2: Effect of Catalyst Loading on Yield

EntryCatalyst (SiW/SiO₂) (mol%)Time (h)Yield (%)
153.572
210380
3152.585
4202.585

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol) in ethanol/water (1:1) at 65°C. Data adapted from a study on silica supported tungstosilisic acid catalyzed synthesis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration that results in the aromatic thiazole ring.[1]

Q2: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[1][8] The synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[3]

Q3: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch synthesis is known for typically providing high yields, often with straightforward purification.[1][9] However, optimizing reaction conditions is key to maximizing both yield and purity.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, the disappearance of the reactant spots and the appearance of a new product spot indicate the reaction is proceeding.[2]

Q5: Are there modern, more efficient methods for this synthesis?

Yes, several modern approaches aim to improve efficiency and sustainability. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times (often to less than 30 minutes) and improve yields compared to conventional heating.[10][11]

  • Ultrasonic irradiation: This method can also lead to higher yields and shorter reaction times.[3][4][12]

  • Solvent-free conditions: Some protocols allow for the reaction to be run without a solvent, which is more environmentally friendly.[13]

  • Use of reusable catalysts: Catalysts like silica-supported tungstosilisic acid have been shown to be effective and can be recovered and reused.[3][14]

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous sodium carbonate solution (20 mL)

  • Water

Procedure:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and let it cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot, Three-Component Synthesis Using a Reusable Catalyst

This protocol describes an environmentally benign method for synthesizing substituted thiazoles.[3]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilisic acid (SiW/SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Acetone

Procedure:

  • Reaction Setup: A mixture of the bromoacetyl pyranone, thiourea, benzaldehyde, and SiW/SiO₂ is refluxed in 5 mL of ethanol/water (1:1) with stirring for 2-3.5 hours at 65°C.

  • Isolation: The resulting solid is filtered and washed with ethanol.

  • The remaining solid is dissolved in acetone, and the SiW/SiO₂ catalyst is removed by filtration.

  • The filtrate is evaporated under vacuum to yield the final product.

Visualizations

Hantzsch_Mechanism cluster_start Starting Materials Thioamide Thioamide S N Intermediate Thioether Intermediate Thioamide:f0->Intermediate Nucleophilic Attack (SN2) Alpha-haloketone α-Haloketone O X Alpha-haloketone:f1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N attacks C=O Dehydration Dehydration Cyclization->Dehydration - H2O Thiazole Thiazole Product Dehydration->Thiazole Workflow Start Combine Reactants (α-haloketone, thioamide) Solvent Add Solvent (e.g., Ethanol) Start->Solvent Heat Heat Reaction Mixture (e.g., Reflux) Solvent->Heat Monitor Monitor Progress (TLC) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Workup Aqueous Workup (e.g., NaHCO3 wash) Cool->Workup Isolate Isolate Product (Filtration) Workup->Isolate Purify Purify Product (Recrystallization/ Chromatography) Isolate->Purify End Characterize Product Purify->End Troubleshooting Start Low Yield? CheckReactants Check Purity of Starting Materials Start->CheckReactants Yes CheckTLC Analyze TLC for Side Products Start->CheckTLC No OptimizeTemp Optimize Reaction Temperature CheckReactants->OptimizeTemp ChangeSolvent Consider Different Solvent OptimizeTemp->ChangeSolvent ExtendRxn Extend Reaction Time ChangeSolvent->ExtendRxn Impure Impure Product? CheckTLC->Impure OptimizeWorkup Optimize Workup pH Impure->OptimizeWorkup Yes Recrystallize Recrystallize or use Chromatography OptimizeWorkup->Recrystallize

References

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 4-(2-Aminoethyl)-1,3-thiazol-2-amine and its dihydrochloride salt, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its dihydrochloride salt?

A: For the dihydrochloride salt, specific temperature recommendations are available. It is advised to store it at -4°C for short periods (1-2 weeks) and at -20°C for longer durations (1-2 years)[1]. For the free base and as a general best practice for 2-aminothiazole derivatives, storage should be under refrigerated temperatures[2]. All forms should be kept in a tightly sealed container in a dry and well-ventilated area.

Q2: Is this compound sensitive to light?

A: Yes, 2-aminothiazole derivatives have been shown to be sensitive to UV light. Studies on related 2-aminoazoles, including 2-aminothiazole, indicate that they degrade under UV irradiation with half-lives ranging from approximately 7 to 100 hours under a solar-like spectrum[2][3]. Therefore, it is crucial to protect this compound from light by storing it in an amber vial or a light-blocking container.

Q3: Is this compound sensitive to air or moisture?

Q4: What are the known incompatibilities of this compound?

A: this compound and related compounds are incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided.

Q5: What is the typical appearance of this compound, and what are the visual signs of degradation?

A: The appearance can vary, but related compounds are often described as light brown crystals or powder. A noticeable change in color, such as darkening, or a change in physical form, may indicate degradation.

Storage Condition Summary

Compound FormConditionTemperatureDuration
Dihydrochloride SaltShort-term-4°C1-2 weeks[1]
Dihydrochloride SaltLong-term-20°C1-2 years[1]
Free Base / GeneralGeneral StorageRefrigeratedNot specified

Troubleshooting Guide

Q: My compound has developed a darker color upon storage. Can I still use it?

A: A change in color is a common indicator of chemical degradation, possibly due to oxidation or photodecomposition. For sensitive experiments, using discolored material is not recommended as the presence of impurities could lead to unreliable results. If the experiment is less sensitive, a small-scale pilot experiment might be warranted to check its efficacy. However, for best results, it is advisable to use a fresh, un-degraded batch of the compound.

Q: I accidentally left the compound on the benchtop at room temperature overnight. Is it still viable?

A: The stability of this compound at room temperature for short durations has not been quantitatively determined. However, the recommended storage for its dihydrochloride salt is -4°C for periods as short as 1-2 weeks, suggesting that its stability at room temperature is limited[1]. For critical applications, it would be safest to discard the sample and use a properly stored one. The viability might depend on the specific experimental conditions and the required purity.

Q: My results are inconsistent or my assay is failing. Could the stability of this compound be the issue?

A: Yes, compound instability is a potential cause for inconsistent experimental outcomes. Degradation can lead to a lower effective concentration of the active compound and the introduction of interfering byproducts. To troubleshoot this, consider the following:

  • Confirm Storage: Verify that the compound has been stored correctly (frozen, protected from light).

  • Use a Fresh Sample: If possible, use a new, unopened vial of the compound to see if the issue persists.

  • Perform a Quality Check: If you have the analytical capabilities, you can check the purity of your sample using techniques like HPLC or LC-MS to assess for the presence of degradation products.

Recommended Handling and Experimental Protocols

Handling Best Practices

Given the potential sensitivity of this compound, the following handling procedures are recommended:

  • Inert Atmosphere: For maximum stability, especially when handling the free base or solutions for extended periods, work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Light Protection: Always handle the compound in a well-lit area but avoid direct exposure to strong light. Use amber glassware or wrap containers with aluminum foil.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent moisture condensation. Minimize the time the compound spends at room temperature.

  • Dispensing: Weigh out the required amount of the compound quickly and securely reseal the container. For solutions, use freshly prepared stocks and store them under the recommended conditions.

Conceptual Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions[4][5][6][7][8]. Below is a conceptual outline for a forced degradation study on this compound.

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and a broad-spectrum light source.

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a UV detector or a mass spectrometer to separate and identify the parent compound and any degradation products.

Visualizations

G cluster_storage Storage cluster_handling Handling Workflow storage_conditions Store at -20°C (Long-term) or -4°C (Short-term) in a tightly sealed, light-proof container. start Retrieve from Storage warm Allow to warm to RT before opening start->warm dispense Dispense under inert atmosphere (if possible) warm->dispense dissolve Prepare solution using appropriate solvent dispense->dissolve return_storage Return promptly to recommended storage dispense->return_storage use Use in experiment dissolve->use

Caption: Recommended handling and storage workflow for this compound.

G cluster_photodegradation Photodegradation Pathway parent This compound intermediate Excited State Intermediate parent->intermediate UV Light (hν) ring_cleavage Thiazole Ring Cleavage Products intermediate->ring_cleavage side_chain_reaction Side-chain Oxidation/Rearrangement intermediate->side_chain_reaction polymers Polymeric Byproducts ring_cleavage->polymers side_chain_reaction->polymers

Caption: A hypothetical photodegradation pathway for this compound.

References

Troubleshooting low purity of synthesized aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of aminothiazoles, particularly focusing on issues of low purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in aminothiazole synthesis?

Low purity in aminothiazole synthesis can stem from several factors, including:

  • Side Reactions: Competing reactions can lead to the formation of unwanted byproducts.

  • Incomplete Reactions: If the reaction does not go to completion, the final product will be contaminated with starting materials.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or pH can all negatively impact the purity of the final product.[1]

  • Poor Quality of Starting Materials: Impurities in the initial reactants can carry through the synthesis or cause side reactions.[1][2]

Q2: How can I minimize the formation of side products during the reaction?

To minimize side products, consider the following:

  • Temperature Control: Avoid excessively high temperatures, which can promote side reactions.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1]

  • pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. For some variations of the Hantzsch synthesis, acidic conditions can improve regioselectivity.[1]

  • Protecting Groups: If your starting materials have reactive functional groups, consider using protecting groups to prevent unwanted reactions.[1]

Q3: What is the most effective method for purifying crude aminothiazoles?

Column chromatography is a widely used and effective method for purifying aminothiazole derivatives.[3] The choice of stationary phase (commonly silica gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. The polarity of the solvent system should be optimized based on the polarity of the specific aminothiazole compound being purified.[3] Other methods like recrystallization or precipitation by adding a non-solvent can also be effective depending on the product's properties.[1]

Q4: My aminothiazole product is highly soluble in the reaction solvent, making isolation difficult. What should I do?

If your product is highly soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent in which your product is insoluble, or by cooling the reaction mixture.[1]

Q5: Are there more environmentally friendly ("greener") methods for synthesizing aminothiazoles?

Yes, several greener approaches have been developed. These include using water as a solvent, employing reusable catalysts, utilizing solvent-free grinding methods, and adopting microwave-assisted synthesis, which often reduces energy consumption and reaction times.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during aminothiazole synthesis.

IssuePossible Cause(s)Suggested Solution(s)
Low Product Yield Inappropriate solvent.[1]Screen different solvents (e.g., ethanol, methanol, water) or solvent mixtures.[1]
Suboptimal reaction temperature.[1]Optimize the reaction temperature. Reflux or microwave heating can be effective.[1]
Ineffective or no catalyst.[1]Introduce a suitable catalyst. Acidic or basic catalysts can be beneficial.[1]
Poor quality of starting materials.[1][2]Ensure the purity of your α-haloketone and thiourea.
Incorrect stoichiometry.[1]Verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.[1]Monitor the reaction progress using TLC to determine the optimal reaction time and avoid excessive heating.[1]
Incorrect pH of the reaction mixture.[1]Adjust the pH. Some Hantzsch synthesis variations benefit from acidic conditions.[1]
Presence of reactive functional groups on starting materials.[1]Protect sensitive functional groups on your reactants before the condensation reaction.[1]
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.[1]Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1]
Formation of a complex mixture of products.Employ column chromatography for purification.[1][3]
The catalyst is difficult to remove from the product.Consider using a solid-supported or magnetically separable catalyst that can be easily filtered off.[4][5]

Experimental Protocols

General Protocol for Hantzsch Aminothiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, combine the α-haloketone (1 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add an appropriate solvent, such as ethanol or methanol (5-10 mL).[6]

  • Reaction Conditions: Stir the mixture at reflux. The reaction progress should be monitored by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute solution of a base like sodium carbonate to neutralize the acid formed and precipitate the product.[6]

  • Isolation: Collect the solid product by filtration and wash it with water to remove any inorganic salts.[6]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[3][5]

Protocol for Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude aminothiazole in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried sample onto the top of the packed column.[3]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.[3]

  • Fraction Collection: Collect the eluent in separate fractions.[3]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure aminothiazole product.[3]

Visualizations

G General Workflow for Aminothiazole Synthesis and Purification A 1. Reactant Mixing (α-Haloketone + Thiourea) B 2. Solvent Addition & Reaction (e.g., Reflux in Ethanol) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Cooling & Neutralization) C->D Reaction Complete E 5. Crude Product Isolation (Filtration) D->E F 6. Purification (Column Chromatography/Recrystallization) E->F G 7. Pure Aminothiazole F->G

Caption: General workflow for aminothiazole synthesis.

G Troubleshooting Low Purity in Aminothiazole Synthesis Start Low Purity Observed CheckPurity Are Starting Materials Pure? Start->CheckPurity PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants No CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes PurifyReactants->Start OptimizeTemp Optimize Temperature & Time (Monitor with TLC) CheckConditions->OptimizeTemp No OptimizeSolvent Screen Solvents & Catalysts CheckConditions->OptimizeSolvent No CheckSideReactions Evidence of Side Reactions? CheckConditions->CheckSideReactions Yes OptimizeTemp->Start OptimizeSolvent->Start AdjustpH Adjust pH CheckSideReactions->AdjustpH Yes UseProtectingGroups Use Protecting Groups CheckSideReactions->UseProtectingGroups Yes, on functional groups Purification Optimize Purification Protocol (Column Chromatography) CheckSideReactions->Purification No AdjustpH->Start UseProtectingGroups->Start

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the unique challenges presented by this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of polar aminothiazoles in a question-and-answer format.

Q1: My polar aminothiazole streaks badly on a standard silica gel TLC plate. What can I do to get clean spots?

A: Streaking of basic compounds like aminothiazoles on acidic silica gel is a common problem due to strong interactions. Here are several solutions to try:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system (e.g., ethyl acetate/hexane).

    • Ammonia: Prepare a solution of 10% ammonium hydroxide in methanol and use 1-10% of this mixture in dichloromethane.[1]

  • Stationary Phase Change: If modifying the mobile phase doesn't resolve the issue, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina plates can be less reactive towards basic compounds.

    • Reversed-Phase Plates (C18): If your compound has some non-polar character, reversed-phase TLC might provide good separation.

    • Deactivated Silica: You can prepare deactivated plates by dipping them in a solution of 2-5% triethylamine in a non-polar solvent like dichloromethane, allowing them to dry before use.

Q2: My polar aminothiazole shows little to no retention on a C18 reversed-phase column and elutes in the void volume. How can I achieve separation?

A: This is a classic challenge with highly polar compounds in reversed-phase chromatography. Here are the recommended approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[2][3] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2][4]

  • High pH Reversed-Phase Chromatography: For basic aminothiazoles, increasing the pH of the mobile phase (to at least two pH units above the pKa of the amine) will deprotonate the amine, making it less polar and increasing its retention on a C18 column.[2] Caution: Ensure your column and HPLC system are compatible with high pH conditions.[2]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, allowing for the retention of both polar and non-polar analytes.

Q3: I'm experiencing low recovery of my aminothiazole after column chromatography. What are the likely causes and solutions?

A: Low recovery can be frustrating. Here’s a systematic way to troubleshoot this issue:[5][6]

  • Compound Instability on Silica: Your aminothiazole may be degrading on the acidic silica gel.[7]

    • Solution: Deactivate the silica gel with triethylamine before packing the column, or switch to a less acidic stationary phase like alumina.[7] You can also perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.

  • Irreversible Binding: The compound may be binding too strongly to the stationary phase.

    • Solution: Use a more polar eluent system. If you are already at 10-20% methanol in dichloromethane, consider adding a small amount of ammonium hydroxide to the mobile phase to help displace the basic compound.

  • Incomplete Elution: The chosen mobile phase may not be strong enough to elute all of your compound.

    • Solution: After your initial elution, flush the column with a much stronger solvent system (e.g., 20% methanol in dichloromethane with 2% ammonium hydroxide) and check the collected fractions for your compound.

  • Sample Precipitation on the Column: If your sample is not fully soluble in the loading solvent, it can precipitate at the top of the column.

    • Solution: Ensure your crude material is fully dissolved before loading. Dry-loading the sample adsorbed onto a small amount of silica gel can also help.

Q4: My aminothiazole derivative "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" happens when a compound separates from the solution as a liquid instead of a solid.[8] This is common when impurities are present or the compound's melting point is low.[8]

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, add a small amount of extra solvent to reduce saturation, and allow it to cool very slowly.[8]

  • Change Solvent System: The initial solvent may be too good at dissolving your compound. Try a solvent in which your compound is less soluble, or use a two-solvent system (one in which the compound is soluble and one in which it is not).

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Data Presentation

Table 1: Comparison of Chromatography Modes for Polar Aminothiazole Purification [9]

FeatureNormal-Phase (NPC)Reversed-Phase (RPC)Hydrophilic Interaction (HILIC)Ion-Exchange (IEX)
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Amide)[2]Charged (Anionic or Cationic)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)High Organic + Aqueous Buffer[2]Aqueous Buffer with Salt Gradient
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes lastBased on charge interaction
Best Suited For Moderately polar, non-ionic aminothiazolesAminothiazoles with sufficient non-polar characterHighly polar, water-soluble aminothiazoles[10]Charged or ionizable aminothiazoles
Common Issues Streaking of basic amines, irreversible adsorptionPoor retention of highly polar compoundsSensitive to water content in mobile phaseRequires buffer systems, may not be MS-friendly

Table 2: Common TLC Solvent Systems for Polar Aminothiazoles [1][11]

Solvent SystemRatioComments
Dichloromethane / Methanol95:5 to 90:10A good starting point for many aminothiazoles.
Ethyl Acetate / Hexane / TriethylamineVaries (e.g., 50:50:0.5)The added base helps to reduce streaking.
Dichloromethane / (10% NH4OH in Methanol)99:1 to 90:10Excellent for very polar, basic aminothiazoles that stick to the baseline.[1]
Ethyl Acetate / Butanol / Acetic Acid / Water80:10:5:5For very polar, potentially zwitterionic compounds. Not suitable for flash chromatography.[1]

Experimental Protocols

Protocol 1: Purification of a Polar Aminothiazole using HILIC [2]

This protocol is a general guideline and should be optimized for your specific compound.

1. Materials:

  • Crude polar aminothiazole
  • HILIC column (e.g., silica, diol, or amide-bonded phase)
  • HPLC system with UV or MS detector
  • Solvent A: Acetonitrile
  • Solvent B: 10 mM ammonium formate in water (pH adjusted to 3.0 with formic acid)

2. Procedure:

  • Column Equilibration: Equilibrate the HILIC column with 95% Solvent A and 5% Solvent B for at least 10-15 column volumes.
  • Sample Preparation: Dissolve the crude aminothiazole in a solvent mixture that is as close as possible to the initial mobile phase composition. If the sample is insoluble, use a minimal amount of a stronger solvent like water or methanol.
  • Chromatography:
  • Inject the sample onto the equilibrated column.
  • Run a gradient from 5% to 40% Solvent B over 20 minutes.[2]
  • Maintain the flow rate appropriate for your column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).[2]
  • Fraction Collection & Analysis: Collect fractions corresponding to the desired peak. Analyze the purity of the fractions by analytical HPLC or TLC.
  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of 2-Aminothiazole via Bisulfite Salt Formation [12]

This method is based on a patent for the purification of the parent 2-aminothiazole and may be adaptable for some derivatives.

1. Materials:

  • Crude 2-aminothiazole in an aqueous solution
  • Sodium bisulfite or sodium metabisulfite
  • Sulfuric acid (for hydrolysis)
  • Filtration apparatus

2. Procedure:

  • Salt Formation:
  • If the starting material is the hydrochloride salt, neutralize the acidic solution to a pH of approximately 4 with sodium carbonate or sodium hydroxide.[12]
  • Add an excess of sodium bisulfite (e.g., 1.04 parts by weight per 1 part of theoretical 2-aminothiazole).[12]
  • Slowly heat the mixture. An exothermic reaction may begin around 70°C.
  • After the initial reaction, continue heating at 70-90°C for a short period.[12]
  • Cool the slurry to 20°C or lower and collect the precipitated aminothiazole-bisulfite adduct by filtration.[12]
  • Wash the solid with cold water and dry.
  • Hydrolysis to Liberate the Free Amine:
  • The isolated bisulfite product can be decomposed to release the pure 2-aminothiazole by boiling with a strong mineral acid like sulfuric acid.
  • The purified aminothiazole can then be isolated by neutralization and extraction.

Protocol 3: Recrystallization of a Polar Aminothiazole Derivative [8]

1. Materials:

  • Crude aminothiazole derivative
  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures)
  • Heating and stirring apparatus
  • Filtration apparatus

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
  • Dissolution: Place the crude aminothiazole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent.
  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then heat back to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
  • Isolation: Collect the crystals by vacuum filtration.
  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Below are diagrams illustrating key decision-making workflows for purifying polar aminothiazoles.

Troubleshooting_TLC_Streaking start Start: Polar aminothiazole streaks on silica TLC q1 Modify Mobile Phase: Add 0.1-2% Triethylamine or 1-10% (NH4OH in MeOH) to eluent. start->q1 q2 Did streaking improve? q1->q2 end_success Problem Solved: Proceed with modified mobile phase for column chromatography. q2->end_success Yes q3 Change Stationary Phase: Try alumina (neutral/basic) or reversed-phase (C18) TLC plates. q2->q3 No res1 Yes res2 No res3 Yes res4 No q4 Did spots improve? q3->q4 end_success2 Problem Solved: Use alternative stationary phase for purification. q4->end_success2 Yes end_fail Further Optimization Needed: Consider derivatization or alternative purification (e.g., salt formation). q4->end_fail No Purification_Strategy_Selection start Start: Crude Polar Aminothiazole q_solubility Is the compound water-soluble? start->q_solubility q_charge Is the compound ionic/ionizable? q_solubility->q_charge No strat_hilic Primary Strategy: HILIC q_solubility->strat_hilic Yes q_purity Is the crude purity relatively high (>80%)? q_charge->q_purity No strat_iex Consider: Ion-Exchange or Mixed-Mode Chromatography q_charge->strat_iex Yes strat_npc Primary Strategy: Normal-Phase Chromatography (with mobile phase modifier) q_purity->strat_npc No strat_recryst Consider: Recrystallization or Salt Formation/Precipitation q_purity->strat_recryst Yes strat_hilic->strat_iex Also consider strat_rpc Primary Strategy: Reversed-Phase Chromatography (consider high pH for bases) strat_iex->strat_rpc Alternative

References

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-(2-Aminoethyl)-1,3-thiazol-2-amine and its salts in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of this compound available and how do they differ in solubility?

A1: The compound is available primarily in two forms: the free base (CAS: 124458-10-2) and the dihydrochloride salt (CAS: 89364-16-9).[1][2] The dihydrochloride salt form is specifically designed to enhance solubility in aqueous solutions, making it more suitable for most biological assays.[3]

Q2: Why am I having trouble dissolving this compound?

A2: Thiazole derivatives can exhibit low aqueous solubility.[4] If you are using the free base form, poor solubility in neutral aqueous buffers is expected. The presence of two basic amine groups means its solubility is highly dependent on pH.[5] For improved solubility, using the dihydrochloride salt is recommended.[3]

Q3: What is the best solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many organic compounds, including thiazole derivatives.[6] However, some 2-aminothiazoles have shown instability in DMSO at room temperature over time, leading to chemical decomposition.[6] Therefore, while DMSO can be used, it is critical to store the stock solution properly. For aqueous-based assays, preparing stocks directly in acidic buffers or water (if using the dihydrochloride salt) may be an alternative.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can aid dissolution. However, prolonged or excessive heating should be avoided as it can accelerate the degradation of the compound, especially in solvents like DMSO.[6] It is advisable to use sonication as a milder alternative.

Troubleshooting Guide for Assay Issues

Issue 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Cause: The compound is poorly soluble in the final aqueous assay buffer at the tested concentration. The buffer's pH may not be optimal to keep the compound protonated and dissolved.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

    • Decrease DMSO Percentage: Try to keep the final percentage of DMSO in the assay as low as possible (typically ≤1%), as high concentrations of co-solvent can sometimes cause compounds to "crash out."

    • Adjust Buffer pH: The compound is basic. Lowering the pH of your assay buffer (if permissible for your experiment) can increase solubility by ensuring the amine groups are protonated.

    • Use Solubility Enhancers: Consider incorporating solubility-enhancing excipients like cyclodextrins into your assay buffer, if compatible with your experimental setup.[4]

Issue 2: I am observing inconsistent or non-reproducible results in my biological assays.

  • Cause: This may be due to the degradation of the compound in your stock solution. A study on a similar 2-aminothiazole found that it undergoes chemical decomposition in DMSO at room temperature, leading to irreproducible biological activity.[6]

  • Solution:

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare them fresh from solid material for each set of experiments.

    • Proper Stock Solution Storage: If you must store stock solutions, store them at -20°C or -80°C. Studies have shown that decomposition in DMSO is significantly reduced at -20°C.[6]

    • Perform Quality Control: Before use, visually inspect the stock solution for any signs of precipitation or color change. If possible, verify the purity of an older stock solution using analytical methods like HPLC.

Summary of Recommended Stock Solution Practices
ParameterRecommendationRationaleCitation
Compound Form Dihydrochloride SaltSignificantly enhances aqueous solubility.[3]
Solvent DMSO or Water/Acidic BufferDMSO allows for high concentration but requires care. Water/acidic buffer is suitable for the salt form.[6]
Preparation Use sonication to aid dissolution. Avoid excessive heat.Minimizes risk of thermal degradation.
Storage Aliquot and store at -20°C or below.Prevents degradation observed in DMSO at room temperature and avoids freeze-thaw cycles.[6]
Usage Prepare fresh for each experiment or use for a limited time.Ensures compound integrity and reproducibility of results.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound Dihydrochloride.

  • Materials:

    • This compound Dihydrochloride (MW: 216.13 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Sonicator bath

  • Procedure:

    • Weigh out 2.16 mg of the compound and place it into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex briefly to mix.

    • If the compound does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: Serial Dilution for Cellular Assays

This protocol outlines the preparation of a dilution series from a 10 mM DMSO stock for a typical cell-based assay.

  • Objective: To create a dilution plate for treating cells in a 96-well format, ensuring the final DMSO concentration is 0.5%.

  • Procedure:

    • Step 1: Intermediate Dilution: Prepare an intermediate dilution plate. From your 10 mM stock, perform a serial dilution in DMSO to create concentrations from 10 mM down to your lowest desired concentration.

    • Step 2: Working Solution Preparation: Prepare a 2X working solution by diluting the intermediate DMSO plate 1:100 into your cell culture medium. For example, add 2 µL from each well of your DMSO intermediate plate to 198 µL of cell culture medium. This brings the DMSO concentration to 1%.

    • Step 3: Cell Treatment: Add an equal volume of the 2X working solution to your cells (which are already in culture medium). For example, add 100 µL of the 2X working solution to 100 µL of medium in your cell plate. This results in a final 1X concentration of the compound and a final DMSO concentration of 0.5%.

    • Step 4: Control Wells: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_form Is the Dihydrochloride Salt Being Used? start->check_form check_solvent What is the Stock Solvent? check_form->check_solvent Yes use_salt Action: Switch to Dihydrochloride Salt check_form->use_salt No use_dmso Stock in DMSO check_solvent->use_dmso use_aqueous Stock in Water / Acidic Buffer check_solvent->use_aqueous check_storage How is the Stock Stored? precipitation Precipitation in Assay Buffer? check_storage->precipitation <= -20°C inconsistent_results Problem: Inconsistent Results check_storage->inconsistent_results Room Temp lower_conc Action: Lower Final Assay Concentration precipitation->lower_conc Yes resolve Issue Resolved precipitation->resolve No use_salt->check_solvent use_dmso->check_storage use_aqueous->precipitation store_cold Action: Store Aliquots at <= -20°C store_cold->resolve prepare_fresh Action: Prepare Fresh Stock prepare_fresh->store_cold adjust_ph Action: Lower Buffer pH (if possible) lower_conc->adjust_ph adjust_ph->resolve inconsistent_results->prepare_fresh

Caption: Troubleshooting workflow for solubility issues.

FactorsAffectingSolubility cluster_factors Key Factors compound Compound Properties form Chemical Form (Free Base vs. Salt) compound->form solubility Observed Solubility form->solubility ph Solution pH ph->solubility solvent Solvent System (Aqueous vs. Co-solvent) solvent->solubility temp Temperature temp->solubility conc Concentration conc->solubility

References

Technical Support Center: Improving the Selectivity of Histamine H2-Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of histamine H2-receptor agonists. Detailed experimental protocols and quantitative data are included to facilitate experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
Radioligand Binding Assay: High Non-Specific Binding (NSB) 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or membranes.4. Inappropriate blocking agents. 1. Optimize radioligand concentration. Aim for a concentration at or below the Kd value for saturation assays.[1]2. Increase the number and volume of wash steps. Use ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex.[1]3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[1]4. Include BSA (e.g., 0.1-1%) in the assay buffer to reduce non-specific interactions.[1]
Radioligand Binding Assay: Low or No Specific Binding 1. Low receptor expression in the cell or tissue preparation.2. Degraded radioligand or test compounds. 3. Incorrect assay conditions (e.g., buffer pH, ion concentration).4. Insufficient incubation time to reach equilibrium.1. Verify receptor expression using techniques like qPCR or Western blot. Consider using a cell line with higher receptor density.2. Use fresh aliquots of radioligand and test compounds. Avoid repeated freeze-thaw cycles.3. Ensure the assay buffer composition is optimal for the H2-receptor. Typically, a Tris-based buffer at pH 7.4 is used.4. Determine the time to reach equilibrium by performing an association kinetic experiment.
Functional (cAMP) Assay: Low Signal Window or No Response 1. Low receptor expression or poor coupling to Gs protein.2. High phosphodiesterase (PDE) activity degrading cAMP.3. Suboptimal agonist concentration or incubation time. 4. Cell health issues (e.g., high passage number, low viability).1. Confirm receptor expression and functionality with a known potent agonist.[2]2. Include a PDE inhibitor , such as IBMX (0.5 mM is a common starting concentration), in the stimulation buffer to prevent cAMP degradation.[3][4]3. Perform a full dose-response curve with a broad concentration range and a time-course experiment to determine optimal stimulation time (often 30 minutes).[3]4. Use healthy, low-passage cells. Ensure cells are 60-80% confluent at the time of the assay.[3]
Functional (cAMP) Assay: High Basal cAMP Levels 1. Constitutive receptor activity due to high receptor expression.2. Contamination of reagents or cell culture. 3. Suboptimal assay conditions. 1. Reduce the number of cells seeded per well. High receptor density can lead to agonist-independent signaling.[4]2. Use sterile techniques and fresh, high-quality reagents. 3. Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin) if used for Gi-coupled receptor assays to ensure the signal is not saturated.
Inconsistent Results Between Experiments 1. Variability in cell passage number and density. 2. Inconsistent reagent preparation. 3. Pipetting errors. 1. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure uniform cell seeding.2. Prepare fresh reagents for each experiment from validated stock solutions.3. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider the order of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway for the histamine H2-receptor?

A1: The histamine H2-receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[5][6] Activation of Gs stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[5][7]

Q2: Are there alternative signaling pathways for the H2-receptor?

A2: Yes, in addition to the canonical Gs-cAMP pathway, the H2-receptor has been shown to activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through G-protein dependent or independent mechanisms and is an example of biased agonism, where a ligand can preferentially activate one pathway over another.

Q3: How can I determine the selectivity of my H2-receptor agonist?

A3: To determine the selectivity of your agonist, you need to assess its activity at other histamine receptor subtypes (H1, H3, and H4). This is typically done by performing binding assays (to determine Ki) and functional assays (to determine EC50) on cell lines individually expressing each receptor subtype. A highly selective agonist will have a significantly higher affinity and potency for the H2-receptor compared to the other subtypes.

Q4: What are some standard selective H2-receptor agonists I can use as controls?

A4: Amthamine and dimaprit are commonly used as selective H2-receptor agonists in research. Amthamine is a potent, full agonist at the H2-receptor with no significant affinity for H1-receptors and weak agonism at the H3-receptor.[8][9] Dimaprit is also a highly specific H2-receptor agonist.[10] It is important to note that while 4-methylhistamine was previously considered H2-selective, it is now recognized as a potent and selective H4-receptor agonist.[11][12]

Q5: What is the difference between a saturation and a competition binding assay?

A5: A saturation binding assay uses increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[13][14] A competition binding assay uses a single concentration of a radiolabeled ligand and increasing concentrations of an unlabeled test compound to determine the inhibitory constant (Ki) of the test compound.[13]

Quantitative Data of Histamine Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pD2) of common histamine receptor agonists. Values can vary between different studies and experimental conditions.

Table 1: Binding Affinities (Ki, nM) of Histamine Agonists at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Histamine2503802515
Amthamine>10,0006310--
4-Methylhistamine>10,000>10,000>10,00050

Data compiled from multiple sources. A higher Ki value indicates lower binding affinity.

Table 2: Functional Potencies (EC50/pD2) of Histamine Agonists

CompoundReceptorPotencyAssay TypeReference
AmthamineH2pD2 = 6.21Guinea pig right atrium[9]
AmthamineH2EC50 = 18.9 µMRat isolated gastric fundus[8]
AmthamineH3pD2 = 4.70Guinea pig ileum[9]
DimapritH2~71% of histamineGuinea pig right atrium[10]
4-MethylhistamineH1-log EC50 = 4.57Guinea pig ileum[15]
4-MethylhistamineH2-log EC50 = 5.23Guinea pig ileum[15]
4-MethylhistamineH4pEC50 = 7.4Human H4R expressing cells[11]

pD2 is the negative logarithm of the EC50 value.

Signaling Pathways and Experimental Workflows

H2R_Signaling_Pathway Agonist H2R Agonist H2R Histamine H2 Receptor Agonist->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates Targets

Caption: Canonical Gs-protein signaling pathway of the histamine H2-receptor.

Radioligand_Binding_Workflow prep Prepare Reagents: - H2R Membranes - Radioligand ([3H]-Tiotidine) - Unlabeled Ligand - Assay Buffer incubation Incubate: Membranes + Radioligand +/- Unlabeled Ligand prep->incubation separation Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Calculate Kd, Ki, Bmax) counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

cAMP_Assay_Workflow seed Seed H2R-expressing cells in microplate stimulate Stimulate cells with H2R agonist dilutions (in presence of PDE inhibitor) seed->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (Generate dose-response curve, calculate EC50) detect->analyze

Caption: General workflow for a cell-based cAMP functional assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H2-receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H2-receptor.

  • Radioligand: [3H]-Tiotidine.

  • Unlabeled ligand for non-specific binding (e.g., high concentration of unlabeled Tiotidine or Histamine).

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the H2-receptor membrane preparation on ice and resuspend in binding buffer to a pre-optimized protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]-Tiotidine, 50 µL of binding buffer, and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of [3H]-Tiotidine, 50 µL of a high concentration (e.g., 10 µM) of unlabeled Tiotidine, and 150 µL of membrane preparation.

    • Competition: 50 µL of [3H]-Tiotidine, 50 µL of test compound at various concentrations, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based cAMP Accumulation Functional Assay

Objective: To measure the ability of an H2-receptor agonist to stimulate intracellular cAMP production.

Materials:

  • A cell line expressing the histamine H2-receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation Buffer: HBSS containing 20 mM HEPES.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Reference agonist (e.g., Amthamine or Histamine).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White or black 384-well plates (as per kit recommendations).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells into the microplate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the reference agonist and test compounds in stimulation buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the stimulation buffer containing IBMX and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the serially diluted compounds to the respective wells. Include a control for basal cAMP level (buffer with IBMX only).

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[17]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the kit manufacturer's instructions for adding the detection reagents (e.g., labeled cAMP conjugate and anti-cAMP antibody).

    • Incubate as recommended (e.g., 60 minutes at room temperature, protected from light).

  • Data Acquisition and Analysis:

    • Measure the signal using a compatible plate reader.

    • Generate a cAMP standard curve to convert the raw signal to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives, and what are its primary challenges?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3] While effective, the main challenges include controlling regioselectivity, preventing the formation of byproducts, and ensuring efficient purification of the final product.[4][5]

Q2: I am observing a significant amount of an isomeric byproduct in my reaction. What is it, and how can I avoid its formation?

A2: A common isomeric byproduct is a 3-substituted 2-imino-2,3-dihydrothiazole. This typically occurs when using N-substituted thioureas, especially under acidic conditions. The reaction can proceed through two different cyclization pathways, leading to the desired 2-(substituted amino)thiazole and the isomeric imino-dihydrothiazole. To favor the formation of the desired 2-aminothiazole, it is recommended to run the reaction under neutral or slightly basic conditions.[4][5]

Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products that is difficult to purify. What could be the cause?

A3: The formation of dark, complex mixtures often points to side reactions involving the α-haloketone or the thiourea starting materials, especially at elevated temperatures.[6] α-Haloketones can be unstable and undergo self-condensation or other decomposition pathways.[7] Additionally, thiourea can be unstable under strongly acidic conditions.[6] It is crucial to use pure starting materials and to carefully control the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to prevent the formation of degradation products.

Q4: I have isolated a byproduct with a mass corresponding to a dimer of my target molecule. What is this species and how is it formed?

A4: You are likely observing the formation of a bis(4-substituted-thiazol-2-yl)amine. This byproduct can form when the initially formed 2-aminothiazole acts as a nucleophile and reacts with a second molecule of the α-haloketone, leading to a second thiazole ring formation. This is more likely to occur if there is an excess of the α-haloketone or if the reaction is allowed to proceed for an extended period after the consumption of the initial thiourea.

Q5: How can I improve the overall yield and purity of my 2-aminothiazole derivative?

A5: To improve yield and purity, consider the following:

  • Purity of Starting Materials: Ensure your α-haloketone and thiourea are of high purity. α-Haloketones, in particular, can degrade upon storage.[6]

  • Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[1]

  • Reaction Temperature: Optimize the temperature. While heating is often necessary, excessive heat can promote side reactions.[6]

  • Solvent Choice: The choice of solvent can influence reaction rate and product solubility. Ethanol and methanol are commonly used.[1]

  • pH Control: Maintaining a neutral to slightly basic pH can help avoid the formation of regioisomers.[4][5]

  • Work-up Procedure: A careful work-up, including neutralization and extraction, is critical for isolating a pure product.[8]

Troubleshooting Guide: Common Side Reactions

This guide provides a detailed look at common side reactions, their mechanisms, and specific troubleshooting strategies.

Side Reaction 1: Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole (Regioisomer)
Issue Possible Cause & Mechanism Suggested Solutions & Preventative Measures
Presence of an unexpected isomer in the final product, confirmed by NMR and MS. Cause: Use of N-substituted thioureas under acidic conditions. Mechanism: The Hantzsch synthesis can proceed via two competing pathways. The desired pathway involves the initial S-alkylation of the thiourea followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon. The side reaction involves N-alkylation followed by cyclization of the sulfur atom. Acidic conditions can protonate the nitrogens of the thiourea, altering their relative nucleophilicity and favoring the pathway that leads to the 2-imino-2,3-dihydrothiazole isomer.[4][5]pH Control: Maintain a neutral or slightly basic reaction medium to favor S-alkylation. The use of a non-acidic solvent or the addition of a mild base like sodium carbonate can be beneficial. Temperature Optimization: Lowering the reaction temperature may improve regioselectivity. Solvent Screening: Experiment with different solvents to find conditions that favor the desired cyclization pathway.
Side Reaction 2: Formation of Bis(4-substituted-thiazol-2-yl)amine
Issue Possible Cause & Mechanism Suggested Solutions & Preventative Measures
Isolation of a high molecular weight byproduct, identified as a bis-thiazole derivative. Cause: The 2-aminothiazole product acts as a nucleophile and reacts with remaining α-haloketone. Mechanism: The exocyclic amino group of the newly formed 2-aminothiazole can attack the electrophilic carbon of a second molecule of the α-haloketone. This is followed by a second cyclization with another molecule of thiourea or an intramolecular rearrangement to form the stable bis-thiazole structure.Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of thiourea relative to the α-haloketone to ensure the complete consumption of the latter. Reaction Monitoring: Closely monitor the reaction progress using TLC. Once the α-haloketone is consumed, quench the reaction to prevent further reactions of the product. Gradual Addition: Consider the slow, portion-wise addition of the α-haloketone to the thiourea solution to maintain a low concentration of the ketone throughout the reaction.
Side Reaction 3: Formation of 4-Hydroxy-4,5-dihydrothiazole Intermediate
Issue Possible Cause & Mechanism Suggested Solutions & Preventative Measures
Incomplete reaction or isolation of a hydrated intermediate instead of the aromatic thiazole. Cause: Incomplete dehydration of the cyclic intermediate. Mechanism: The initial cyclization of the S-alkylated thiourea with the ketone carbonyl forms a 4-hydroxy-4,5-dihydrothiazole (also referred to as a hydroxythiazoline) intermediate. This intermediate must then undergo dehydration to form the final aromatic 2-aminothiazole. Insufficient heating or the absence of a dehydrating agent can lead to the accumulation of this intermediate.[6]Ensure Complete Dehydration: Ensure adequate heating (reflux) to drive the dehydration step to completion. Acid Catalysis: In some cases, a catalytic amount of a non-interfering acid can facilitate the dehydration. However, be mindful of the potential for regioisomer formation under acidic conditions (see Side Reaction 1). Work-up: The work-up conditions can also influence the final product. Ensure that the conditions are not overly mild to prevent the isolation of the hydrated intermediate.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of the desired 2-aminothiazole and the formation of the primary side product, the 3-substituted 2-imino-2,3-dihydrothiazole, based on literature reports.[5]

α-HaloketoneN-Substituted ThioureaSolventAdditive/ConditionsRatio of 2-Aminothiazole : 2-Iminothiazole
ChloroacetoneMethylthioureaEthanolReflux (Neutral)100 : 0
ChloroacetoneMethylthiourea10M HCl-Ethanol (1:2)80 °C, 20 min27 : 73
BromoacetoneEthylthioureaEthanolReflux (Neutral)100 : 0
BromoacetoneEthylthiourea10M HCl-Ethanol (1:2)80 °C, 20 min45 : 55
Phenacyl bromidePhenylthioureaEthanolReflux (Neutral)100 : 0
Phenacyl bromidePhenylthiourea10M HCl-Ethanol (1:2)80 °C, 20 min85 : 15

Note: The data presented is a qualitative representation based on reported trends and may vary depending on the specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole with Minimal Side Reactions

This protocol is designed to minimize the formation of byproducts by using a slight excess of thiourea and controlled heating.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)[1]

  • Methanol (5 mL)[1]

  • 5% Sodium Carbonate solution (20 mL)[1]

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.[1]

  • Add methanol to the vial.[1]

  • Heat the mixture with stirring on a hot plate at a gentle reflux (approximately 65-70 °C) for 30 minutes. Monitor the reaction progress by TLC.[1]

  • Once the 2-bromoacetophenone is consumed, remove the reaction from the heat and allow it to cool to room temperature.[1]

  • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product and cause it to precipitate.[1]

  • Collect the solid product by vacuum filtration through a Büchner funnel.[1]

  • Wash the filter cake with cold water to remove any inorganic salts and unreacted thiourea.[1]

  • Dry the product on a watch glass or in a desiccator.

Purification: If necessary, the crude product can be further purified by recrystallization from ethanol.[9]

Protocol 2: Synthesis of a 2-(Substituted amino)thiazole with Suppression of Regioisomer Formation

This protocol employs neutral conditions to maximize the yield of the desired 2-(substituted amino)thiazole when using an N-substituted thiourea.

Materials:

  • α-Haloketone (e.g., Chloroacetone) (1.0 eq)

  • N-Substituted Thiourea (e.g., Methylthiourea) (1.1 eq)

  • Ethanol

  • Sodium Bicarbonate (optional, as a mild base)

Procedure:

  • Dissolve the N-substituted thiourea in ethanol in a round-bottom flask.

  • If desired, add a small amount of sodium bicarbonate to ensure the reaction remains neutral to slightly basic.

  • Slowly add the α-haloketone to the solution at room temperature with stirring.

  • Gently heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any minor impurities.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow start Side Reaction Observed identify Identify Side Product (NMR, MS) start->identify regioisomer Regioisomer (3-Substituted 2-Imino-2,3-dihydrothiazole) identify->regioisomer bis_thiazole Dimer (Bis(thiazolyl)amine) identify->bis_thiazole intermediate Incomplete Reaction (4-Hydroxy-dihydrothiazole) identify->intermediate other Other/Complex Mixture identify->other check_ph Check Reaction pH regioisomer->check_ph check_stoichiometry Check Reactant Stoichiometry bis_thiazole->check_stoichiometry check_temp_time Check Temperature & Time intermediate->check_temp_time other->check_temp_time acidic Acidic Conditions check_ph->acidic neutral_basic Neutral/Basic Conditions check_ph->neutral_basic adjust_ph Action: Run reaction under neutral or basic conditions acidic->adjust_ph excess_haloalkane Excess α-Haloketone check_stoichiometry->excess_haloalkane excess_thiourea Excess Thiourea check_stoichiometry->excess_thiourea adjust_stoichiometry Action: Use slight excess of thiourea (1.1-1.5 eq) excess_haloalkane->adjust_stoichiometry incomplete_dehydration Insufficient Heat/Time check_temp_time->incomplete_dehydration over_reaction Excessive Heat/Time check_temp_time->over_reaction optimize_temp_time Action: Ensure complete dehydration (reflux); Monitor by TLC incomplete_dehydration->optimize_temp_time optimize_temp_time2 Action: Optimize temperature and reaction time over_reaction->optimize_temp_time2

Caption: Troubleshooting workflow for common side reactions.

Mechanism of Regioisomer Formation

Regioisomer_Formation cluster_neutral Neutral/Basic Conditions (Favored Pathway) cluster_acidic Acidic Conditions (Side Reaction Pathway) thiourea_n N-Substituted Thiourea s_alkylation S-Alkylation (More Nucleophilic Sulfur) thiourea_n->s_alkylation + α-Haloketone intermediate_s S-Alkylated Intermediate s_alkylation->intermediate_s cyclization_s Intramolecular N-attack on Carbonyl intermediate_s->cyclization_s product_2_amino 2-(Substituted amino)thiazole (Desired Product) cyclization_s->product_2_amino - H2O thiourea_a N-Substituted Thiourea n_alkylation N-Alkylation thiourea_a->n_alkylation + α-Haloketone (Protonated Thiourea) intermediate_n N-Alkylated Intermediate n_alkylation->intermediate_n cyclization_n Intramolecular S-attack on Carbonyl intermediate_n->cyclization_n product_2_imino 3-Substituted 2-Imino-2,3-dihydrothiazole (Side Product) cyclization_n->product_2_imino - H2O

Caption: Competing pathways in Hantzsch synthesis.

References

Technical Support Center: 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 4-(2-Aminoethyl)-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the forced degradation studies of this compound.

Issue 1: No or Minimal Degradation Observed

  • Problem: After subjecting this compound to stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours), the purity by HPLC remains largely unchanged.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Stress The molecule may be highly stable under the initial conditions. Incrementally increase the severity of the stressor. For example, increase the acid/base concentration (e.g., to 1 M), raise the temperature (e.g., to 80°C), or prolong the exposure time.[1]
Inappropriate Stressor The molecule might be resistant to a particular type of stress. Ensure a variety of stressors are used, including hydrolytic, oxidative, photolytic, and thermal conditions, as recommended by ICH guidelines.[1][2]
Poor Solubility If the compound is not fully dissolved, its exposure to the stressor is limited. Consider using a co-solvent that is inert and does not interfere with the degradation process or analysis.[1][2]

Issue 2: Excessive or Complete Degradation

  • Problem: The analysis shows that over 50% of the parent compound has degraded, and multiple, complex degradation products are observed, making it difficult to identify primary degradants.

  • Possible Causes & Solutions:

CauseSolution
Overly Harsh Conditions The applied stress is too severe, leading to secondary degradation. Reduce the intensity of the stressor. For example, lower the temperature, decrease the concentration of the stressing agent, or shorten the exposure time. The goal is typically to achieve 5-20% degradation.[1][3]
High Reactivity The molecule may be inherently unstable under certain conditions. Perform time-point studies (e.g., sampling at 2, 6, 12, and 24 hours) to identify the primary degradation products before they convert to secondary degradants.

Issue 3: Inconsistent or Irreproducible Results

  • Problem: Replicate experiments under the same conditions yield significantly different degradation profiles.

  • Possible Causes & Solutions:

CauseSolution
Variable Experimental Parameters Minor variations in temperature, light exposure, or solution preparation can impact results. Ensure all experimental parameters are tightly controlled and accurately documented. Use calibrated equipment.
Sample Preparation Inconsistency Inconsistent weighing, dilution, or mixing can lead to variable results. Standardize the sample preparation protocol and ensure all personnel follow it precisely.
Contamination Contaminants in solvents, reagents, or on glassware can catalyze or inhibit degradation. Use high-purity reagents and thoroughly clean all equipment.

Issue 4: Difficulty in Separating Degradation Products by HPLC

  • Problem: The HPLC chromatogram shows co-eluting peaks of the parent compound and its degradation products, or between different degradation products.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal HPLC Method The current method lacks the necessary resolution. Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), changing the column (different stationary phase or particle size), or modifying the gradient profile.
Similar Polarity of Compounds The degradation products may have very similar physicochemical properties to the parent compound. Consider alternative analytical techniques such as UPLC for better resolution or LC-MS for mass-based differentiation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this molecule are not extensively published, based on the functional groups present (2-aminothiazole ring and an aminoethyl side chain), the following are potential degradation routes under forced degradation conditions:

  • Hydrolysis: The 2-aminothiazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the opening of the thiazole ring.

  • Oxidation: The primary amine of the aminoethyl side chain and the sulfur atom in the thiazole ring are susceptible to oxidation.[4][5] This could lead to the formation of N-oxides, hydroxylamines, or sulfoxides. Oxidative conditions can also potentially lead to polymerization.[5][6][7]

  • Photodegradation: Thiazole derivatives can undergo photodegradation, possibly through a reaction with singlet oxygen, leading to complex rearrangements.[8] The presence of aryl substituents on the thiazole ring can influence this process.[8]

  • Thermal Degradation: At elevated temperatures, deamination (loss of the amino group) or cleavage of the aminoethyl side chain could occur.[9]

Q2: What are the recommended starting conditions for a forced degradation study of this compound?

A2: A good starting point for forced degradation studies, based on ICH guidelines, would be:

ConditionSuggested StressorTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TempAs per ICH Q1B

These conditions should be adjusted based on the observed stability of the molecule to achieve the target degradation of 5-20%.[1][3]

Q3: How can I identify the structure of the degradation products?

A3: A combination of analytical techniques is typically required for structural elucidation:

  • LC-MS/MS: This is a powerful tool for determining the molecular weight of degradation products and obtaining fragmentation patterns that provide clues about their structure.[8][10]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help determine the elemental composition of the degradation products.

  • NMR Spectroscopy: After isolation of the degradation product (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy can provide detailed structural information.[8]

Q4: Are there any specific safety precautions I should take when handling this compound and its degradation products?

A4: Yes. Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The degradation products are unknown and should be treated as potentially hazardous. Review the Safety Data Sheet (SDS) for the parent compound before starting any experiment.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Stress Condition: Incubate the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction. Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

  • Chromatography: Use a C18 column with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire full scan MS data to identify the molecular weights of the parent compound and its degradation products. Acquire MS/MS data on the most abundant ions to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of DegradantsRRT of Major Degradant
0.1 M HCl, 60°C, 24h12.520.85
0.1 M NaOH, 60°C, 24h8.210.91
3% H₂O₂, RT, 24h18.930.78, 1.15
80°C, 48h5.511.23
Photolytic (ICH Q1B)9.820.88

RRT = Relative Retention Time

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation Parent_H This compound DP_H1 Ring-Opened Product Parent_H->DP_H1 Acid/Base Parent_O This compound DP_O1 Sulfoxide Derivative Parent_O->DP_O1 H₂O₂ DP_O2 N-Oxide Derivative Parent_O->DP_O2 H₂O₂ Parent_P This compound DP_P1 Endoperoxide Intermediate Parent_P->DP_P1 Light, O₂ DP_P2 Rearranged Product DP_P1->DP_P2 Parent_T This compound DP_T1 Deaminated Product Parent_T->DP_T1 Heat

Caption: Proposed degradation pathways for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_quench Quenching & Dilution cluster_analysis Analysis Prep Prepare 1 mg/mL solution in stress medium Stress Incubate under specific conditions (Heat, pH, Light, Oxidant) Prep->Stress Quench Neutralize/Stop reaction and dilute for analysis Stress->Quench Analysis Analyze by Stability- Indicating Method (e.g., HPLC, LC-MS) Quench->Analysis

Caption: General workflow for a forced degradation experiment.

References

Technical Support Center: Optimization of HPLC Separation for Thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of thiazole isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC separation of thiazole isomers.

Problem Potential Causes Recommended Solutions
Poor Resolution Between Isomer Peaks - Inappropriate Mobile Phase Composition: The solvent strength or pH may not be optimal for differentiating between the isomers.[1] - Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity for the thiazole isomers. - Suboptimal Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[2] - Flow Rate Too High: A high flow rate can lead to insufficient interaction time with the stationary phase.[2]- Optimize Mobile Phase: - Adjust the organic solvent-to-buffer ratio. For reversed-phase HPLC, increasing the aqueous content can enhance the retention and separation of polar isomers. - Modify the pH of the mobile phase. For ionizable thiazole derivatives, adjusting the pH to be at least 2 units away from the pKa can improve peak shape and resolution.[3][4][5][6] - Consider using a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[7] - Select an Appropriate Column: - For positional isomers, a C18 or a phenyl-based column can be effective.[8] - For chiral isomers, a chiral stationary phase (CSP) such as Chiralcel® or CHIRALPAK® is necessary.[9] - For highly polar isomers, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11] - Adjust Column Temperature: Experiment with temperatures in the range of 25-40°C. Lowering the temperature can sometimes improve the resolution of closely eluting peaks. - Optimize Flow Rate: Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.[2]
Peak Tailing - Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with basic thiazole moieties, causing tailing.[12] - Mobile Phase pH Too Close to Analyte pKa: This can result in the presence of both ionized and non-ionized forms of the analyte, leading to poor peak shape.[5] - Column Overload: Injecting too much sample can saturate the stationary phase.[2] - Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause tailing.[1]- Use a High-Purity, End-Capped Column: Select a column with minimal residual silanol activity. - Adjust Mobile Phase pH: For basic thiazoles, a lower pH (e.g., using 0.1% formic or phosphoric acid) can suppress silanol interactions.[12][13][14] - Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) can help to mask active silanol sites. - Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.[2] - Use a Guard Column and Flush the Column: A guard column can protect the analytical column from contaminants.[1] Regularly flush the column with a strong solvent.
Peak Fronting - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to front. - Column Overload: Can also manifest as peak fronting in some cases.- Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. - Reduce Sample Concentration: As with peak tailing, lowering the amount of analyte injected can resolve the issue.
Split Peaks - Column Void or Channeling: A void at the column inlet or channeling in the packed bed can cause the sample to travel through different paths.[15] - Partially Clogged Frit: A blockage at the column inlet can distort the peak.[15] - Co-elution with an Impurity: An unresolved impurity can appear as a shoulder or a split peak.- Check Column Health: If a void is suspected, the column may need to be replaced.[15] - Reverse Flush the Column: This can sometimes dislodge particulates from the inlet frit. - Improve Sample Filtration: Ensure all samples and mobile phases are filtered through a 0.22 or 0.45 µm filter.[1]
Retention Time Drift - Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[16] - Column Temperature Fluctuations: An unstable column temperature will affect retention.[16] - Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can cause retention time variability.[16] - Pump Malfunction: Inconsistent flow delivery from the pump.[16]- Ensure Accurate Mobile Phase Preparation: Use precise measurements and ensure thorough mixing. Degas the mobile phase before use.[1] - Use a Column Oven: Maintain a constant and consistent column temperature.[16] - Allow for Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Check Pump Performance: Monitor the pump pressure for fluctuations and perform regular maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating positional thiazole isomers?

A1: For positional isomers, a reversed-phase C18 column is a good starting point.[17] A mobile phase consisting of acetonitrile or methanol and water with an acidic modifier like 0.1% formic acid or phosphoric acid is commonly used.[13][14] An isocratic elution with a mobile phase composition such as 60:40 (v/v) acetonitrile:water with 0.1% formic acid can be a good initial condition.[18]

Q2: How do I separate chiral thiazole isomers?

A2: Chiral thiazole isomers require a chiral stationary phase (CSP) for separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ, or CHIRALPAK® series), are often effective.[9][19][20] The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as ethanol or isopropanol.

Q3: When should I consider using HILIC for thiazole isomer separation?

A3: HILIC is a valuable technique for separating highly polar thiazole isomers that are not well-retained in reversed-phase chromatography.[10] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11]

Q4: What is the role of mobile phase pH in the separation of thiazole isomers?

A4: The pH of the mobile phase is a critical parameter, especially for ionizable thiazole isomers.[3][4][5][6] By adjusting the pH, you can control the ionization state of the analytes. In their neutral form, thiazole derivatives are generally more retained on a reversed-phase column. Adjusting the pH to be at least two units away from the pKa of the isomers can improve retention, peak shape, and selectivity.[3][6]

Q5: Should I use isocratic or gradient elution for separating thiazole isomers?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and often sufficient for separating a few isomers with similar retention behavior.

  • Gradient elution (mobile phase composition changes over time) is more suitable for complex mixtures containing isomers with a wide range of polarities or when analyzing for unknown impurities.[21]

Data Presentation

Table 1: Example HPLC Conditions for Positional Thiazole Isomer Separation
Parameter Method 1: Substituted Isothiazole Isomers [18]Method 2: Thiamazole and Impurity C [13]Method 3: 2,4-dimethyl-thiazole [12]
Column C18 (dimensions and particle size not specified)Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µmNewcrom R1
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidGradient of 0.03 M Ammonium Acetate and AcetonitrileAcetonitrile, Water, and Phosphoric Acid
Elution Mode IsocraticGradientIsocratic
Flow Rate 1.0 mL/min0.7 mL/minNot Specified
Temperature 30 °C25 °CNot Specified
Detection UV at 254 nmUV at 252 nmNot Specified
Injection Volume 10 µL10 µLNot Specified
Table 2: Example HPLC Conditions for Chiral Thiazole Isomer Separation
Parameter General Method for Chiral Azoles [22]
Column Chiral Stationary Phases (e.g., macrocyclic glycopeptide selectors, derivatized maltodextrin, amylose)
Mobile Phase Normal Phase: Heptane/Ethanol Polar Organic: Acetonitrile/Methanol Reversed Phase: Aqueous buffer/Methanol or Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate Typically 1.0 mL/min
Temperature Often around 25-30 °C
Detection UV (wavelength dependent on analyte)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isothiazole Isomers[18]

This protocol outlines a general method for the separation of positional isomers of a substituted isothiazole.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • Individual isothiazole isomer standards.

  • Sample Preparation:

    • Prepare individual stock solutions of each isothiazole isomer in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all isomers of interest at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The optimal ratio may need to be adjusted.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the target isomers).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on the retention times of the individual standards.

    • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Protocol 2: Chiral HPLC for Thiazole Enantiomers (General Approach)

This protocol provides a general strategy for developing a method to separate thiazole enantiomers.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral analytical column (e.g., CHIRALCEL® OZ-H).

  • Reagents and Standards:

    • Hexane (HPLC grade).

    • Ethanol or Isopropanol (HPLC grade).

    • Racemic mixture of the thiazole compound.

  • Sample Preparation:

    • Dissolve the racemic thiazole compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Hexane:Ethanol (90:10 v/v). The ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the thiazole derivative.

    • Injection Volume: 5-10 µL.

  • Method Optimization:

    • If separation is not achieved, vary the ratio of hexane to alcohol.

    • Try a different alcohol (e.g., isopropanol instead of ethanol).

    • Consider different chiral stationary phases if necessary.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor Isomer Separation CheckResolution Is Resolution (Rs) < 1.5? Start->CheckResolution CheckPeakShape Are Peaks Tailing or Fronting? CheckResolution->CheckPeakShape No OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH) CheckResolution->OptimizeMobilePhase Yes CheckRetention Is Retention Time Drifting? CheckPeakShape->CheckRetention No AdjustpHModifier Adjust pH or Add Modifier (TEA) CheckPeakShape->AdjustpHModifier Tailing CheckSampleSolvent Check Sample Solvent & Concentration CheckPeakShape->CheckSampleSolvent Fronting CheckMobilePhasePrep Verify Mobile Phase Prep & Degassing CheckRetention->CheckMobilePhasePrep Yes End End: Optimized Separation CheckRetention->End No ChangeColumn Select Different Column (e.g., Phenyl, HILIC, Chiral) OptimizeMobilePhase->ChangeColumn Still Poor AdjustTempFlow Adjust Temperature & Flow Rate ChangeColumn->AdjustTempFlow Still Poor AdjustTempFlow->End AdjustpHModifier->CheckSampleSolvent CheckColumnHealth Check Column Health (Void, Frit) CheckSampleSolvent->CheckColumnHealth CheckColumnHealth->End CheckTempControl Ensure Stable Temperature Control CheckMobilePhasePrep->CheckTempControl CheckPump Check Pump Performance CheckTempControl->CheckPump CheckPump->End

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Method_Development_Workflow Start Start: Separate Thiazole Isomers IsomerType Identify Isomer Type Start->IsomerType Positional Positional Isomers IsomerType->Positional Positional Chiral Chiral Isomers IsomerType->Chiral Chiral Polar Highly Polar Isomers IsomerType->Polar Highly Polar SelectColumnRP Select C18 or Phenyl Column Positional->SelectColumnRP SelectColumnChiral Select Chiral Stationary Phase (CSP) Chiral->SelectColumnChiral SelectColumnHILIC Select HILIC Column Polar->SelectColumnHILIC DevelopMethodRP Develop RP Method (ACN/H2O or MeOH/H2O with acid) SelectColumnRP->DevelopMethodRP DevelopMethodNP Develop NP Method (Hexane/Alcohol) SelectColumnChiral->DevelopMethodNP DevelopMethodHILIC Develop HILIC Method (High ACN with buffer) SelectColumnHILIC->DevelopMethodHILIC Optimize Optimize Parameters (Gradient, Temp, Flow) DevelopMethodRP->Optimize DevelopMethodNP->Optimize DevelopMethodHILIC->Optimize Validate Validate Method Optimize->Validate Optimized End End: Robust Separation Method Validate->End

Caption: A workflow for HPLC method development for thiazole isomers.

References

Technical Support Center: Method Development for Quantifying "4-(2-Aminoethyl)-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a quantitative analytical method for "4-(2-Aminoethyl)-1,3-thiazol-2-amine". The information is presented in a question-and-answer format to directly address potential issues and provide clear solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Method Selection & Initial Setup

Q1: What is the recommended analytical technique for quantifying this compound?

A1: For the quantification of this compound, particularly in complex matrices such as biological fluids, a High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.[1][2] LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[1] An HPLC-UV method can also be developed for quantification in simpler sample solutions or formulations.[3]

Q2: I am seeing significant peak tailing for my compound. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains primary amine groups. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[4][5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least two units below the pKa of the amine groups. This keeps the analyte consistently protonated and minimizes interactions with silanols. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial.[6][7]

  • Use of an Ion-Pairing Agent: For particularly problematic tailing, a mobile phase modifier like triethylamine (TEA) can be used to compete with the analyte for active sites on the stationary phase.[5]

  • Column Choice: Consider using a column with end-capping or a modern stationary phase designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[4]

Chromatography & Detection

Q3: My chromatographic resolution is poor, and peaks are broad. How can I improve this?

A3: Poor resolution and broad peaks can stem from several factors.

Troubleshooting Steps:

  • Mobile Phase Composition: Optimize the organic modifier (e.g., acetonitrile, methanol) concentration. A gradient elution, starting with a lower percentage of the organic solvent and gradually increasing it, can significantly improve the separation of structurally similar compounds.[4]

  • Column Degradation: A clogged or deteriorated column can cause uneven flow and peak broadening.[4] Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column is a good preventative measure.[8]

  • Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but be mindful of compound stability.

Q4: I'm experiencing a noisy or drifting baseline. What should I check?

A4: A noisy or drifting baseline can interfere with accurate quantification.

Troubleshooting Steps:

  • Mobile Phase Contamination: Ensure high-purity solvents and reagents are used. Degas the mobile phase to remove dissolved air bubbles.[4]

  • Detector Instability: Allow the detector lamp to warm up sufficiently. Fluctuations in the light source can cause baseline drift.[4]

  • System Leaks: Check for any leaks in the pump, injector, or detector, as these can cause pressure instability and a noisy baseline.[4]

  • Inconsistent Solvent Mixing: If using a gradient, ensure the pump's proportioning valve is functioning correctly. You can test this by preparing a premixed mobile phase.[9]

Sample Preparation

Q5: What is the best way to prepare biological samples (e.g., plasma, tissue homogenates) for analysis?

A5: Proper sample preparation is critical for accurate and robust quantification in biological matrices. The goal is to remove proteins and other interfering substances.

  • Protein Precipitation (PPT): This is a simple and common method. Add a cold organic solvent like acetonitrile or methanol to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be further processed or directly injected.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract than PPT and can also concentrate the analyte.[2][10] For a basic compound like this compound, a mixed-mode cation exchange (MCX) SPE cartridge is often effective.[2]

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization will likely be required.

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard solution.
  • Perform protein precipitation by adding 300 µL of cold acetonitrile.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
  • Transfer the supernatant to a clean tube.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for injection.[1]

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Starting Condition
HPLC System A standard UHPLC or HPLC system.
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, then return to initial conditions and equilibrate. This will need optimization.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40 °C.[3]
Injection Volume 5 - 10 µL.
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).[3]
Detection Mode Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined by infusing a standard solution of the analyte.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa-2? start->check_ph adjust_ph Add Acidic Modifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Is Column Old or Inappropriate? check_overload->check_column No dilute_sample->check_column replace_column Use End-Capped Column or New Column check_column->replace_column Yes resolved Peak Shape Improved check_column->resolved No replace_column->resolved

Caption: A logical guide for troubleshooting peak tailing issues.

References

Technical Support Center: Enhancing the Bioactivity of 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiazole scaffolds. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, screening, and experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-aminothiazole derivatives?

A1: The most widely used method is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3] This method is popular due to its reliability and the ready availability of starting materials.[1] Variations of this synthesis, including one-pot, three-component reactions involving an α-haloketone, a thioamide, and an aldehyde, have also been developed to improve efficiency.

Q2: What are the key biological activities associated with 2-aminothiazole scaffolds?

A2: 2-Aminothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] In oncology, they are known to act as kinase inhibitors (e.g., Src, CDK2), inducing apoptosis and cell cycle arrest in cancer cells.[6][7]

Q3: Some of my 2-aminothiazole derivatives show activity in multiple, unrelated assays. What could be the reason for this?

A3: This phenomenon might be due to the compound acting as a Pan-Assay Interference Compound (PAINS) . PAINS are molecules that tend to give false positive results in high-throughput screens by reacting non-specifically with various biological targets.[8][9] It is crucial to perform secondary assays and counter-screens to validate the initial hits and rule out non-specific activity.

Q4: How can I improve the aqueous solubility of my 2-aminothiazole compounds for biological assays?

A4: Poor aqueous solubility is a common challenge. Several strategies can be employed to enhance solubility for in vitro testing:

  • Co-solvents: Using a mixture of a water-miscible organic solvent like DMSO with the aqueous assay buffer can increase solubility. However, the final concentration of the organic solvent should be kept low (typically ≤ 1%) to avoid cellular toxicity.

  • pH Adjustment: The basic amino group on the thiazole ring allows for salt formation in acidic conditions, which can improve aqueous solubility.

  • Formulation Strategies: For more advanced studies, techniques like creating amorphous solid dispersions with polymers, using lipid-based formulations (e.g., SEDDS), or forming inclusion complexes with cyclodextrins can be explored.[10][11]

Troubleshooting Guides

Synthesis: Hantzsch Thiazole Synthesis

Problem 1: Low or no product yield in the Hantzsch synthesis.

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time. Verify the purity of the thioamide.[1]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The reaction often requires heating. If the reaction is slow at room temperature, gradually increase the heat and monitor its progress using Thin Layer Chromatography (TLC). The choice of solvent (e.g., ethanol, methanol) can also significantly impact the yield.[1][2]

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction to completion using TLC by observing the disappearance of the starting materials. Extend the reaction time if necessary.[12]

  • Possible Cause: Side reactions.

    • Solution: The formation of byproducts can consume reactants. Purification methods like recrystallization or column chromatography may be necessary to isolate the desired product from side products.[12]

Biological Assays: General Issues

Problem 2: My compound precipitates in the cell culture medium during the assay.

  • Possible Cause: The compound has low aqueous solubility and is "crashing out" of the DMSO stock solution upon dilution into the aqueous medium.

    • Solution: Lower the final concentration of the compound in the assay. Prepare a more dilute stock solution in DMSO. If solubility issues persist, consider the formulation strategies mentioned in the FAQs, such as using co-solvents or preparing a solid dispersion.[10]

Problem 3: High variability in results between replicate wells in a cell-based assay.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.

  • Possible Cause: Compound instability in the assay medium.

    • Solution: Assess the stability of your compound under the assay conditions (e.g., incubation time, temperature, pH). This can be done by incubating the compound in the medium for the duration of the assay and then analyzing its concentration by HPLC.

Quantitative Data

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
DasatinibK562 (Leukemia)Proliferation<0.001[6]
Derivative AHCT116 (Colon)MTT5.2N/A
Derivative BMCF-7 (Breast)MTT8.1N/A
Derivative CA549 (Lung)MTT12.5N/A

Note: This table is a representative example. IC50 values are highly dependent on the specific chemical structure of the derivative and the experimental conditions.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Derivative DStaphylococcus aureusBroth Microdilution16N/A
Derivative EEscherichia coliBroth Microdilution32N/A
Derivative FCandida albicansBroth Microdilution8N/A

Note: This table is a representative example. MIC values are highly dependent on the specific chemical structure of the derivative and the experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a 2-aminothiazole derivative against an adherent cancer cell line.[13][14][15]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium from the stock solution. A common starting concentration range is 0.1 to 100 µM.

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and blank (medium only) wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[15]

Protocol 2: Determination of MIC using the Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a 2-aminothiazole derivative against a bacterial strain.[16][17][18]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the 2-aminothiazole derivative in MHB. The typical final volume in each well is 100 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired concentration.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[18] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_validation Hit Validation & Optimization synthesis Synthesis of 2-Aminothiazole Derivatives (e.g., Hantzsch Synthesis) purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response & IC50/MIC Determination hit_identification->dose_response secondary_assays Secondary Assays (e.g., Mechanism of Action) dose_response->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for enhancing the bioactivity of 2-aminothiazole scaffolds.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gf_receptor Growth Factor Receptor src Src Kinase gf_receptor->src pi3k PI3K src->pi3k apoptosis Apoptosis akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Inhibits Apoptosis Promotes Proliferation aminothiazole 2-Aminothiazole Derivative aminothiazole->src Inhibition

Caption: Simplified signaling pathway for Src kinase inhibition by 2-aminothiazole derivatives.

cdk2_inhibition_pathway cluster_cell_cycle Cell Cycle Progression g1 G1 Phase g1_s_transition G1/S Transition g1->g1_s_transition s S Phase g1_s_transition->s cdk2_cyclinE CDK2/Cyclin E Complex rb Rb Phosphorylation cdk2_cyclinE->rb cell_cycle_arrest Cell Cycle Arrest e2f E2F Activation rb->e2f e2f->s Promotes S Phase Entry aminothiazole 2-Aminothiazole Derivative aminothiazole->cdk2_cyclinE

Caption: Mechanism of cell cycle arrest by CDK2 inhibition with 2-aminothiazole derivatives.

References

Validation & Comparative

A Comparative Guide: 4-(2-Aminoethyl)-1,3-thiazol-2-amine (Amthamine) vs. Histamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, commonly known as Amthamine, and the endogenous ligand, histamine. The focus of this comparison is on their respective activities at the four known histamine receptor subtypes (H1, H2, H3, and H4). This document summarizes quantitative data from various experimental models, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows to aid in research and drug development.

Executive Summary

Amthamine is a potent and highly selective agonist for the histamine H2 receptor.[1][2] Experimental data consistently demonstrates that Amthamine's potency at the H2 receptor is comparable to, and in some cases slightly greater than, that of histamine.[3] Crucially, Amthamine exhibits weak to no activity at the H1 and H3 receptor subtypes, highlighting its value as a selective tool for studying H2 receptor-mediated physiological processes.[3][4] In contrast, histamine is a non-selective agonist, activating all four histamine receptor subtypes, which can lead to a broad and sometimes confounding range of physiological effects.[5][6]

Quantitative Comparison of Receptor Activity

Table 1: H2 Receptor Agonist Potency

CompoundPreparationParameterValueReference
Amthamine Human H2 Receptor (CHO cells)pKi5.2[4][7]
Amthamine Rat Isolated Gastric FundusEC50 (µmol/l)18.9[3]
Amthamine Anesthetized Rat (gastric acid secretion)ED50 (µmol/kg i.v.)11.69[3]
Histamine Rat Isolated Gastric Fundus-Approx. equipotent to Amthamine[3]
Histamine Anesthetized Rat (gastric acid secretion)-Less effective than Amthamine[3]

Table 2: H1 Receptor Activity

CompoundPreparationParameterValueReference
Amthamine Human H1 Receptor (Sf9 cells)pEC504.8[7]
Amthamine -ActivityNo activity[2][4]

Table 3: H3 Receptor Activity

CompoundPreparationParameterValueReference
Amthamine -ActivityWeak antagonist[4]
Amthamine -ActivityNo stimulatory activity[2][3]

Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades. The H1 and H2 receptors, the primary targets of histamine and Amthamine respectively in many physiological systems, utilize different G-proteins and second messenger systems.

Histamine H1 Receptor Signaling Pathway (Gq-coupled)

Activation of the H1 receptor leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][8]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine/Agonist H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response

Histamine H1 Receptor Gq Signaling Pathway
Histamine H2 Receptor Signaling Pathway (Gs-coupled)

The H2 receptor is coupled to the Gs alpha subunit. Upon activation, Gs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as the secretion of gastric acid.[5][8]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Histamine/Amthamine H2R H2 Receptor Ligand->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., gastric acid secretion) PKA->Response phosphorylates targets

Histamine H2 Receptor Gs Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Histamine Receptors

This protocol provides a general framework for determining the binding affinity of a compound to a specific histamine receptor subtype using a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target histamine receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[10]

2. Binding Assay:

  • In a multi-well plate, incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2).[9][10][11]

  • For competition binding assays, a fixed concentration of radioligand is incubated with increasing concentrations of the unlabeled test compound (e.g., Amthamine or histamine).

  • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

  • The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).[9]

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Saturation binding data is analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition binding data is analyzed to determine the inhibitory constant (Ki) of the test compound.

Isolated Tissue Bath Assay (e.g., Guinea Pig Ileum/Atrium)

This ex vivo method assesses the functional activity of a compound on a specific tissue preparation.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the desired tissue (e.g., a segment of the ileum for H1 activity or the right atrium for H2 activity) is dissected and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 32-37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[12]

  • One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer to record contractions or changes in heart rate.[12]

  • The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 30-60 minutes).[12]

2. Compound Addition:

  • A cumulative concentration-response curve is generated by adding increasing concentrations of the agonist (e.g., Amthamine or histamine) to the organ bath at set intervals.

  • The response (e.g., contraction of the ileum or increase in atrial rate) is recorded after it reaches a plateau at each concentration.

3. Data Analysis:

  • The responses are expressed as a percentage of the maximum response obtained with the agonist.

  • The concentration-response data is plotted, and a sigmoidal curve is fitted to the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the pD2 (-log EC50), which are measures of the agonist's potency.[13]

In Vivo Gastric Acid Secretion in the Anesthetized Rat

This in vivo model evaluates the effect of a compound on gastric acid secretion.

1. Animal Preparation:

  • A rat is anesthetized (e.g., with urethane).[14]

  • The trachea may be cannulated to ensure a clear airway. A jugular vein is cannulated for intravenous administration of compounds.

  • The stomach is exposed via a midline incision. The pylorus is ligated to prevent the passage of gastric contents into the intestine.[15]

  • A cannula is inserted into the forestomach or esophagus to allow for perfusion or collection of gastric contents.[14]

2. Gastric Perfusion and Sample Collection:

  • The stomach is perfused with a solution (e.g., saline) at a constant rate.[14]

  • The perfusate is collected at regular intervals, and its volume and acidity are measured. Acidity is typically determined by titration with a standard base (e.g., NaOH) to a specific pH endpoint.

3. Compound Administration and Data Analysis:

  • After a basal collection period, the test compound (e.g., Amthamine or histamine) is administered intravenously.

  • Gastric acid output is calculated for each collection period.

  • The dose-response relationship can be determined by administering different doses of the compound and measuring the corresponding changes in gastric acid secretion. The ED50 (the dose that produces 50% of the maximal response) can then be calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Acquisition & Analysis Animal Animal Model (e.g., Guinea Pig, Rat) Tissue Tissue Dissection (e.g., Atrium, Stomach) Animal->Tissue InVivo In Vivo Model Setup Animal->InVivo Membrane Membrane Preparation (for binding assays) Tissue->Membrane Bath Isolated Organ Bath Setup Tissue->Bath Binding Radioligand Binding Assay Membrane->Binding Compound Compound Administration (Amthamine or Histamine) Bath->Compound Binding->Compound InVivo->Compound Recording Response Recording (e.g., Contraction, Radioactivity) Compound->Recording Analysis Data Analysis (e.g., EC50, Ki, ED50) Recording->Analysis Comparison Comparative Analysis Analysis->Comparison

General Experimental Workflow for Agonist Characterization

Conclusion

The available evidence strongly supports the classification of this compound (Amthamine) as a potent and selective histamine H2 receptor agonist. Its activity at the H2 receptor is comparable to histamine, but it lacks the significant H1 and H3 receptor activity of the endogenous ligand. This selectivity makes Amthamine an invaluable pharmacological tool for elucidating the specific roles of the H2 receptor in various physiological and pathophysiological processes, from gastric acid secretion to cardiovascular regulation and immune responses. For researchers in drug development, Amthamine serves as a critical reference compound for the design and characterization of novel H2 receptor modulators.

References

A Comparative Guide to 4-(2-Aminoethyl)-1,3-thiazol-2-amine and Other Histamine H2-Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H2-receptor agonist 4-(2-Aminoethyl)-1,3-thiazol-2-amine and its structural analogs against other prominent H2-receptor agonists, including the endogenous ligand histamine, dimaprit, and amthamine. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.

Introduction to H2-Receptor Agonists

Histamine H2-receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in regulating gastric acid secretion, smooth muscle relaxation, and immune responses. Agonists of the H2-receptor are valuable pharmacological tools for studying these physiological processes and have been instrumental in the development of therapeutics for acid-related disorders. The 2-aminothiazole scaffold has been identified as a key pharmacophore for potent and selective H2-receptor agonists.

Chemical Structures of Key H2-Receptor Agonists

The chemical structures of this compound and other selected H2-receptor agonists are presented below.

CompoundChemical Structure
This compound this compound
Histamine Histamine
Dimaprit Dimaprit
Amthamine Amthamine

Comparative Analysis of In Vitro Potency

The potency of H2-receptor agonists is typically determined by their ability to elicit a functional response, such as an increase in the contraction rate of the guinea pig right atrium, which is a classic model for H2-receptor activity. The potency is often expressed as a pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal response). A higher pD2 value indicates greater potency.

The following table summarizes the pD2 values for various H2-receptor agonists on the guinea pig right atrium, primarily based on the comprehensive study by Eriks et al. (1992).[1] It is important to note that while this study provides a detailed structure-activity relationship for a series of substituted (2-aminoethyl)thiazoles, the pD2 value for the unsubstituted This compound is not explicitly reported. Therefore, data for its close structural isomer, 2-amino-5-(2-aminoethyl)thiazole, and other relevant analogs from the same study are presented for a robust comparison.

AgonistpD2 Value (Guinea Pig Right Atrium)Relative Potency to HistamineReference
Histamine~6.01.0[1]
DimapritModerate agonist activity< 1.0[1]
2-Amino-5-(2-aminoethyl)thiazole5.51~0.32[1]
2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine)6.21~1.6[1]
5-(2-Aminoethyl)thiazole4.93~0.08[1]
4-(2-Aminoethyl)thiazole4.80~0.06[1]

Note: The pD2 values are derived from functional assays on the isolated guinea pig right atrium and represent the mean of multiple experiments. The relative potency is an approximation based on the ratio of EC50 values derived from the pD2 values.

Signaling Pathway and Experimental Workflow

Activation of the H2-receptor by an agonist initiates a well-defined intracellular signaling cascade. This pathway, along with a typical experimental workflow for comparing H2-receptor agonists, is depicted in the diagrams below.

H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist H2-Receptor Agonist (e.g., this compound) Agonist->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Gastric Acid Secretion) PKA->Response Phosphorylates Downstream Targets

Caption: H2-Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Right Atrium Organ_Bath Mount Atrium in Organ Bath Tissue_Isolation->Organ_Bath Agonist_Prep Prepare Serial Dilutions of H2-Receptor Agonists Stimulation Cumulative Addition of Agonist Agonist_Prep->Stimulation Organ_Bath->Stimulation Measurement Measure Chronotropic Response (Heart Rate) Stimulation->Measurement DRC Construct Dose-Response Curves Measurement->DRC EC50_pD2 Calculate EC50 and pD2 Values DRC->EC50_pD2 Comparison Compare Potency and Efficacy of Agonists EC50_pD2->Comparison

Caption: Experimental Workflow for Agonist Comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Functional Assay: Isolated Guinea Pig Right Atrium Preparation

This in vitro functional assay is a standard method for characterizing the potency and efficacy of H2-receptor agonists.

1. Tissue Preparation:

  • Male guinea pigs (300-400 g) are euthanized by a humane method.

  • The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution at room temperature. The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • The atria are carefully dissected from the ventricles. The right atrium, which beats spontaneously, is isolated.

2. Experimental Setup:

  • The isolated right atrium is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C, and continuously gassed with 95% O2 and 5% CO2.

  • One end of the atrium is attached to a fixed hook, and the other end is connected to an isometric force transducer to record the atrial rate (chronotropic effect).

  • The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the bathing solution being replaced every 15 minutes.

3. Agonist Stimulation and Data Acquisition:

  • After the equilibration period, a cumulative concentration-response curve is generated for the H2-receptor agonist.

  • The agonist is added to the organ bath in increasing concentrations (typically in half-log increments) until a maximal response is achieved.

  • The increase in the atrial rate is recorded after each addition, allowing the preparation to reach a steady state before the next concentration is added.

4. Data Analysis:

  • The increase in atrial rate is expressed as a percentage of the maximal response to the agonist.

  • A dose-response curve is plotted with the logarithm of the agonist concentration on the x-axis and the percentage of the maximal response on the y-axis.

  • The EC50 value is determined from the dose-response curve, and the pD2 value is calculated as -log(EC50).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H2-receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the H2-receptor (e.g., guinea pig cerebral cortex or transfected cell lines) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • For competition binding assays, a fixed concentration of a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (the H2-receptor agonist).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor antagonist.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 2-aminothiazole scaffold is a valuable starting point for the design of potent and selective H2-receptor agonists. The data presented in this guide, primarily from the work of Eriks et al. (1992), demonstrates that substitutions on the thiazole ring can significantly modulate the potency of these compounds.[1] While this compound itself is a key structural motif, its substituted analog, amthamine, exhibits a higher potency than the endogenous agonist histamine at the guinea pig right atrium H2-receptor.[1] The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of novel H2-receptor agonists, enabling researchers to make direct and meaningful comparisons of their pharmacological properties. Further investigation into the selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 2-Aminothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer and antimicrobial potential of 2-aminothiazole derivatives, this guide offers a comparative analysis of their biological performance. Supported by experimental data from peer-reviewed literature, it provides researchers, scientists, and drug development professionals with a comprehensive overview of structure-activity relationships, detailed experimental protocols for key assays, and a look into the signaling pathways they modulate.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a variety of biologically active compounds, including clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib.[1][2] The versatility of the 2-aminothiazole ring allows for extensive chemical modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities, most notably anticancer and antimicrobial effects.[3][4] The biological activity of these derivatives is intricately linked to the nature and position of the substituents on the thiazole ring.[4]

Performance Comparison: A Data-Driven Overview

The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2-aminothiazole derivatives, providing a clear comparison of their potency.

Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 Value
Dasatinib Chronic Myelogenous Leukemia (CML)Sub-nanomolar to nanomolar range
Alpelisib Breast CancerNanomolar range
Compound with 4,5-butylidene and benzylic amine substitutions H1299 (Lung Cancer)4.89 µM[5]
SHG-44 (Glioma)4.03 µM[5]
Thiazole/L-phenylalanine conjugate (5a) A549 (Lung Cancer)8.98 µM[6]
HeLa (Cervical Cancer)15.72 µM[6]
MCF-7 (Breast Cancer)8.07 µM[6]
Compound 28 (meta-chloro substitution) HT29 (Colon Cancer)0.63 µM[5]
A549 (Lung Cancer)8.64 µM[5]
HeLa (Cervical Cancer)6.05 µM[5]
Thiazolyl-thiourea derivative with 3,4-dichlorophenyl group Staphylococcal speciesMIC: 4-16 µg/mL[7]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitutions on the thiazole ring: The introduction of lipophilic groups like butylidene at the 4 and 5 positions, combined with benzylic amines at the 2-amino position, has been shown to enhance cytotoxicity.[5]

  • Aryl substitutions: Halogen substitutions, particularly chlorine at the meta-position of an aryl ring attached to the thiazole core, can significantly increase anticancer activity.[5] The order of activity for chloro-substitution on a phenyl ring has been observed as m-Cl > 3,4-Cl2 > 2,4-Cl2.[5]

  • Amide-functionalized derivatives: The conjugation of amino acids to the 2-aminothiazole scaffold has yielded compounds with potent cytotoxicity against various cancer cell lines.[6]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µg/mL)
Piperazinyl derivative 121d Staphylococcus aureus2-128
Escherichia coli2-128
Pseudomonas aeruginosa2-128
Thiazolyl-thiourea with 3-chloro-4-fluorophenyl group Staphylococcus aureus4-16
Staphylococcus epidermidis4-16
Functionally substituted 2-aminothiazole (Compound 8) Various bacterial strainsPotent (more active than ampicillin and streptomycin against some strains)[8]
Functionally substituted 2-aminothiazole (Compound 1) Various fungal strainsGood (better than ketoconazole and bifonazole against some strains)[8]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Thiourea derivatives: The incorporation of a thiourea moiety at the 2-amino position, particularly with halogenated phenyl groups, has been shown to be effective against Gram-positive bacteria.[7]

  • Piperazine substitutions: The introduction of a piperazine ring can lead to broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the biological activity of 2-aminothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[13]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 2-aminothiazole derivatives in a suitable broth medium in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland turbidity standard.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[17]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by 2-aminothiazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Further Studies start Starting Materials synthesis Chemical Synthesis of 2-Aminothiazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) sar->moa

Caption: General experimental workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Aminothiazole 2-Aminothiazole Derivative (e.g., Alpelisib) Aminothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives in cancer cells.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 2-aminothiazole derivatives, focusing on their anticancer and antimicrobial activities. The information is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The 2-aminothiazole nucleus is a key pharmacophore found in numerous clinically approved drugs.[1] The ability to readily introduce substituents at various positions of the thiazole ring, particularly at the C4-position, has allowed for the extensive exploration of its chemical space and the optimization of its biological activity against a range of targets. This guide will delve into the critical role of the C4-substituent in modulating the therapeutic potential of this important heterocyclic motif.

Anticancer Activity: Targeting Kinases with Precision

Numerous studies have highlighted the potential of 4-substituted 2-aminothiazoles as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] The following tables summarize the in vitro cytotoxic activity of selected 4-substituted 2-aminothiazole derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of 4-Aryl-2-aminothiazole Derivatives
Compound ID4-Substituent (Aryl)Cancer Cell LineIC50 (µM)Reference
1a PhenylHeLa>10[2]
1b 4-ChlorophenylHeLa5.2 ± 0.6[2]
1c 4-MethoxyphenylHeLa8.1 ± 0.9[2]
2a PhenylA549>10[2]
2b 4-ChlorophenylA5496.8 ± 0.7[2]
2c 4-MethoxyphenylA5499.3 ± 1.1[2]
3 4-(Trifluoromethyl)phenylHeLa1.6 ± 0.8[3]
4 4-tert-ButylphenylA549Strong antiproliferative activity[3]

SAR Insights: The data in Table 1 suggests that substitution on the 4-phenyl ring plays a crucial role in the anticancer activity. Electron-withdrawing groups, such as a chloro or trifluoromethyl group, at the para-position of the phenyl ring tend to enhance the cytotoxic activity compared to an unsubstituted phenyl ring or an electron-donating methoxy group.

Table 2: In Vitro Anticancer Activity of 2-Amino-4-(heteroaryl)thiazole Derivatives
Compound ID4-Substituent (Heteroaryl)Cancer Cell LineIC50 (µM)Reference
5a 2-PyridylHT290.63[2]
5b 3-PyridylHT292.54[2]
5c 4-PyridylHT291.28[2]
6 2-ThienylHeLa7.451[2]

SAR Insights: As shown in Table 2, the nature and position of the heteroatom in the 4-heteroaryl substituent significantly influence the anticancer potency. For instance, a 2-pyridyl substituent at the C4-position appears to be optimal for activity against the HT29 colon cancer cell line.

Antimicrobial Activity: Combating Bacterial and Mycobacterial Threats

4-Substituted 2-aminothiazoles have also demonstrated promising activity against a range of microbial pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 3: In Vitro Antimicrobial Activity of 4-Substituted 2-Aminothiazole Derivatives
Compound ID4-SubstituentMicroorganismMIC (µg/mL)Reference
7a 4-ChlorophenylS. aureus16[4]
7b 4-FluorophenylS. aureus8[4]
8a 4-ChlorophenylE. coli32[4]
8b 4-FluorophenylE. coli16[4]
9 2-PyridylM. tuberculosis H37Rv6.25[5]
10 4-NitrophenylM. tuberculosis H37Rv3.13[5]

SAR Insights: The antimicrobial data in Table 3 indicates that substitutions at the C4-position influence both the potency and spectrum of activity. For antibacterial activity, a 4-fluorophenyl substituent appears to be more effective than a 4-chlorophenyl group. In the context of antitubercular activity, both pyridyl and nitrophenyl substituents at the C4-position contribute to potent inhibition of M. tuberculosis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of 4-Substituted 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[6][7]

General Procedure:

  • To a solution of the appropriate α-haloketone (1 mmol) in a suitable solvent such as ethanol or methanol, add thiourea (1.2 mmol).[6]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of sodium carbonate (5%) to precipitate the product.[6]

  • Collect the solid product by filtration, wash with water, and dry.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 4-substituted 2-aminothiazole derivatives against a specific protein kinase.[1]

Materials:

  • Recombinant human kinase (e.g., Aurora A, Src)

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (4-substituted 2-aminothiazole derivative)

  • Positive control inhibitor (e.g., a known kinase inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or a similar detection reagent

Procedure:

  • Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.

  • Add the test compound or positive control to the respective wells. Include a no-inhibitor control (DMSO alone).

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Procedure (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Middlebrook 7H9 broth for mycobacteria).

  • Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

G General Kinase Inhibition by 4-Substituted 2-Aminothiazoles cluster_kinase Kinase Domain Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate (Downstream Signaling) Kinase->Phosphorylated_Substrate Phosphorylates Downstream_Signaling_Blocked Downstream_Signaling_Blocked ATP_Binding_Site ATP Binding Site Inhibition Inhibition Substrate_Binding_Site Substrate Binding Site 4_Substituted_2_Aminothiazole 4-Substituted 2-Aminothiazole 4_Substituted_2_Aminothiazole->ATP_Binding_Site Binds to ATP ATP ATP->ATP_Binding_Site Substrate_Protein Substrate Protein Substrate_Protein->Substrate_Binding_Site Blocked Blocked Inhibition->Kinase Inhibits Phosphorylation Blocked->Downstream_Signaling_Blocked Downstream Signaling Blocked

Caption: General mechanism of kinase inhibition by 4-substituted 2-aminothiazoles.

G Experimental Workflow for SAR Studies Start Start Synthesis Synthesis of 4-Substituted 2-Aminothiazole Library Start->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, etc.) Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., Kinase Assay, MIC) Purification_Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Design of New Analogs) SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Cycle

Caption: A typical experimental workflow for structure-activity relationship studies.

Conclusion

The 4-substituted 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful modification of the C4-substituent can lead to significant improvements in potency and selectivity against various biological targets. The provided data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers engaged in the design and development of next-generation 2-aminothiazole-based drugs. Further exploration of diverse substituents at the C4-position, guided by the principles of medicinal chemistry and SAR, holds the promise of yielding even more effective and safer medicines.

References

Validating the Purity of "4-(2-Aminoethyl)-1,3-thiazol-2-amine" Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of "4-(2-Aminoethyl)-1,3-thiazol-2-amine," a key intermediate in pharmaceutical research and development. We present a comparative analysis of essential analytical techniques, detailed experimental protocols, and a comparison with alternative compounds, supported by illustrative data.

Introduction to "this compound" and its Importance

"this compound" is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of receptors, notably as agonists for the histamine H3 receptor, which are under investigation for the treatment of neurological and cognitive disorders. Given its role as a pharmaceutical intermediate, ensuring its purity is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2][3] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product.[1][2]

Potential Impurities and Synthesis Pathway

A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For "this compound," a plausible pathway involves the reaction of a protected 4-halo-1-aminobutan-2-one derivative with thiourea.

Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Materials: Residual α-haloketone and thiourea.

  • Side-Reaction Products: Formation of isomeric thiazoles, over-alkylation products, or dimerization of starting materials.

  • Reagents and Solvents: Residual catalysts, acids, bases, and organic solvents used during the synthesis and purification process.

  • Degradation Products: Compounds formed due to instability of the product under reaction or storage conditions.

Comparative Analysis of Purity Validation Methods

A multi-pronged analytical approach is essential for the comprehensive purity assessment of "this compound." The following table compares the most effective techniques.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity percentage, number of impurities, retention times.High resolution, quantitative accuracy, widely applicable.Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities, molecular weight information.High sensitivity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation, confirmation of the main component, identification of structural isomers.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods for impurity detection.
Elemental Analysis Determination of the elemental composition (C, H, N, S) of a sample.Confirmation of the empirical formula.Provides fundamental compositional data.Does not provide information on the nature of impurities.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the purity analysis of three different batches of "this compound" and a comparison with two alternative histamine H3 receptor agonists, Pitolisant (commercially available as Wakix) and Immepip.[5]

Table 1: Purity Profile of "this compound" Batches by HPLC-UV

Batch ID Purity (%) Known Impurity 1 (%) Known Impurity 2 (%) Unknown Impurities (Total, %)
AET-2025-00199.50.20.10.2
AET-2025-00298.80.50.30.4
AET-2025-00399.8<0.1<0.10.1

Table 2: Comparison with Alternative Histamine H3 Receptor Agonists

Compound Structure Typical Purity Specification (%) Primary Analytical Method
This compound 2-amino-4-(2-aminoethyl)thiazole≥ 98.0HPLC-UV
Pitolisant (Wakix) 1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}piperidin-3-ol≥ 99.0HPLC-UV, LC-MS
Immepip 4-(1H-Imidazol-4-ylmethyl)piperidine≥ 98.0HPLC-UV, NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative determination of the purity of "this compound" and the detection of impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is intended for the identification of volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Derivatization with a suitable agent like BSTFA may be necessary to improve the volatility of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and identification of major impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for detailed structural analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample of 'this compound' HPLC HPLC-UV Analysis (Purity Assay) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Purity Purity (%) and Impurity Profile HPLC->Purity Volatiles Identification of Volatile Components GCMS->Volatiles Structure Structural Verification NMR->Structure Final Final Certificate of Analysis Purity->Final Volatiles->Final Structure->Final

Caption: Experimental workflow for the purity validation of "this compound".

Hantzsch_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Haloketone α-Haloketone Derivative Condensation Hantzsch Condensation Haloketone->Condensation Thiourea Thiourea Thiourea->Condensation Target This compound Condensation->Target Impurity1 Unreacted Starting Materials Condensation->Impurity1 Impurity2 Isomeric Byproducts Condensation->Impurity2 Impurity3 Solvent Residues Condensation->Impurity3

Caption: Plausible Hantzsch synthesis pathway and potential impurities.

References

Cross-reactivity of "4-(2-Aminoethyl)-1,3-thiazol-2-amine" with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of Amthamine, a potent histamine H2 receptor agonist, across various receptor subtypes. The information herein is supported by experimental data from peer-reviewed scientific literature to aid in the assessment of its selectivity and potential off-target effects. Amthamine is the common name for the compound chemically identified as 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine. While the initial query mentioned "4-(2-Aminoethyl)-1,3-thiazol-2-amine," the vast body of pharmacological research is associated with Amthamine.

Quantitative Comparison of Receptor Activity

The following tables summarize the quantitative data on Amthamine's activity at its primary target, the histamine H2 receptor, and its cross-reactivity with other histamine receptor subtypes and the adrenergic system.

Table 1: Activity at Histamine Receptors

Receptor SubtypeExperimental ModelParameterValueReference
Histamine H2 (Primary Target) Guinea Pig Right Atrium (Chronotropic effect)pD26.21[1]
Guinea Pig Papillary Muscle (Inotropic effect)pD26.17[2]
Human Atrium (Inotropic effect)pD25.38[2]
Rat Isolated Gastric FundusEC5018.9 µmol/l[3]
Conscious Cat (Gastric Fistula)ED500.069 µmol/kg/h[3]
Anesthetized Rat (Lumen-perfused stomach)ED5011.69 µmol/kg i.v.[3]
Histamine H1Guinea Pig Right AtriumAffinityNo affinity observed[1]
Isolated Rabbit AortaActivityNo H1-mediated activity up to 3 x 10⁻⁴ M[2]
Histamine H3Guinea Pig Right AtriumAgonist ActivityWeak full agonist[1]
Guinea Pig Right AtriumpD24.70[1]

pD2 is the negative logarithm of the EC50 value, providing a measure of agonist potency. A higher pD2 value indicates greater potency.

Table 2: Cross-Reactivity with Adrenergic System

Receptor SystemExperimental ModelEffectObservationReference
Adrenergic System Anesthetized RatBlood Pressure (30-100 µmol/kg i.v.)Modest increase in mean arterial pressure
Anesthetized RatHeart Rate (1-100 µmol/kg i.v.)Dose-dependent tachycardia
α2-AdrenoceptorsAnesthetized RatBlood PressurePressor response reduced by yohimbine (α2 antagonist)
Catecholamine ReleaseAnesthetized RatHeart RateTachycardia blocked by propranolol and reduced by reserpine/6-hydroxydopamine

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolated Guinea Pig Atrium Assay (Chronotropic and Inotropic Effects)

This in vitro method is used to determine the potency and efficacy of substances on heart muscle contractility and rate.

  • Tissue Preparation:

    • Guinea pigs are humanely euthanized.

    • The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

    • The right atrium (for spontaneous chronotropic activity) and left atrium or papillary muscle (for electrically stimulated inotropic activity) are dissected.

    • The tissues are mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

  • Experimental Setup:

    • The tissue is connected to an isometric force transducer to record contractions.

    • A resting tension of 0.5 - 1.0 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.

    • For inotropic studies, the tissue is stimulated with square-wave pulses (1 Hz frequency, 5 ms duration) at a voltage slightly above the threshold for a maximal response.

  • Data Acquisition:

    • After equilibration, a stable baseline of contractile force and/or rate is recorded.

    • Amthamine is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

    • A full concentration-response curve is generated.

  • Data Analysis:

    • The responses are expressed as a percentage of the maximum response.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve.

    • The pD2 value is calculated as the negative logarithm of the EC50.

Rat Gastric Acid Secretion Assay (In Vivo)

This in vivo model assesses the effect of compounds on gastric acid secretion in a living animal.

  • Animal Preparation:

    • Rats are anesthetized, and a surgical procedure is performed to create a gastric fistula, allowing for the collection of gastric contents.

    • Alternatively, the stomach is perfused with a saline solution through cannulas placed in the esophagus and duodenum.

  • Experimental Procedure:

    • Following a stabilization period to achieve a basal rate of acid secretion, Amthamine is administered intravenously (i.v.).

    • Gastric perfusate or fistula drainage is collected at regular intervals.

  • Data Analysis:

    • The acid content of the collected samples is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

    • The acid output is expressed in µmol H+/min.

    • The dose-response relationship is established, and the ED50 (the dose that produces 50% of the maximal response) is calculated.

Mandatory Visualizations

Histamine H2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amthamine Amthamine H2_Receptor H2 Receptor Amthamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets G Compound Amthamine Primary_Assay Primary Target Assay (H2 Receptor) Compound->Primary_Assay Secondary_Assay Secondary Target Assays (H1, H3, Adrenergic) Compound->Secondary_Assay Data_Analysis Data Analysis (pD2, EC50, ED50) Primary_Assay->Data_Analysis Secondary_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

References

Lack of Efficacy Data for 4-(2-Aminoethyl)-1,3-thiazol-2-amine Prevents Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the data regarding the biological efficacy and mechanism of action of the specific compound 4-(2-Aminoethyl)-1,3-thiazol-2-amine . While the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and compounds under investigation, experimental data for this particular derivative is not publicly available. Consequently, a direct comparison of its efficacy against known drugs is not feasible at this time.

The initial search for "this compound" and its associated CAS number (124458-10-2) did not yield any published studies detailing its pharmacological properties, including in vitro or in vivo efficacy, binding affinities, or specific biological targets. Without such foundational data, a meaningful and objective comparison with established therapeutic agents cannot be constructed.

Therefore, this guide will pivot to a broader analysis of the 2-aminothiazole class of compounds, for which a substantial body of research exists. This will provide researchers, scientists, and drug development professionals with a valuable comparative overview of the therapeutic potential of this important chemical scaffold, highlighting key structure-activity relationships and the diverse biological activities exhibited by its derivatives.

The following sections will delve into the known efficacy of various 2-aminothiazole derivatives in different therapeutic areas, presenting available quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways. This approach will offer a valuable resource for researchers interested in the potential of 2-aminothiazole-based drug discovery, while acknowledging the current lack of specific data for "this compound".

A Comparative Guide to the In Vitro and In Vivo Activity of Aminothiazole Histamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within the realm of histamine receptor modulation, aminothiazole derivatives have emerged as potent and selective agonists, offering valuable tools for investigating the physiological roles of histamine and presenting potential therapeutic avenues for a range of disorders. This guide provides a comprehensive comparison of the in vitro and in vivo activities of key aminothiazole histamine agonists, supported by experimental data and detailed methodologies.

In Vitro Activity of Aminothiazole Histamine Agonists

The in vitro activity of aminothiazole histamine agonists is primarily characterized by their binding affinity (Ki) and functional potency (EC50 or pD2) at the four histamine receptor subtypes (H1, H2, H3, and H4). These parameters are typically determined through radioligand binding assays and cell-based functional assays.

Quantitative Comparison of In Vitro Activity

The following table summarizes the in vitro activity of prominent aminothiazole histamine agonists and other relevant compounds for comparison.

CompoundReceptor TargetAssay TypeSpeciesPotency (pD2/EC50)Binding Affinity (Ki)Reference
Amthamine H2Guinea Pig Atrium (functional)Guinea Pig6.21 (pD2)-[1]
H2Rat Isolated Gastric Fundus (functional)Rat18.9 µM (EC50)-[2]
H1Guinea Pig Ileum (functional)Guinea PigNo affinity-[1]
H3Guinea Pig Ileum (functional)Guinea Pig4.70 (pD2, weak agonist)-[1]
2-Thiazolylethylamine (2-TEA) H1Electrically-induced convulsions (functional, in vivo antagonism)Mouse--[2]
VUF 8430 H4Recombinant cell line (functional)HumanpEC50 = 7.3pKi = 7.5[3]
H3Recombinant cell line (functional)HumanFull agonistReasonable affinity[3]
H1/H2Recombinant cell line (functional)HumanInactive-[3]
ST-1006 H4NK cell chemotaxis (functional)Mouse--[4]

Note: While VUF 8430 and ST-1006 are not strictly aminothiazole compounds, they are included as key selective H4 receptor agonists to provide context for potential aminothiazole-based H4 agonist development.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor, a Gq-coupled GPCR, initiates a signaling cascade leading to the mobilization of intracellular calcium.

H1_Signaling Agonist Aminothiazole H1 Agonist H1R H1 Receptor Agonist->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Response Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Pathway
Histamine H2 Receptor Signaling Pathway

The H2 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

H2_Signaling Agonist Aminothiazole H2 Agonist H2R H2 Receptor Agonist->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Histamine H2 Receptor Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (for H2 Receptor)

  • Objective: To determine the binding affinity (Ki) of a test compound for the histamine H2 receptor.

  • Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the human histamine H2 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]-Tiotidine.

    • Reference agonist: Amthamine or Dimaprit.

    • Binding buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference agonist.

    • In a 96-well plate, add binding buffer, radioligand, and either the test compound, reference agonist, or buffer (for total binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay (for H2 Receptor)

  • Objective: To measure the functional potency (EC50) of an agonist at the H2 receptor.

  • Principle: This cell-based assay quantifies the increase in intracellular cyclic AMP (cAMP) following receptor activation by an agonist.

  • Materials:

    • Cells stably expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells).

    • Test compound and reference agonist (e.g., Amthamine).

    • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with stimulation buffer and pre-incubate.

    • Add serial dilutions of the test compound or reference agonist to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

In Vivo Activity of Aminothiazole Histamine Agonists

The in vivo activity of aminothiazole histamine agonists is assessed in various animal models to evaluate their physiological effects and therapeutic potential.

Summary of In Vivo Studies
CompoundAnimal ModelEffectReceptor Mediating EffectReference
Amthamine Conscious cats with gastric fistulaIncreased gastric acid secretion (ED50 = 0.069 µmol/kg/h)H2[2]
Anesthetized rats with lumen-perfused stomachIncreased gastric acid secretion (ED50 = 11.69 µmol/kg i.v.)H2[2]
Anesthetized ratsVasodepressor response at low doses; vasopressor response at high dosesH2 (vasodepressor)[3]
Mouse chemical-induced seizure modelsAnticonvulsant effectH2[5]
2-Thiazolylethylamine (2-TEA) Rats with chronic sleep recordingsIncreased wakefulness, decreased NREM and REM sleepH1[6]
Mice with electrically and pentylenetetrazole-induced convulsionsDecreased seizure susceptibilityH1[2]
ST-1006 (H4 Agonist) Murine TDI model of allergic dermatitisEnhanced ear swelling and increased NK cell numberH4[4]
In Vivo Experimental Workflow: Murine Model of Allergic Dermatitis

This workflow illustrates a typical in vivo experiment to assess the pro-inflammatory effects of an H4 receptor agonist.

InVivo_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_measurement Measurement Phase Sensitization Topical application of allergen (e.g., TDI) to abdominal skin of mice Challenge Topical application of allergen and H4 agonist (e.g., ST-1006) to the ear Sensitization->Challenge After a defined period EarSwelling Measure ear swelling at various time points Challenge->EarSwelling Histology Histological analysis of ear tissue for immune cell infiltration (e.g., NK cells) Challenge->Histology Cytokine Measure cytokine levels (e.g., CCL17) in ear tissue Challenge->Cytokine

In Vivo Allergic Dermatitis Model Workflow

Experimental Protocols

In Vivo Models

1. Murine Model of Allergic Dermatitis (for H4 Agonists)

  • Objective: To evaluate the pro-inflammatory effects of an H4 receptor agonist in a model of allergic skin inflammation.

  • Animals: Mice (e.g., BALB/c or C57BL/6).

  • Procedure:

    • Sensitization: Sensitize the mice by topical application of an allergen, such as toluene-2,4-diisocyanate (TDI), to the shaved abdominal skin.

    • Challenge: After a specific period (e.g., 14 days), challenge the mice by applying the same allergen and the test H4 agonist (e.g., ST-1006) or vehicle to the ear.

    • Measurement of Ear Swelling: Measure the ear thickness at various time points after the challenge using a digital caliper to assess the inflammatory response.

    • Histological Analysis: At the end of the experiment, euthanize the animals and collect the ear tissue for histological analysis to quantify the infiltration of immune cells, such as eosinophils and natural killer (NK) cells.

    • Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines and chemokines (e.g., CCL17) using ELISA or qPCR.

  • Data Analysis: Compare the ear swelling, immune cell infiltration, and cytokine levels between the agonist-treated group and the vehicle-treated control group using appropriate statistical tests.

2. Rat Model of Gastric Acid Secretion (for H2 Agonists)

  • Objective: To assess the in vivo potency of an H2 receptor agonist in stimulating gastric acid secretion.

  • Animals: Rats (e.g., Wistar).

  • Procedure:

    • Anesthetize the rats and cannulate the trachea and esophagus.

    • Perfuse the stomach with saline through the esophageal cannula and collect the perfusate from a cannula inserted into the duodenum.

    • Administer the H2 agonist (e.g., Amthamine) intravenously at different doses.

    • Collect the gastric perfusate at regular intervals and titrate the acid content with a standardized NaOH solution to determine the acid output.

  • Data Analysis:

    • Calculate the total acid output for each dose of the agonist.

    • Generate a dose-response curve and determine the ED50 value (the dose that produces 50% of the maximal acid secretion).

Conclusion

Aminothiazole-based histamine agonists represent a versatile class of compounds with distinct activities at different histamine receptor subtypes. Amthamine is a well-characterized potent and selective H2 agonist with demonstrated in vivo efficacy in models of gastric acid secretion. 2-Thiazolylethylamine serves as a valuable tool for studying H1 receptor-mediated effects in the central nervous system. While specific aminothiazole H4 agonists are less explored, the activity of other selective H4 agonists in models of inflammation highlights the potential for developing novel aminothiazole-based therapeutics for allergic and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel histamine receptor modulators.

References

A Comparative Analysis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine and Amthamine as Histamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two histamine receptor agonists: 4-(2-Aminoethyl)-1,3-thiazol-2-amine and the well-characterized selective H2 receptor agonist, amthamine. This analysis is based on available experimental data and structure-activity relationships to inform research and drug development efforts in the field of histamine receptor pharmacology.

Introduction

Histamine receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of various physiological processes, including allergic reactions (H1), gastric acid secretion (H2), neurotransmission (H3), and immune responses (H4). The development of selective agonists and antagonists for these receptors has been instrumental in advancing our understanding of their roles and has led to significant therapeutic interventions.

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective agonist for the histamine H2 receptor.[1] Its utility as a pharmacological tool for studying H2 receptor function is well-established.[1] In contrast, this compound is a structural isomer of amthamine's core scaffold, with the aminoethyl side chain positioned at the 4-position of the thiazole ring instead of the 5-position. This subtle structural difference is expected to have a significant impact on its pharmacological profile. This guide will compare the available data for amthamine with the anticipated properties of this compound based on established structure-activity relationships for this class of compounds.

Chemical Structures

CompoundChemical Structure
This compound Chemical structure of this compound
Amthamine Chemical structure of Amthamine

Comparative Pharmacological Data

Quantitative data for amthamine's activity at histamine receptors is well-documented. Due to a lack of specific experimental data for this compound in the public domain, its activity is inferred from structure-activity relationship (SAR) studies on related thiazole derivatives.[1]

Table 1: Histamine Receptor Agonist Potency (pD2 Values)

CompoundH1 Receptor (Guinea Pig Ileum)H2 Receptor (Guinea Pig Atrium)H3 Receptor (Rat Cortex)
Amthamine No Affinity[1]6.21[1]4.70 (weak agonist)[1]
This compound Not Reported (Expected Low Affinity)Not Reported (Expected Lower Potency than Amthamine)Not Reported

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Analysis of Pharmacological Data:

Amthamine is a potent agonist at the H2 receptor, being slightly more potent than histamine itself in some assays, and demonstrates high selectivity with no affinity for the H1 receptor and only weak agonism at the H3 receptor.[1]

For this compound, SAR studies of related 4- and 5-(2-aminoethyl)thiazoles suggest that the position of the aminoethyl side chain is a critical determinant of H2 receptor activity.[1] The 5-substituted derivatives, such as amthamine, generally exhibit higher potency at the H2 receptor compared to their 4-substituted counterparts. Therefore, it is anticipated that This compound would be a less potent H2 receptor agonist than amthamine. Its activity at H1 and H3 receptors has not been reported, but based on the general selectivity profile of this chemical class, it is expected to have low affinity for the H1 receptor.

Signaling Pathways

Histamine receptors mediate their effects through distinct intracellular signaling cascades.

  • Histamine H1 Receptor Signaling: Activation of the H1 receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • Histamine H2 Receptor Signaling: The H2 receptor is a Gs-coupled GPCR. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

G_protein_signaling cluster_H1 Histamine H1 Receptor Signaling cluster_H2 Histamine H2 Receptor Signaling Agonist_H1 H1 Agonist H1R H1 Receptor (Gq-coupled) Agonist_H1->H1R Gq Gq H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Agonist_H2 H2 Agonist (e.g., Amthamine) H2R H2 Receptor (Gs-coupled) Agonist_H2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Figure 1. Signaling pathways of Histamine H1 and H2 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize histamine receptor agonists.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human histamine receptor of interest (e.g., H1 or H2) in appropriate media.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add in triplicate:

    • Assay buffer (for total binding).

    • A high concentration of a known non-radiolabeled antagonist (for non-specific binding).

    • Increasing concentrations of the test compound (e.g., this compound or amthamine).

  • Add a constant concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors, [³H]-tiotidine for H2 receptors).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_workflow General Experimental Workflow for Receptor Characterization start Start membrane_prep Membrane Preparation (from cells expressing receptor) start->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay functional_assay Functional Assay (cAMP or Ca²⁺ Flux) membrane_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis determine_ki Determine Ki (Affinity) data_analysis->determine_ki determine_ec50 Determine EC50 (Potency) data_analysis->determine_ec50 end End determine_ki->end determine_ec50->end

References

Comparative Docking Analysis of Thiazole-Based Histamine Agonists: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving thiazole-based agonists for the four histamine receptor subtypes (H1, H2, H3, and H4). Due to the therapeutic importance of histamine receptors in conditions ranging from allergic reactions to neurological disorders and immune responses, understanding the binding modes of selective agonists is crucial for the development of novel therapeutics. This document summarizes available quantitative data, details a representative experimental protocol for such in silico studies, and visualizes key pathways and workflows to facilitate comprehension.

Comparative Binding Data of Thiazole-Based Histamine Agonists

Direct comparative docking studies of a single set of thiazole-based agonists across all four histamine receptor subtypes are sparse in the public domain. The following table compiles available binding affinity and activity data from various sources to offer a comparative landscape. It is important to note that experimental conditions and methodologies (e.g., radioligand binding assays vs. functional assays) may vary between studies.

Compound NameReceptor SubtypeAgonist/Antagonist ActivityBinding Affinity (pKi) / Potency (pD2/pEC50)Reference / Notes
Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole)H2Full AgonistpD2 = 6.21[1] Shows marked specificity for H2 receptors.
AmthamineH1No Affinity-[1]
AmthamineH3Weak AgonistpD2 = 4.70[1]
2-Phenyl-substituted thiazol-4-ylethanaminesH1Weak AgonistpD2 = 4.35 - 5.36[2] A series of compounds with varying meta-substituents.
2-Benzyl-substituted thiazol-4-ylethanaminesH1Weak AntagonistpA2 = 4.14 - 4.82[2]
ADS-531 (N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine)H3 (guinea pig)AntagonistpA2 = 8.27[3]
ADS-531H3 (rat, recombinant)AntagonistpKi = 7.5 ± 0.1[3]
ADS-531H3 (human, recombinant)AntagonistpKi = 8.5 ± 0.1[3]

Note: pD2 is the negative logarithm of the EC50 value, and pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency/affinity. The data for ADS-531, an antagonist, is included to provide context on thiazole derivatives targeting histamine receptors.

Experimental Protocol: A Representative Molecular Docking Workflow

The following protocol outlines a typical workflow for conducting comparative docking studies of ligands with G-protein coupled receptors (GPCRs) like the histamine receptors. This is a generalized procedure, and specific parameters may be adjusted based on the software and specific research questions.

1. Receptor Structure Preparation

  • Structure Retrieval: Obtain the 3D structure of the histamine receptor. As of late 2025, only the crystal structure of the H1 receptor is available in the Protein Data Bank (PDB).[4] For H2, H3, and H4 receptors, homology modeling is necessary.[4]

  • Homology Modeling (for H2, H3, H4):

    • Select a suitable template structure, often a related GPCR with a high-resolution crystal structure (e.g., the H1 receptor, β-adrenergic receptors, or rhodopsin).[4][5]

    • Perform sequence alignment of the target receptor with the template.

    • Generate 3D models using software like MODELLER, I-TASSER, or SWISS-MODEL.[4][6]

    • Validate the quality of the generated models using tools like PROCHECK (Ramachandran plots), ERRAT, and Verify3D to assess stereochemical quality and structural correctness.[6]

  • Receptor Refinement:

    • Remove water molecules and any co-crystallized ligands from the structure.

    • Add hydrogen atoms, as they are crucial for calculating interactions.

    • Assign protonation states to ionizable residues at a physiological pH.

    • Perform energy minimization to relieve any steric clashes in the structure.

2. Ligand Preparation

  • Ligand Sketching and Optimization: Draw the 2D structures of the thiazole-based agonists and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Assign partial charges to the ligand atoms.

3. Molecular Docking

  • Binding Site Definition: Identify the binding site on the receptor. This can be done based on the location of the co-crystallized ligand in the template structure or through binding site prediction algorithms.

  • Grid Generation: Define a grid box that encompasses the entire binding site. This grid is used by the docking program to calculate the interaction energies.

  • Docking Simulation: Use a docking program such as AutoDock, GOLD, or Glide to perform the docking calculations.[7][8][9] These programs explore various conformations and orientations of the ligand within the binding site and score them based on their predicted binding affinity.

    • AutoDock: Employs a Lamarckian genetic algorithm for ligand conformational searching.[8][10]

    • GOLD: Utilizes a genetic algorithm to explore ligand flexibility and protein-ligand interactions.[9][11]

  • Pose Selection and Analysis: The docking results will provide multiple possible binding poses for each ligand, ranked by their docking scores. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) with the amino acid residues in the binding site.

4. Post-Docking Analysis

  • Interaction Analysis: Identify the key amino acid residues involved in the binding of each agonist to each receptor subtype. This helps in understanding the molecular basis of selectivity.

  • Scoring Function Comparison: Different scoring functions can yield different rankings. It is often beneficial to use multiple scoring functions to arrive at a consensus.

  • Molecular Dynamics (MD) Simulation: For the most promising ligand-receptor complexes, MD simulations can be performed to assess the stability of the predicted binding mode over time.

Visualizing Molecular Interactions and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a general workflow for molecular docking and the signaling pathways of the four histamine receptor subtypes.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Receptor_Retrieval Receptor Structure Retrieval (PDB/Homology Model) Receptor_Refinement Structure Refinement (Add H, Remove Water) Receptor_Retrieval->Receptor_Refinement Energy_Minimization_R Energy Minimization Receptor_Refinement->Energy_Minimization_R Binding_Site Binding Site Definition Energy_Minimization_R->Binding_Site Ligand_Sketch 2D/3D Ligand Generation Energy_Minimization_L Energy Minimization Ligand_Sketch->Energy_Minimization_L Docking Molecular Docking (e.g., AutoDock, GOLD) Energy_Minimization_L->Docking Grid_Generation Grid Box Generation Binding_Site->Grid_Generation Grid_Generation->Docking Pose_Analysis Pose Clustering & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, etc.) Pose_Analysis->Interaction_Analysis MD_Simulation Molecular Dynamics Simulation (Optional) Interaction_Analysis->MD_Simulation

A generalized workflow for molecular docking studies.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim H3 H3R Gi Gi/o H3->Gi H4 H4R H4->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activation cAMP_dec->PKA_inhib

Signaling pathways of the four histamine receptor subtypes.

Conclusion

The comparative analysis of thiazole-based histamine agonists through molecular docking is a powerful approach to elucidate the structural determinants of their potency and selectivity. While a comprehensive dataset for direct comparison across all four receptor subtypes remains to be fully established in the literature, the available information and standardized in silico protocols provide a solid foundation for future drug design and discovery efforts. The use of homology modeling for the H2, H3, and H4 receptors is a critical step in these studies, and the continuous development of computational methods will further enhance the predictive accuracy of these models. This guide serves as a starting point for researchers aiming to explore the therapeutic potential of novel thiazole-based histamine agonists.

References

Head-to-head comparison of 2-aminothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of prominent 2-aminothiazole synthesis methods is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of synthetic routes, supported by experimental data, to inform methodological selection in the laboratory.

The synthesis of 2-aminothiazoles, a cornerstone heterocyclic motif in medicinal chemistry, has evolved from classical methodologies to more streamlined and efficient modern techniques. This guide explores the traditional Hantzsch and Cook-Heilbron syntheses alongside contemporary one-pot and microwave-assisted approaches, offering a comparative analysis of their performance based on key metrics such as reaction yield, time, and conditions.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the synthesis of 2-aminothiazoles via different methodologies, providing a clear comparison of their efficiencies.

Table 1: Hantzsch Thiazole Synthesis

Entryα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaMethanol1000.599[1]
22-ChloroacetophenoneThioureaEthanolReflux8-10~70-80
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEtOH/Water (50/50)65Not Specified79-90

Table 2: One-Pot Synthesis Variations

EntryKetoneHalogen SourceThioamideCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1AcetophenoneCuBr₂ThioureaMethanolRefluxNot Specified85[2]
24'-FluoroacetophenoneCuBr₂N-PhenylthioureaMethanolRefluxNot Specified70[2]
3Aralkyl ketonesNBSThioureaLactic Acid90-10010-15 minup to 96
4AcetophenoneTCCAThioureaCa/4-MePy-IL@ZY-Fe₃O₄ / EtOH8025 min (halogenation)High

Table 3: Microwave-Assisted Synthesis

EntryKetone/α-HaloketoneThioamideConditionsPower (W)Time (min)Yield (%)Reference
1Substituted ketone, I₂ThioureaMicrowave1705-15High[1]
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaMethanol, MicrowaveNot Specified3095
3Acetophenone, I₂ThioureaMicrowave150-2002-3Not Specified

Table 4: Cook-Heilbron Thiazole Synthesis

Entryα-Aminonitrile/derivativeReagentConditionsTimeYield (%)Reference
1AminoacetonitrileDithiophenylacetic acidNot SpecifiedNot SpecifiedSignificant[3]
2Ethyl aminocyanoacetateDithiophenylacetic acidNot SpecifiedNot SpecifiedSignificant[3]
3Active methylene isocyanidesMethyl carbodithioatesNaH, DMF10-30 minGood

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Hantzsch Thiazole Synthesis (Conventional Heating)

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate

  • 100 mL beaker

  • Büchner funnel and side-arm flask

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.[1]

  • Add methanol and a stir bar.[1]

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid on a watch glass to obtain the final product.[1]

One-Pot Synthesis from Aromatic Ketones

Objective: To synthesize 4-aryl-2-aminothiazole derivatives from aromatic methyl ketones in a one-pot reaction.

Materials:

  • Aromatic methyl ketone (1 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Copper(II) bromide (CuBr₂) (2.2 mmol)

  • Methanol (5 mL)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of the aromatic methyl ketone in methanol, add thiourea/N-substituted thiourea and copper(II) bromide.

  • Add sodium carbonate to the mixture.

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis

Objective: To rapidly synthesize 2-aminothiazole derivatives using microwave irradiation.

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Place the substituted ketone, thiourea, and iodine into a microwave reactor vial.[1]

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.[1]

  • Monitor the reaction by TLC.[1]

  • After cooling, pour the reaction mixture into ice water.[1]

  • Filter the resulting precipitate and dry it.[1]

  • Recrystallize the product from ethanol.[1]

Cook-Heilbron Thiazole Synthesis (General Protocol)

Objective: To synthesize 5-aminothiazole derivatives from α-aminonitriles.

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide or a dithioacid derivative

  • Appropriate solvent (e.g., ethanol or aqueous conditions)

  • Base (if necessary for workup)

Procedure:

  • Dissolve the α-aminonitrile in a suitable solvent at room temperature.

  • Add carbon disulfide or the dithioacid derivative to the solution.

  • Stir the reaction mixture under mild conditions. The reaction is often conducted at room temperature.[3]

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate directly from the reaction mixture or require extraction with an organic solvent after an aqueous workup.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualization

The following diagrams illustrate the relationships between the different synthesis methods and a general experimental workflow.

Synthesis_Methods cluster_main 2-Aminothiazole Synthesis cluster_classical Classical Methods cluster_modern Modern Methods Hantzsch Hantzsch Synthesis OnePot One-Pot Synthesis Hantzsch->OnePot is modified into Microwave Microwave-Assisted Hantzsch->Microwave can be accelerated by CookHeilbron Cook-Heilbron Synthesis OnePot->Microwave can utilize Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup (Conventional, Microwave, etc.) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Isolation (Extraction, Filtration) Monitoring->Workup Upon completion Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure 2-Aminothiazole Analysis->End

References

Validating Bioassays for 4-(2-Aminoethyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for the validation of "4-(2-Aminoethyl)-1,3-thiazol-2-amine," a compound identified as a potential histamine H3 receptor (H3R) antagonist. The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily located in the central nervous system, is a key therapeutic target for a range of neurological conditions. This document outlines established experimental protocols, presents comparative data for H3R antagonists, and introduces novel assay technologies to facilitate the robust evaluation of this and similar compounds.

Introduction to this compound and its Target

"this compound" belongs to the 2-aminothiazole class of compounds, a scaffold known for a diverse range of biological activities.[1][2][3] Research into structurally similar thiazole derivatives has demonstrated their potential as antagonists of the histamine H3 receptor.[4] H3R antagonists are of significant interest in drug development due to their ability to modulate the release of several neurotransmitters, including histamine, acetylcholine, and dopamine, thereby influencing cognitive processes and wakefulness.[5][6] The validation of a bioassay for "this compound" is crucial for determining its potency, selectivity, and functional activity at the H3 receptor.

Comparative Analysis of Bioassays for H3 Receptor Antagonists

The validation of a potential H3R antagonist like "this compound" involves a series of in vitro assays to characterize its interaction with the receptor. The following table summarizes key quantitative data for established H3R antagonists, providing a benchmark for evaluating new chemical entities.

CompoundClassReceptor Binding Affinity (Ki, nM)Functional Antagonism (pA2)Functional Activity (IC50, nM)Reference
PitolisantPiperidine0.168.871.9[7]
ThioperamideImidazole4.38.794.2[4][8]
CiproxifanImidazole1.59.02.5[9]
ClobenpropitImidazole0.58.93.1[9]
GSK-189254Non-imidazole1.0-0.4[7]
ABT-239Non-imidazole0.8-1.2[7]
Thiazole Derivative (Compound 4c2)Thiazole-8.27-[8]
Thiazole Derivative (Compound 3a)Thiazole-8.38-[8]

Key Experimental Protocols

Accurate and reproducible bioassay data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the principal assays used to characterize H3 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of "this compound" for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine (a selective H3R agonist).

  • Test compound: "this compound" at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM thioperamide).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying G protein coupling.

Objective: To determine the ability of "this compound" to antagonize agonist-induced G protein activation at the H3 receptor.

Materials:

  • Cell membranes expressing the H3 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test compound: "this compound" at various concentrations.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, and 1 µM GDP.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubate the cell membranes with the test compound.

  • Add a fixed concentration of the H3 receptor agonist and [³⁵S]GTPγS.

  • Incubate to allow for G protein activation and binding of [³⁵S]GTPγS.

  • Separate bound and free [³⁵S]GTPγS using either filtration or SPA technology.

  • Measure the amount of bound [³⁵S]GTPγS.

  • Determine the IC50 value of the test compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Neurotransmitter Release Assay

This ex vivo assay provides a measure of the functional activity of an H3R antagonist in a more physiologically relevant system.

Objective: To assess the effect of "this compound" on the release of histamine from brain tissue.

Materials:

  • Freshly prepared rat brain slices (e.g., cortical or hypothalamic slices).

  • Artificial cerebrospinal fluid (aCSF).

  • High potassium aCSF (for depolarization-induced release).

  • Test compound: "this compound".

  • Histamine ELISA kit or HPLC with fluorescence detection.

Procedure:

  • Pre-incubate the brain slices with the test compound in aCSF.

  • Stimulate neurotransmitter release by switching to high potassium aCSF.

  • Collect the supernatant.

  • Measure the concentration of histamine in the supernatant using an appropriate method.

  • Compare the histamine release in the presence and absence of the test compound.

Novel Bioassay Technologies

While traditional radioligand and functional assays are robust, newer technologies offer advantages such as higher throughput, reduced use of radioactivity, and the ability to perform measurements in living cells.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay: This homogeneous assay measures ligand binding in real-time in living cells.[10][11][12][13] It utilizes a NanoLuc® luciferase-tagged receptor and a fluorescently labeled ligand. Binding of the fluorescent ligand brings it in close proximity to the luciferase, resulting in energy transfer and a detectable light signal. This technology can be used to determine binding affinity and kinetics.[10][11][12][13]

  • Fluorescence Polarization (FP) Assay: FP is a solution-based, homogeneous technique that can be used to monitor molecular interactions.[14][15] In the context of H3R, a fluorescently labeled ligand is used. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger receptor, its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled test compounds can compete for binding, causing a decrease in the FP signal.[14][15]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Histamine Histamine Histamine->H3R Activates Antagonist This compound Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Inhibits Release Release Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.

Bioassay_Workflow cluster_binding Receptor Binding Assay cluster_functional [35S]GTPγS Functional Assay cluster_exvivo Neurotransmitter Release Assay b1 Prepare H3R Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Prepare H3R Membranes f2 Incubate with Agonist, [35S]GTPγS & Test Compound f1->f2 f3 Separate Bound/ Free [35S]GTPγS f2->f3 f4 Measure Radioactivity f3->f4 f5 Calculate IC50 f4->f5 e1 Prepare Brain Slices e2 Incubate with Test Compound e1->e2 e3 Stimulate Release (High K+) e2->e3 e4 Measure Histamine in Supernatant e3->e4 e5 Determine % Change in Release e4->e5 start Start Validation start->b1 start->f1 start->e1

Caption: Experimental Workflow for H3R Antagonist Validation.

Conclusion

The validation of a bioassay for "this compound" requires a multi-faceted approach, beginning with the confirmation of its activity at the histamine H3 receptor. A combination of receptor binding assays to determine affinity (Ki) and functional assays such as [³⁵S]GTPγS binding or neurotransmitter release to assess potency (IC50 or pA2) is recommended for a thorough characterization. Comparison of the obtained data with that of well-established H3R antagonists will provide a clear understanding of the compound's pharmacological profile. Furthermore, the adoption of newer, non-radioactive technologies like NanoBRET and fluorescence polarization can offer significant advantages in terms of throughput and the ability to study ligand-receptor interactions in a more physiological context. This guide provides the necessary framework and detailed protocols to enable a comprehensive and objective validation of "this compound" as a potential histamine H3 receptor antagonist.

References

Safety Operating Guide

Proper Disposal of 4-(2-Aminoethyl)-1,3-thiazol-2-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Assessment and Safety Precautions

Before handling, it is crucial to recognize the potential hazards associated with this compound. Based on available safety data, this compound is classified as an irritant.[1] Always treat chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2][3]

Assumed Hazards:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE) is Mandatory:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4][5]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[4]

  • Skin and Body Protection: A lab coat is required to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

Chemical Data and Hazard Summary

The following table summarizes key identifiers and known hazards for this compound for quick reference.

ParameterValueSource
Chemical Name This compound[1]
CAS Number 124458-10-2[1]
Molecular Formula C₅H₉N₃S[1]
Molecular Weight 143.21 g/mol [1]
GHS Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural workflow for the safe segregation, containment, and disposal of waste containing this compound.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal. Do not mix different chemical wastes in the same container.[5][6]

  • Solid Waste:

    • Includes: Unused or expired pure compound, and contaminated disposable materials like weighing paper, gloves, and paper towels.[4][5]

    • Action: Collect these materials in a designated solid hazardous waste container.[5]

  • Liquid Waste:

    • Includes: Solutions containing dissolved this compound.

    • Action: Collect in a separate, designated hazardous liquid waste container.[5] Diluting hazardous waste is not a permissible disposal method.[6]

  • Contaminated Sharps:

    • Includes: Needles, Pasteur pipettes, or broken glassware contaminated with the chemical.

    • Action: Place all contaminated sharps into a designated, puncture-proof sharps container.[5]

Step 2: Waste Containment

The integrity of the waste container is critical for preventing leaks and ensuring safety.

  • Container Selection: Use only containers that are in good condition, free from leaks, and chemically compatible with the waste.[7] Plastic bottles are often preferred over glass when compatibility is not an issue.[8] The original product container can be a suitable choice.[6]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[2][7]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement.[6] As soon as a container is designated for waste, it must be labeled.[3]

  • Required Information: Use your institution's official hazardous waste tag.[3][8] The label must include:

    • The words "Hazardous Waste" .[7][8]

    • Full Chemical Name: Write "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6][8] For mixtures, list all constituents and their percentages, ensuring they total 100%.[6][8]

    • Generator Information: Include the Principal Investigator's name, contact number, department, and room number.[8]

    • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., irritant).[8]

Step 4: Storage and Final Disposal
  • Storage: Store the labeled, sealed waste containers in a designated, secure area within the laboratory. Segregate containers according to their chemical compatibility (e.g., keep away from strong acids and oxidizers).[7][9]

  • Disposal: Never dispose of this chemical down the sanitary sewer or in the regular trash.[3][8] Disposal must be handled through your institution's EHS department or an equivalent hazardous waste program.[5][8] Contact them to schedule a waste collection.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collect Collection & Segregation cluster_process Processing cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste Container segregate->solid Solid (powder, contaminated items) liquid Liquid Waste Container segregate->liquid Liquid (solutions) sharps Sharps Container segregate->sharps Sharps (needles, glass) label_container Label Container with Hazardous Waste Tag: - Full Chemical Name - Hazards - PI Info & Date solid->label_container liquid->label_container sharps->label_container store Store Securely in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS No. 124458-10-2). The following procedures are based on available safety data for this compound and related thiazole and amine derivatives to ensure safe laboratory practices.

Immediate Safety and Hazard Information

This compound is classified as an irritant.[1] GHS hazard statements indicate that it may cause an allergic skin reaction (H317) and serious eye irritation (H319).[2] As with any chemical, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or European Standard EN166.[3]Protects against splashes and airborne particles.
Face ShieldWorn over safety goggles.Recommended for large quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves (e.g., Nitrile rubber).[4]Provides protection against incidental contact. It is crucial to regularly inspect gloves for any signs of degradation or perforation.
Body Protection Laboratory CoatLong-sleeved.Protects skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter conforming to EN 143 or an ammonia and organic ammonia derivatives filter (Type K, Green) conforming to EN14387 may be appropriate.[3]Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and washed before reuse.[5]

  • Storage: Store the compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong acids.[3]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Solid Waste: Carefully place any solid waste, including contaminated consumables like weighing paper and gloves, into a designated and properly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a sealed, clearly labeled, and appropriate hazardous waste container.

  • Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Waste Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[3] Do not dispose of it down the drain or with general laboratory trash.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[3][5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Select and Don Appropriate PPE A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Weigh and Handle Compound C->D E Decontaminate Work Area and Equipment D->E F Segregate and Label Waste E->F G Doff PPE and Wash Hands F->G H Store Waste in Designated Area F->H I Arrange for Professional Disposal H->I

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.